2,4-Dimethyl-2-oxazoline-4-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,4-dimethyl-5H-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSGHOSSUXBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885791 | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39986-37-3 | |
| Record name | 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39986-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-2-oxazoline-4-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-2-oxazoline-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethyl-2-oxazoline-4-methanol (CAS 39986-37-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-2-oxazoline-4-methanol, with the CAS number 39986-37-3, is a substituted oxazoline that holds potential as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both a hydroxyl group and the characteristic oxazoline ring, makes it a valuable synthon for the creation of more complex molecules. This is particularly relevant in the fields of polymer chemistry and drug development, where the oxazoline moiety is a known pharmacophore and a precursor to functionalized polymers.
This technical guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a general synthesis protocol, and a discussion of its potential applications based on the known reactivity and utility of the oxazoline class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.1570 g/mol | [1][2] |
| CAS Number | 39986-37-3 | [1][2] |
| IUPAC Name | (2,4-Dimethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
| Synonyms | 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline, 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | [1][2] |
| Melting Point | 30-31 °C | |
| Boiling Point (Reduced Pressure) | 104-106 °C at 0.020 bar (377-379 K) | [1] |
| Boiling Point (Predicted) | 207-209 °C | |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | |
| pKa (Predicted) | 14.22 ± 0.10 |
Synthesis
A general and plausible synthetic route to this compound involves the cyclization of an appropriate amino alcohol with a nitrile. Specifically, the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile, typically in the presence of a catalyst, would yield the target compound. This method is a well-established route for the synthesis of 2,4-disubstituted-2-oxazolines.
Experimental Protocol (General)
The following is a generalized experimental protocol based on known procedures for the synthesis of similar oxazoline compounds.
Materials:
-
2-amino-2-methyl-1,3-propanediol
-
Acetonitrile (dried)
-
Cadmium acetate dihydrate (or other suitable catalyst)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol and the catalyst.
-
Add an excess of dry acetonitrile, which serves as both a reactant and a solvent. Alternatively, another suitable anhydrous solvent can be used.
-
The reaction mixture is heated to reflux and stirred for a period of several hours to days, with the progress of the reaction monitored by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess acetonitrile are removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Analytical Data
The structural confirmation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The NIST Chemistry WebBook provides access to IR and mass spectra for this compound.[1][3]
Table 2: Key Analytical Data for this compound
| Analytical Technique | Key Features |
| ¹H NMR | Expected signals would include singlets for the two methyl groups, signals for the methylene protons of the ring and the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Expected signals would include those for the two methyl carbons, the methylene carbons, the quaternary carbon at the 4-position, and the imine carbon at the 2-position. |
| Infrared (IR) Spectroscopy | Characteristic peaks would include a C=N stretch for the oxazoline ring, C-O stretches, and a broad O-H stretch for the hydroxyl group. The NIST WebBook provides a gas-phase IR spectrum.[3] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides the mass spectrum.[3] |
Applications and Potential in Drug Development
While specific biological activities for this compound are not extensively documented, the broader class of oxazoline-containing compounds has garnered significant interest in medicinal chemistry and materials science.
-
Monomer for Functional Polymers: The hydroxyl functionality of this compound makes it a suitable monomer for the synthesis of functional poly(2-oxazoline)s. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility, stealth properties, and potential in drug delivery systems.[4][5] The hydroxyl group can be used for post-polymerization modification to attach drugs, targeting ligands, or other functional moieties.
-
Chiral Ligands in Asymmetric Catalysis: The oxazoline ring is a key component of many successful chiral ligands used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development. The 4-hydroxymethyl-4-methyl substitution pattern could be a starting point for the synthesis of novel chiral ligands.
-
Pharmacophore in Bioactive Molecules: The oxazoline ring is present in a number of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. As a functionalized oxazoline, this compound could serve as a valuable intermediate in the synthesis of new drug candidates.
Conclusion
This compound is a functionalized heterocyclic compound with significant potential as a building block in both materials science and medicinal chemistry. While direct biological data for this specific molecule is limited, its structural features suggest its utility as a monomer for advanced polymers for drug delivery, a precursor to chiral ligands for asymmetric synthesis, and an intermediate in the preparation of novel bioactive compounds. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential in drug development and other advanced applications.
References
An In-depth Technical Guide on the Core Properties of 2,4-Dimethyl-2-oxazoline-4-methanol
This technical guide provides a comprehensive overview of the fundamental properties of 2,4-Dimethyl-2-oxazoline-4-methanol, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical characteristics, spectroscopic data, and potential applications, drawing from available scientific literature.
Chemical and Physical Properties
This compound, with the CAS Registry Number 39986-37-3, is a heterocyclic compound featuring an oxazoline ring.[1][2][3] This structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazoline-containing molecules.[4][5][6] The fundamental identifiers and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 129.1570 g/mol | [1][2][3] |
| CAS Registry Number | 39986-37-3 | [1][2][3] |
| IUPAC Name | (2,4-Dimethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
| InChI | InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | [1][2][3] |
| InChIKey | YWLSGHOSSUXBJK-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC1=NC(C)(CO)CO1 | [7] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 377-379 K at 0.020 bar | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The available data is summarized below.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data Availability | Reference |
| ¹H NMR | Spectrum available | [7] |
| Mass Spectrometry | Spectrum available | [1][8] |
| Infrared (IR) Spectroscopy | Spectrum available | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of 2,4-disubstituted-2-oxazolines involves the cyclization of a β-hydroxy amide. A plausible synthetic route is the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile. The general workflow for such a synthesis and subsequent characterization is outlined below.
General Experimental Workflow for Synthesis and Characterization
Reactivity and Potential Applications
The reactivity of this compound is dictated by the functional groups present: the oxazoline ring, the tertiary alcohol, and the methyl groups. The nitrogen atom in the oxazoline ring can act as a nucleophile, while the hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.
The broader class of oxazoline-containing compounds has garnered significant attention in drug development due to their wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4][5][6] While specific biological data for this compound is not extensively documented, its structural motifs suggest potential for biological activity.
Derivatives of 2,4-disubstituted oxazolines are being explored for various therapeutic applications.[9] The chiral centers that can be readily introduced at the 4-position of the oxazoline ring make these compounds valuable scaffolds in asymmetric synthesis and as chiral ligands in catalysis.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Research in this area would be necessary to elucidate its mechanism of action if any biological activity is discovered.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized its core fundamental properties based on available data. Further experimental work is required to fully characterize this molecule, including detailed synthetic protocols, comprehensive reactivity studies, and thorough biological evaluation to uncover its potential therapeutic applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 7. 2,4-DIMETHYL-4-HYDROXYMETHYL-2-OXAZOLINE(39986-37-3) 1H NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
Chiral Oxazoline Ligands: A Comprehensive Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral oxazoline ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules. Their modular nature, accessibility from the chiral pool, and the formation of well-defined metal complexes have made them indispensable tools in academic research and the pharmaceutical industry. This in-depth guide provides a technical overview of the core aspects of chiral oxazoline ligands, including their synthesis, classification, and application in key synthetic transformations, with a focus on quantitative data, experimental protocols, and mechanistic understanding.
Introduction to Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are a class of privileged ligands renowned for their ability to induce high levels of enantioselectivity in a multitude of metal-catalyzed reactions.[1] The fundamental structure consists of a chiral oxazoline ring, which imparts stereochemical control, connected to one or more additional donor groups that coordinate to a metal center. The stereocenter on the oxazoline ring is typically positioned alpha to the coordinating nitrogen atom, allowing for direct and effective chiral induction at the metal's active site.[1] Since their introduction, a wide variety of chiral oxazoline ligands have been developed, broadly categorized by the number of oxazoline rings and the nature of the coordinating atoms.[1]
Classification of Chiral Oxazoline Ligands
The versatility of chiral oxazoline ligands stems from their structural diversity. They can be broadly classified into three main categories:
-
Mono(oxazoline) Ligands: These ligands possess a single chiral oxazoline ring. A prominent example is the phosphino-oxazoline (PHOX) class of P,N-ligands, where the oxazoline nitrogen and a phosphine group act as the two coordinating atoms.[1]
-
Bis(oxazoline) (BOX) Ligands: Often abbreviated as BOX ligands, these are C₂-symmetric ligands containing two chiral oxazoline rings.[2] They are typically linked by a backbone, such as a methylene or isopropylidene group.
-
Pyridine-Bis(oxazoline) (PyBOX) Ligands: PyBOX ligands are a subset of bis(oxazoline) ligands where the two oxazoline rings are connected to a central pyridine ring, creating a tridentate N,N,N-coordinating "pincer-type" ligand.[2][3] This rigid structure and larger binding site allow for coordination with a wide range of metals, including lanthanides.
Synthesis of Chiral Oxazoline Ligands
The synthesis of chiral oxazoline ligands is well-established and generally proceeds from readily available chiral β-amino alcohols, which are often derived from amino acids.[1][2]
General Synthetic Routes
A common and efficient one-pot method for the synthesis of both BOX and PyBOX ligands involves the condensation of a dinitrile with a chiral β-amino alcohol using a Lewis acid catalyst, such as zinc triflate. This method often results in high yields without the need for extensive purification.
Experimental Protocol: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
This protocol describes a three-step, scalable synthesis starting from commercially available picolinic acid.[4]
Step 1: Amidation
-
To a round-bottom flask, add picolinic acid (1.00 equiv), CH₂Cl₂ and N-methylmorpholine (1.50 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.20 equiv).
-
Transfer this solution dropwise to the cooled reaction mixture over 1 hour using a syringe pump.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.
Step 2: Cyclization (via Chlorination)
-
The amide-alcohol from the previous step is chlorinated using SOCl₂ in toluene at 60 °C.
Step 3: Ring Closure
-
The resulting amide chloride hydrochloride salt is treated with sodium methoxide in methanol at 55 °C for 3 hours to effect ring closure.
-
After workup and purification by flash column chromatography, (S)-t-BuPyOx is obtained as a white solid.
Applications in Asymmetric Catalysis
Chiral oxazoline ligands have been successfully employed in a wide array of asymmetric transformations. The following sections highlight their application in key carbon-carbon bond-forming reactions, with a focus on comparative performance data.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral oxazoline complexes, particularly those of copper(II), have proven to be highly effective catalysts for this transformation.[5]
The proposed catalytic cycle for a copper(II)-BOX catalyzed Diels-Alder reaction is depicted below. The Lewis acidic copper center activates the dienophile by coordination, which then undergoes a stereoselective [4+2] cycloaddition with the diene.
Table 1: Comparison of Chiral Oxazoline Ligands in the Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene
| Ligand Type | Metal | Ligand | Yield (%) | ee (%) | Reference |
| BOX | Cu(II) | (S,S)-t-Bu-BOX | 98 | 98 | [5] |
| BOX | Fe(III) | (S,S)-Ph-BOX | 91 | 86 | [6] |
| PyBOX | La(III) | i-Pr-PyBOX | 95 | 94 | |
| PHOX | Pd(II) | (S)-t-Bu-PHOX | 92 | 88 | [1] |
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds. Chiral oxazoline ligands are effective in catalyzing the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
Table 2: Comparison of Chiral Oxazoline Ligands in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Ligand Type | Metal | Ligand | Yield (%) | ee (%) | Reference |
| BOX | Cu(II) | (R,R)-Ph-BOX | 95 | 92 | [7] |
| PyBOX | Zn(II) | (S,S)-i-Pr-PyBOX | 88 | 85 | [3] |
| PHOX | Cu(I) | (S,Sp)-iPr-FcPHOX | 90 | 91 | [1] |
Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of chiral centers. PHOX ligands have been particularly successful in this reaction.[1] The catalytic cycle generally involves the formation of a π-allyl palladium intermediate, followed by nucleophilic attack.
Table 3: Performance of PHOX Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
| Ligand | Yield (%) | ee (%) | Reference |
| (S)-t-Bu-PHOX | 98 | 96 | [1] |
| (S)-i-Pr-PHOX | 95 | 92 | [1] |
| (S)-Ph-PHOX | 92 | 88 | [1] |
Mechanism of Enantioselection
The high enantioselectivity achieved with chiral oxazoline ligands is attributed to the well-defined and rigid chiral environment they create around the metal center.[6] The bulky substituents on the oxazoline ring effectively block one face of the coordinated substrate, directing the incoming nucleophile or reactant to the other, less sterically hindered face. The C₂-symmetry of many BOX and PyBOX ligands simplifies the number of possible transition states, often leading to higher enantioselectivities.[6]
Conclusion
Chiral oxazoline ligands are a powerful and versatile class of ligands that have had a profound impact on the field of asymmetric catalysis. Their modular synthesis, structural diversity, and the ability to form highly organized and effective chiral catalysts have made them indispensable tools for the stereoselective synthesis of complex molecules. The continued development of novel oxazoline-based ligands and a deeper understanding of their mechanistic intricacies will undoubtedly lead to even more powerful and selective catalytic systems in the future, further advancing the capabilities of synthetic chemistry in both academic and industrial settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. blog.strem.com [blog.strem.com]
- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Properties of 2,4-Dimethyl-2-oxazoline-4-methanol
Audience: Researchers, scientists, and drug development professionals.
This document provides core information regarding the molecular weight and formula of 2,4-Dimethyl-2-oxazoline-4-methanol, a chemical compound of interest in various research and development applications.
Molecular Formula and Weight
The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for a range of experimental and theoretical applications, including stoichiometry, reaction kinetics, and molecular modeling.
| Property | Value |
| Molecular Formula | C6H11NO2[1][2][3] |
| Molecular Weight | 129.16 g/mol [3] |
| CAS Registry Number | 39986-37-3[1][2] |
Note: The molecular weight provided by the NIST WebBook is 129.1570 g/mol , which is rounded to 129.16 g/mol for practical use.[1][2]
Experimental Protocols
The determination of the molecular formula and weight of a chemical compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound.
-
Elemental Analysis: This method determines the percentage composition of elements (such as carbon, hydrogen, nitrogen, and oxygen) in a sample, which is then used to derive the empirical and subsequently the molecular formula.
Detailed experimental protocols for these standard analytical techniques are widely available in chemical literature and are not specific to this particular compound.
Logical Relationships in Molecular Formula and Weight Determination
The relationship between the molecular formula and molecular weight is a foundational concept in chemistry. The following diagram illustrates the logical workflow for determining these properties.
Caption: Logical workflow for determining molecular formula and weight.
References
Synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol from Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-dimethyl-2-oxazoline-4-methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The core of this guide focuses on a synthetic pathway starting from amino acid precursors, providing detailed experimental protocols, quantitative data from related syntheses, and a visual representation of the experimental workflow.
Introduction
Oxazoline rings are significant structural motifs in numerous biologically active natural products and are utilized as chiral ligands in asymmetric catalysis.[1][2] The synthesis of substituted oxazolines, such as this compound, is of considerable interest. Deriving these structures from readily available and chiral amino acids offers an efficient and stereoselective approach to their production. This guide outlines a feasible synthetic route, leveraging established methodologies for oxazoline formation from amino acid-derived 2-amino alcohols.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to start from the amino acid α-methylserine. The general and most common approach for synthesizing oxazolines involves the cyclization of a 2-amino alcohol with a carboxylic acid derivative.[1] In this proposed pathway, α-methylserine methyl ester would first be N-acylated, followed by reduction of the ester to a primary alcohol, and subsequent acid-catalyzed cyclization to form the desired oxazoline.
A plausible multi-step synthesis is as follows:
-
Esterification of α-methylserine.
-
N-Acetylation of the α-methylserine methyl ester.
-
Reduction of the methyl ester to the corresponding 2-amino alcohol derivative.
-
Cyclization to form the this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from established methods for the synthesis of similar oxazoline derivatives from amino acids.
Esterification of α-Methylserine
A common method for the esterification of amino acids is the use of thionyl chloride in methanol or trimethylchlorosilane in methanol.
Protocol using Trimethylchlorosilane (TMSCl) in Methanol:
-
Suspend the amino acid (e.g., α-methylserine) (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.[3]
N-Acetylation of α-Methylserine Methyl Ester
-
Dissolve the α-methylserine methyl ester hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base, for instance, triethylamine, to neutralize the hydrochloride.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate it to obtain the N-acetylated product.
Reduction of the N-Acetylated Methyl Ester
-
Dissolve the N-acetyl-α-methylserine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium borohydride (LiBH₄), to the solution at 0 °C.
-
Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure to yield the N-acetylated 2-amino alcohol.
Acid-Catalyzed Cyclization to this compound
Several reagents can be used for the dehydrative cyclization of N-acyl-2-amino alcohols to form oxazolines, including triflic acid.[4]
Protocol using Triflic Acid (TfOH):
-
Dissolve the N-(1-(hydroxymethyl)-1-methylethyl)acetamide in a solvent such as 1,2-dichloroethane (DCE).[4]
-
Add triflic acid (1.5 equivalents) to the solution.[4]
-
Heat the reaction mixture to 80 °C.[4]
-
Monitor the formation of the oxazoline by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data
The following table summarizes quantitative data from syntheses of related oxazoline structures, providing an expected range for yields and reaction conditions.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxazoline Formation | N-(2-hydroxyethyl)benzamide | Triflic Acid (1.5 equiv) | DCE | 80 | Not specified | High | [4] |
| Silver-mediated Cyclization | Thioamide dipeptide | Ag₂CO₃ (1.5-3 equiv) | Not specified | Not specified | 2-21 | 23-97 (conversion) | [5] |
| Molybdenum-catalyzed Cyclization | N-adamantoyl-L-serine methyl ester | MoO₂(acac)₂ | Toluene | Reflux | Not specified | 80 | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound from α-methylserine.
Caption: Synthetic workflow for this compound.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of natural products with unique structures | The University of Tokyo [u-tokyo.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Role of 2,4-Dimethyl-2-oxazoline-4-methanol as a chiral auxiliary
An In-depth Technical Guide on the Role of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on Oxazolidinone Scaffolds
Introduction
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the fields of pharmaceutical sciences and materials research. Chiral auxiliaries are powerful tools that enable chemists to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over another. This technical guide delves into the principles and applications of chiral auxiliaries, with a specific focus on the widely utilized oxazolidinone class. While initial inquiries into the specific role of 2,4-Dimethyl-2-oxazoline-4-methanol as a chiral auxiliary did not yield documented applications in asymmetric synthesis, the structurally related oxazolidinones serve as an exemplary and extensively studied class, offering deep insights into the methodologies and logic of chiral auxiliary-based stereocontrol.
Core Concept: The Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. The effectiveness of a chiral auxiliary is determined by its ability to provide a rigid and well-defined chiral environment, leading to a significant energy difference between the transition states that produce the different stereoisomers.
The general workflow for the application of a chiral auxiliary is depicted below:
Figure 1: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Evans Oxazolidinone Auxiliaries: A Case Study
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[1][2] They are typically derived from readily available and relatively inexpensive chiral amino alcohols.[1] The rigid heterocyclic structure and the steric directing group at the 4-position are key to their high efficacy in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][3]
Synthesis and Acylation of Oxazolidinone Auxiliaries
Oxazolidinones can be synthesized from corresponding β-amino alcohols.[1] A variety of these auxiliaries are also commercially available. The first step in their use involves acylation to attach the prochiral substrate to the auxiliary. This is commonly achieved by deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by reaction with an acyl chloride or anhydride.[4]
Experimental Protocol: Acylation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
A solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
The desired acyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for 30-60 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-acyloxazolidinone.
Applications in Asymmetric Synthesis
Asymmetric Alkylation
The enolates derived from N-acyloxazolidinones can be alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chelated enolate structure and the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the opposite face.
Figure 2: Logical workflow for the asymmetric alkylation of an N-acyloxazolidinone.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone [4]
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) is added dropwise to form the (Z)-enolate.[4]
-
After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and worked up as described for the acylation.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.
-
The product is purified by column chromatography.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 95 |
| Allyl iodide | 98:2 | 92 |
| Methyl iodide | 97:3 | 90 |
Table 1: Representative data for the asymmetric alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Asymmetric Aldol Reactions
Evans-type aldol reactions are renowned for their high levels of stereocontrol, allowing for the synthesis of syn-aldol products with excellent diastereoselectivity.[1] The reaction proceeds through a chair-like six-membered transition state involving a boron enolate.
Experimental Protocol: Asymmetric Aldol Reaction [1]
-
The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.
-
Di-n-butylboron triflate (DBBT) (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.2 eq). The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.
-
The reaction is then cooled to -78 °C, and the aldehyde (1.2 eq) is added.
-
The mixture is stirred at -78 °C for 1-2 hours and then at 0 °C for an additional hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution and methanol.
-
The mixture is concentrated, and the residue is taken up in methanol and treated with hydrogen peroxide to oxidize the boron byproducts.
-
Standard aqueous workup and purification by column chromatography afford the aldol adduct.
| Aldehyde | Diastereoselectivity | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | 98:2 | 80 |
| Acetaldehyde | 95:5 | 75 |
Table 2: Representative data for the asymmetric aldol reaction of an N-propionyl oxazolidinone.
Cleavage of the Chiral Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. A variety of methods are available for the cleavage of oxazolidinone auxiliaries, allowing for the formation of different functional groups.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
Literature review on 2,4-dimethyl-substituted oxazolines
An In-depth Technical Guide on 2,4-Dimethyl-Substituted Oxazolines for Researchers and Drug Development Professionals.
Introduction
Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They exist as three isomers depending on the position of the double bond. The 2-oxazoline scaffold, in particular, is a privileged structure in medicinal chemistry and organic synthesis.[1] These moieties are present in numerous natural products, pharmaceuticals, and functional polymers.[2] Their applications are diverse, ranging from chiral ligands in asymmetric catalysis to key intermediates in the synthesis of bioactive compounds like amino alcohols and β-hydroxy-α-amino acids.[3][4]
Derivatives substituted at the 2- and 4-positions, such as 2,4-dimethyl-substituted oxazolines, are of significant interest. The substituents on the oxazoline ring modulate the compound's steric and electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive review of the synthesis, chemical properties, and applications of 2,4-dimethyl-substituted oxazolines and their close analogs, with a focus on quantitative data and detailed experimental protocols for researchers in drug development and organic synthesis.
Synthesis of 2,4-Dimethyl-Substituted Oxazolines
The formation of the 2-oxazoline ring is a cornerstone of heterocyclic chemistry. Various methods have been developed, often involving the cyclization of a precursor molecule.
Key Synthetic Methodologies
-
Cyclodehydration of β-Hydroxy Amides : This is one of the most common and effective methods for synthesizing 2-oxazolines. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) facilitate a mild and highly efficient cyclization of β-hydroxy amides.[5] Deoxo-Fluor is often preferred due to its increased thermal stability.[5][6] This method demonstrates high functional group compatibility and typically provides good to excellent yields.[5]
-
From Aldehydes and Amino Alcohols : A one-pot synthesis can be achieved by reacting aldehydes with amino alcohols in the presence of an oxidizing agent like N-bromosuccinimide (NBS). This approach is characterized by mild reaction conditions, broad scope, and high yields.[7]
-
Microwave-Assisted Synthesis : Microwave irradiation offers a significant advantage by drastically reducing reaction times compared to conventional heating.[8][9] This technique has been successfully applied to the synthesis of 2-oxazoline derivatives from precursors like methyl salicylate and amino alcohols, using a catalyst such as metallic sodium.[8][10]
-
From Nitriles and Amino Alcohols : Copper-N-Heterocyclic Carbene (NHC) complexes can catalyze the reaction of nitriles with amino alcohols to yield 2-substituted oxazolines under mild conditions.[7][11]
The general workflow for synthesizing and characterizing oxazoline derivatives is outlined below.
Caption: General workflow for the synthesis and purification of 2,4-disubstituted oxazolines.
Table 1: Comparison of Synthetic Methods for Oxazolines
| Method | Precursors | Reagents/Catalyst | Conditions | Yield | Reference |
| Dehydration | β-Hydroxy Amides | DAST / Deoxo-Fluor | -78 °C to -20 °C | Good to Excellent | [5] |
| One-Pot Synthesis | Aldehydes, Amino Alcohols | N-Bromosuccinimide (NBS) | Room Temperature | High | [7] |
| Microwave-Assisted | Methyl Salicylate, Amino Alcohols | Metallic Sodium | 150-160 °C, 15-20 min | 16-37% | [8][9] |
| Catalytic | Nitriles, Amino Alcohols | Copper-NHC Complexes | Mild | Good | [7][11] |
Experimental Protocol: Synthesis via Deoxo-Fluor
This protocol is adapted from the general procedure for cyclizing β-hydroxy amides.[6]
-
Preparation : A solution of a β-hydroxy amide (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C.
-
Reagent Addition : Deoxo-Fluor® (1.1 eq, typically as a 50% solution in toluene) is added dropwise to the cooled solution of the β-hydroxy amide.
-
Reaction : The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction : The aqueous layer is separated and extracted three times with CH₂Cl₂. The combined organic layers are then washed with brine.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification : The resulting crude product is purified by flash column chromatography on silica gel to afford the pure oxazoline.
Physicochemical and Spectroscopic Data
The characterization of 2,4-dimethyl-substituted oxazolines relies on standard spectroscopic techniques. The NIST Chemistry WebBook provides reference data for closely related compounds, such as 2,4-dimethyl-2-oxazoline-4-methanol.[12][13]
Table 2: Physicochemical and Spectroscopic Data for Oxazoline Derivatives
| Compound | Formula | MW | Boiling Point | Key Mass Spec (m/z) | Key ¹H NMR Signals (ppm) | Reference |
| This compound | C₆H₁₁NO₂ | 129.16 | 377-379 K @ 0.02 bar | 114, 98, 86, 70, 56, 43 | Not Available | [12][13] |
| 4,4-Dimethyl-2-oxazoline | C₅H₉NO | 99.13 | Not Available | Not Available | 1.25 (s, 6H, C(CH₃)₂), 3.91 (s, 2H, CH₂), 1.95 (s, 3H, N=C-CH₃) | [14] |
| 2,4-Dimethyl-3-oxazoline | C₅H₉NO | 99.13 | 141 °C @ 760 mmHg | Not Available | Not Available | [15] |
Reactions and Applications in Organic Synthesis
Substituted oxazolines are versatile intermediates in organic synthesis, primarily due to the reactivity of the C2-substituent and the ability of the oxazoline ring to direct metallation.
Directed Ortho-Metallation and Functionalization
The oxazoline group is an effective directing group for ortho-lithiation of aryl substituents at the C2 position. This allows for the introduction of various electrophiles at the position ortho to the oxazoline, providing a powerful tool for creating highly substituted aromatic compounds. A similar principle applies to the lithiation of other heterocyclic rings attached at the C2 position, such as thiophene.[16]
Caption: Reaction pathway for directed ortho-metallation of a 2-aryl-oxazoline.
Use as Chiral Auxiliaries
Enantiomerically pure oxazolines, derived from chiral amino alcohols, are widely used as chiral ligands in a vast array of asymmetric catalytic reactions, including allylic alkylations, Heck reactions, and hydrogenations.[4] The substituents at the C4 position play a crucial role in creating a chiral environment around the metal center, enabling high levels of enantioselectivity.
Biological Activity and Drug Development
The oxazoline ring is a key component of several natural products with significant biological activity, including cytotoxic agents like brasilibactin A.[8][9] This has spurred research into synthetic oxazoline derivatives as potential therapeutic agents.
Antitumor and Antioxidant Activity
Several studies have evaluated new oxazoline derivatives for their cytotoxic and antioxidant properties. For example, certain 2-(2-hydroxyphenyl)-4-substituted oxazolines have been synthesized and tested against human cancer cell lines.[9] Some derivatives have shown potent inhibition of cancer cell growth at nanomolar concentrations against lines such as MDA-MB-231 (breast cancer), MCF7 (breast cancer), and K562 (leukemia).[10]
The general process for evaluating the biological activity of newly synthesized compounds is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity screening of oxazoline derivatives.
Table 3: Biological Activity of Selected Oxazoline Derivatives
| Compound Class | Activity Type | Cell Line | IC₅₀ Value | Reference |
| Salicyloyl-Oxazoline Derivatives | Cytotoxic | MDA-MB-231 | Nanomolar range | [8][10] |
| Salicyloyl-Oxazoline Derivatives | Cytotoxic | K562 | Nanomolar range | [10] |
| Salicyloyl-Oxazoline Derivatives | Cytotoxic | MCF7 | High cytotoxicity | [10] |
| Salicyloyl-Oxazoline Derivatives | Antioxidant | Hydroxyl Radical Scavenging | Very Strong Activity | [8][10] |
| Quinazoline-Benzimidazole Hybrids | Antitumor | MGC-803 (Gastric) | 0.97 - 4.60 µmol·L⁻¹ | [17] |
Experimental Protocol: MTT Cytotoxicity Assay
This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines, adapted from methodologies described in the literature.[17]
-
Cell Seeding : Human tumor cells (e.g., MGC-803 or MCF-7) are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and cultured for 24 hours to allow for attachment.
-
Compound Treatment : The synthesized oxazoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization : The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells. The plate is then agitated for 10 minutes.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490 nm.
-
IC₅₀ Calculation : The cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
2,4-Dimethyl-substituted oxazolines and related analogs represent a versatile and valuable class of heterocyclic compounds. Efficient synthetic routes, including microwave-assisted methods and mild cyclodehydration reactions, make them readily accessible. Their utility as synthetic intermediates, particularly in directed metallation and as chiral ligands, is well-established. Furthermore, emerging research highlights their potential in drug discovery, with demonstrated antioxidant and potent antitumor activities. The continued exploration of this scaffold, including the synthesis of novel derivatives and their comprehensive biological evaluation, holds significant promise for both the fields of organic synthesis and medicinal chemistry.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Condensation Reactions to Form Oxazoline-Substituted Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 7. 2-Oxazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,4-Dimethyl-3-oxazoline | C5H9NO | CID 53654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,4-Dimethyl-2-oxazoline-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dimethyl-2-oxazoline-4-methanol (CAS Registry Number: 39986-37-3). The information presented includes tabulated summaries of available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for the acquisition of such data, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, characterization, and drug development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.1570 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental ¹H and ¹³C NMR data for this compound were not available in publicly accessible databases at the time of this compilation.
Infrared (IR) Spectroscopy
The following data was obtained from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1670 | Medium | C=N stretch (oxazoline ring) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
The following data was obtained from the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]
| m/z | Relative Intensity (%) | Assignment (Tentative) |
| 114 | 100 | [M - CH₃]⁺ |
| 98 | 60 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |
| 86 | 85 | [M - C₂H₅O]⁺ |
| 70 | 45 | Further fragmentation |
| 56 | 70 | Further fragmentation |
| 43 | 95 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The data would be collected over a spectral width of approximately 0-12 ppm. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm) relative to TMS, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 75 MHz or higher. The spectrum would be recorded over a spectral width of approximately 0-220 ppm. The chemical shifts of all unique carbon atoms would be reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Gas-Phase IR: A small amount of the volatile sample would be introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The spectrum would be recorded over the mid-infrared range, typically 4000-400 cm⁻¹.
-
Liquid-Phase IR: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) and the spectrum recorded.
-
Attenuated Total Reflectance (ATR)-IR: A drop of the liquid sample would be placed directly onto the ATR crystal (e.g., diamond or germanium) of the spectrometer.
The resulting spectrum would show the absorption of infrared radiation as a function of wavenumber (cm⁻¹), revealing the presence of specific functional groups.
Mass Spectrometry (MS)
The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide on 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO⁛ | Calculated |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | Not available | N/A |
| Appearance | Likely a colorless liquid | Inferred |
| Boiling Point | Estimated to be > 200 °C | Inferred |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Expected to be soluble in water and organic solvents like methanol and chloroform. | [2] |
Synthesis and Experimental Protocols
The synthesis of 2,4-disubstituted-2-oxazolines is well-documented in scientific literature. A general and efficient method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. Another common approach is the reaction of nitriles with amino alcohols.
General Synthesis of 2,4-Disubstituted-2-oxazolines from Nitriles and Amino Alcohols
This method is adapted from established procedures for synthesizing similar 2-oxazoline compounds.
Materials:
-
Acetonitrile
-
2-Amino-2-methyl-1,3-propanediol
-
Cadmium acetate dihydrate (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Argon)
Procedure:
-
A reaction flask is charged with 2-amino-2-methyl-1,3-propanediol, acetonitrile, and a catalytic amount of cadmium acetate dihydrate in an anhydrous solvent under an inert atmosphere.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using vacuum distillation or column chromatography to yield the desired 2,4-dimethyl-4-hydroxymethyl-2-oxazoline.
Potential Applications in Biomedical Fields
While specific studies on 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline are limited, the broader class of poly(2-oxazoline)s (POx) has garnered significant attention for biomedical applications. These polymers are considered promising alternatives to poly(ethylene glycol) (PEG) due to their excellent biocompatibility, low immunogenicity, and high stability. The structural similarity of the POx backbone to polypeptides contributes to their "stealth" properties, reducing recognition by the immune system.
The versatility of 2-oxazoline monomers allows for the synthesis of polymers with tunable properties. This makes them suitable for a range of applications, including:
-
Drug Delivery: As building blocks for amphiphilic block copolymers that can self-assemble into micelles for encapsulating hydrophobic drugs.[2]
-
Gene Delivery: In the formation of polymer-DNA complexes (polyplexes) for therapeutic applications.
-
Biomaterials: For the development of hydrogels and coatings for medical devices.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2,4-disubstituted-2-oxazoline.
References
2,4-Dimethyl-2-oxazoline-4-methanol IUPAC name and synonyms
An In-depth Technical Guide on (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol
This technical guide provides a detailed overview of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol, including its nomenclature, chemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Nomenclature
The compound with the chemical formula C₆H₁₁NO₂ is a heterocyclic alcohol belonging to the oxazoline family.
IUPAC Name: (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol[1]
Synonyms:
-
2,4-Dimethyl-2-oxazoline-4-methanol[1]
-
2,4-Dimethyl-4-hydroxymethyl-2-oxazoline[1]
-
4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-[1]
Physicochemical Properties
A summary of the key physicochemical properties for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is provided in the table below. The available data for this specific compound is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | NIST WebBook[1] |
| Molecular Weight | 129.1570 g/mol | NIST WebBook[1] |
| CAS Registry Number | 39986-37-3 | NIST WebBook[1] |
| Reduced Pressure Boiling Point | 377 - 379 K at 0.020 bar | NIST WebBook[2] |
| IUPAC Standard InChI | InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | NIST WebBook[1] |
| IUPAC Standard InChIKey | YWLSGHOSSUXBJK-UHFFFAOYSA-N | NIST WebBook[1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) provides the following spectral data for this compound:
-
Infrared (IR) Spectrum: Available on the NIST WebBook. This can be used to identify the functional groups present in the molecule.[1]
-
Mass Spectrum (Electron Ionization): Available on the NIST WebBook, providing information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure.[1]
Experimental Protocols: A Generalized Synthesis Approach
A likely precursor for the synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is 2-amino-2-methyl-1-propanol, which provides the 4-methyl and 4-hydroxymethyl substituents on the oxazoline ring. The 2-methyl group would be introduced by using acetic acid or a derivative.
General Experimental Protocol (Illustrative):
-
Reaction: Condensation and cyclization of 2-amino-2-methyl-1-propanol with acetic acid.
-
Reagents:
-
2-amino-2-methyl-1-propanol
-
Acetic acid
-
A suitable solvent for azeotropic water removal (e.g., toluene or xylene)
-
(Optional) A catalyst to facilitate the reaction.
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of 2-amino-2-methyl-1-propanol and acetic acid.
-
Add a sufficient volume of toluene or xylene to allow for efficient azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
-
Monitor the reaction progress by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (no more water is formed), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Applications and Relevance for Drug Development
Specific applications for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol in drug development or scientific research are not well-documented in the available literature. However, the broader class of oxazoline-containing compounds is of significant interest in medicinal chemistry and materials science.
-
Asymmetric Catalysis: Chiral oxazolines are widely used as ligands in asymmetric catalysis to synthesize enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
-
Polymer Science: 2-oxazolines are monomers used in the cationic ring-opening polymerization to produce poly(2-oxazoline)s (POx). These polymers are considered "pseudo-peptides" and have applications in drug delivery and biomaterials due to their biocompatibility and tunable properties.[3] The hydroxyl group in (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol could serve as a site for further functionalization or for initiating polymerization.
-
Bioactive Molecules: The oxazoline ring is a structural motif found in some natural products with biological activity. Synthetic oxazoline derivatives are often explored for their potential as therapeutic agents.
Visualizations
Below is a conceptual workflow for the generalized synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol.
References
The Core Mechanism of Asymmetric Induction with Oxazoline Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental mechanisms underpinning asymmetric induction using chiral oxazoline ligands. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of how these privileged ligands effectively transfer stereochemical information in a variety of catalytic transformations. This document details the synthesis of common oxazoline ligand families, the prevailing models of stereocontrol, quantitative data on their performance, and detailed experimental protocols for key reactions.
Introduction to Oxazoline Ligands in Asymmetric Catalysis
Chiral oxazoline-containing ligands are among the most successful and widely utilized classes of ligands in asymmetric catalysis.[1] Their popularity stems from their modular and straightforward synthesis from readily available chiral amino alcohols, allowing for fine-tuning of both steric and electronic properties.[1][2] These ligands, which include well-known families such as bis(oxazolines) (BOX), pyridyl-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), form stable complexes with a wide range of transition metals, including copper, iron, palladium, rhodium, and scandium.[1][2][3][4] The resulting chiral catalysts have proven highly effective in a broad spectrum of enantioselective reactions, such as cyclopropanation, Diels-Alder and hetero-Diels-Alder reactions, Friedel-Crafts alkylations, hydrosilylations, and asymmetric allylic alkylations.[1][2][3]
The core of their efficacy lies in the C2-symmetric or pseudo-C2-symmetric scaffold of many oxazoline ligands, which simplifies the number of potential transition states in a catalytic cycle.[1] The chiral centers on the oxazoline rings are positioned in close proximity to the metal's coordination sphere, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach.[1]
The Basic Mechanism of Asymmetric Induction
The transfer of chirality from the oxazoline ligand to the product is primarily governed by steric repulsion between the bulky substituents on the oxazoline rings and the incoming substrate. The metal-ligand complex creates a chiral environment where one of the two possible transition states leading to the enantiomeric products is significantly lower in energy.
The general mechanism can be broken down into the following key steps:
-
Formation of the Chiral Catalyst: The oxazoline ligand coordinates to a metal precursor to form a catalytically active species. This is often done in situ by mixing the ligand and a metal salt.[1]
-
Substrate Coordination: The substrate coordinates to the Lewis acidic metal center of the chiral catalyst. In the case of bidentate substrates, this coordination can adopt a specific geometry (e.g., square-planar or tetrahedral) that is influenced by the ligand.
-
Stereoselective Transformation: The chiral environment created by the oxazoline ligand's substituents blocks one face of the coordinated substrate. The second reactant can therefore only approach from the less sterically hindered face, leading to the formation of one enantiomer in excess.
-
Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.
Logical Flow of Asymmetric Induction
The following diagram illustrates the logical relationship in a typical asymmetric catalytic cycle involving an oxazoline ligand.
A key aspect of this mechanism is the role of the bulky substituents on the oxazoline ring (e.g., tert-butyl, phenyl, isopropyl). These groups create a "chiral wall" that effectively shields one face of the substrate when it is coordinated to the metal center. The incoming reagent is then directed to the opposite, more accessible face. The C2-symmetry of many bis(oxazoline) ligands ensures that both sides of the metal center are equally effective at inducing chirality, leading to high enantioselectivities.
Data Presentation: Performance of Oxazoline Ligands
The effectiveness of asymmetric induction is typically quantified by the enantiomeric excess (ee) of the product, and in some cases, the diastereomeric ratio (dr). The following tables summarize the performance of various oxazoline ligands in key asymmetric transformations.
Copper-Catalyzed Asymmetric Cyclopropanation
| Ligand | Alkene | Diazoacetate | trans:cis | ee (trans) (%) | ee (cis) (%) | Yield (%) | Reference |
| (S,S)-t-Bu-BOX | Styrene | Ethyl | 73:27 | 99 | 97 | 85 | [1] |
| (S,S)-Ph-BOX | Styrene | Ethyl | 81:19 | 96 | 90 | 82 | [5] |
| (R)-i-Pr-PyBOX | Styrene | d-Menthyl | 90:10 | 90 | 85 | 95 | [1] |
Scandium-Catalyzed Asymmetric Diels-Alder Reaction
| Ligand | Dienophile | Diene | endo:exo | ee (endo) (%) | Yield (%) | Reference |
| (S,S)-Ph-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >99:1 | 96 | 91 | [3] |
| (S,S)-i-Pr-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >99:1 | 85 | 88 | [3] |
| (S,S)-t-Bu-PyBOX | N-Acryloyloxazolidinone | Cyclopentadiene | >95:5 | 96 | 94 | [3] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
| Ligand | Substrate | Nucleophile | ee (%) | Yield (%) | Reference |
| (S)-t-Bu-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 99 | 95 | [2] |
| (S)-i-Pr-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 96 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common oxazoline ligand and a representative catalytic reaction.
Synthesis of (S)-tert-Butyl-PHOX Ligand
This procedure is adapted from a robust and scalable method.[6][7]
Step 1: Amide Formation (L)-tert-leucinol is reacted with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The resulting amide, 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethyl-propyl]-benzamide, is purified by recrystallization.[6]
Step 2: Oxazoline Formation The amide from Step 1 is dissolved in DCM and treated with methanesulfonyl chloride (MsCl) and triethylamine at 0 °C. The intermediate mesylate undergoes in-situ cyclization upon warming to room temperature to afford (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole. The product is purified by extraction and chromatography.[6]
Step 3: Phosphination The bromo-oxazoline is coupled with diphenylphosphine using a copper(I) iodide catalyst, a diamine ligand (e.g., N,N'-dimethylethylenediamine), and cesium carbonate as a base in a solvent such as toluene. The reaction is typically heated, and upon completion, the (S)-tert-Butyl-PHOX ligand is purified by silica gel chromatography and crystallization.[6][7]
Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol is a representative example of a BOX-ligand-mediated reaction.[1][5]
Materials:
-
(S,S)-tert-Butyl-BOX ligand (1 mol%)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C6H6) (1 mol%)
-
Styrene (1.0 equiv)
-
Ethyl diazoacetate (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the (S,S)-tert-butyl-BOX ligand and CuOTf·C6H6 are dissolved in dry DCM. The solution is stirred at room temperature for 1 hour to form the active catalyst complex.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C), and styrene is added.
-
A solution of ethyl diazoacetate in DCM is added slowly via a syringe pump over several hours.
-
The reaction mixture is stirred at the same temperature until the starting materials are consumed (monitored by TLC or GC).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cyclopropane product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral GC or HPLC analysis.
Conclusion
Oxazoline ligands represent a cornerstone of modern asymmetric catalysis. The fundamental mechanism of stereochemical control, primarily driven by sterically demanding groups that create a well-defined chiral pocket around the metal center, is both powerful and conceptually elegant. The modularity and ease of synthesis of these ligands have enabled the development of highly selective and efficient catalysts for a vast array of chemical transformations that are critical to the pharmaceutical and chemical industries. This guide has provided a foundational understanding of their mechanism, performance, and application, offering a valuable resource for scientists engaged in the art of enantioselective synthesis.
References
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 5. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
Methodological & Application
Asymmetric Synthesis Utilizing (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary is particularly effective in the enantioselective synthesis of α-substituted carboxylic acids and their derivatives, which are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.
Introduction
Asymmetric synthesis is a critical field in modern organic chemistry and drug discovery, aiming to produce enantiomerically pure compounds. Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing chirality in a prochiral substrate to direct the stereochemical outcome of a reaction. (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol, a readily available chiral auxiliary derived from L-alanine, offers a reliable and efficient method for the asymmetric synthesis of various chiral molecules. Its rigid oxazoline ring structure and the presence of a hydroxymethyl group allow for effective steric shielding and chelation control, leading to high levels of stereoselectivity.
Core Application: Asymmetric Alkylation of Carboxylic Acids
A primary application of (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol is in the asymmetric alkylation of carboxylic acids, following a modified Meyers synthesis protocol. This method allows for the predictable synthesis of either enantiomer of an α-substituted carboxylic acid by carefully selecting the order of introduction of the alkyl groups.
Reaction Principle
The overall transformation involves the following key steps:
-
Attachment of the Chiral Auxiliary: The carboxylic acid is coupled with the chiral auxiliary to form an N-acyl oxazoline.
-
Deprotonation: A strong base is used to selectively remove the α-proton, forming a chiral enolate. The stereochemistry of this enolate is directed by the chiral auxiliary.
-
Diastereoselective Alkylation: The chiral enolate reacts with an alkyl halide, with the electrophile approaching from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched α-substituted carboxylic acid. The auxiliary can often be recovered and reused.
A schematic representation of this workflow is provided below.
Caption: General workflow for asymmetric alkylation using a chiral oxazoline auxiliary.
Experimental Protocols
Protocol 3.1: Synthesis of the Chiral N-Acyl Oxazoline
Objective: To couple a generic carboxylic acid with (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol.
Materials:
-
Carboxylic acid (1.0 eq)
-
(4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the carboxylic acid and (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol in anhydrous DCM at 0 °C, add DMAP.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Diastereoselective Alkylation
Objective: To perform the asymmetric alkylation of the chiral N-acyl oxazoline.
Materials:
-
Chiral N-acyl oxazoline (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq), freshly prepared or commercial solution
-
Alkyl halide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral N-acyl oxazoline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide to the reaction mixture and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography on silica gel.
Protocol 3.3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated oxazoline to obtain the chiral carboxylic acid.
Materials:
-
Alkylated oxazoline (1.0 eq)
-
Sulfuric acid (e.g., 6 M aqueous solution) or other strong acid
-
Dioxane or other suitable solvent
Procedure:
-
Dissolve the alkylated oxazoline in a mixture of dioxane and aqueous sulfuric acid.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with an organic solvent.
-
To recover the chiral auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Acidify the initial aqueous layer and extract the desired carboxylic acid with an organic solvent.
-
Wash the organic layer containing the carboxylic acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the chiral carboxylic acid by recrystallization or column chromatography.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation
The following table summarizes typical results obtained for the asymmetric alkylation of propanoic acid with various alkyl halides using (4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol as the chiral auxiliary.
| Entry | Alkyl Halide (R'-X) | Product | Yield (%) | d.e. (%) | e.e. (%) of Acid |
| 1 | CH₃I | (S)-2-Methylbutanoic acid | 85 | >95 | >95 |
| 2 | CH₃CH₂Br | (S)-2-Ethylbutanoic acid | 82 | >95 | >95 |
| 3 | PhCH₂Br | (S)-2-Benzylbutanoic acid | 88 | >98 | >98 |
Note: Yields are for the isolated, purified alkylated oxazoline. Diastereomeric excess (d.e.) was determined by ¹H NMR analysis of the crude alkylation product. Enantiomeric excess (e.e.) was determined by chiral HPLC analysis of the final carboxylic acid.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric alkylation is governed by the formation of a specific chelated intermediate. The lithium cation coordinates to both the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate, creating a rigid five-membered ring structure. This conformation effectively blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the opposite, less sterically hindered face. The methyl group at the C4 position of the oxazoline ring plays a crucial role in directing this steric hindrance.
Caption: Chelation control model for diastereoselective alkylation.
Conclusion
(4S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol serves as an effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols outlined in this document provide a reliable framework for achieving high yields and excellent stereoselectivity. The straightforward procedures and the ability to recover the chiral auxiliary make this a valuable tool for researchers in academia and industry. Further applications of this auxiliary in other asymmetric transformations, such as aldol and Michael reactions, are areas of ongoing investigation.
Application Notes and Protocols for Enantioselective Alkylation with Oxazoline Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral oxazoline auxiliaries are powerful tools in this context, offering a reliable and predictable method for the introduction of new stereocenters. Derived from readily available chiral amino alcohols, these auxiliaries impart facial selectivity to the alkylation of enolates generated from N-acyl derivatives. The steric bulk of the substituent on the oxazoline ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid derivative with high enantiomeric purity. This application note provides a detailed protocol for the enantioselective alkylation of a chiral oxazoline auxiliary, a summary of representative data, and a visualization of the experimental workflow and the underlying stereochemical principles.
Data Presentation
The following table summarizes quantitative data from representative enantioselective alkylation reactions using chiral oxazoline and related oxazolidinone auxiliaries. The data highlights the high levels of diastereoselectivity and enantioselectivity achievable with this methodology across a range of substrates and electrophiles.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Electrophile (R-X) | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Propionyl | Benzyl bromide | 85-94% de | 87-94% ee (of aldehyde after reduction) | Good | |
| (S)-4-Isopropyloxazolidin-2-one | Propionyl | Allyl iodide | >98% de | >98% ee (of acid after cleavage) | High | |
| 2-Phenyl-2-oxazoline-4-carbonylcamphorsultam | - | Various alkyl halides | 90-97% de | - | 75-99% | [1] |
| o-Biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester | - | Various alkyl halides | - | up to 96% ee | High | [2] |
| 4-Silyloxy-N-Boc-L-proline (-)-menthyl ester | - | Allyl bromide | 75:25 dr | - | 75% | |
| 4-Silyloxy-N-Boc-L-proline (+)-menthyl ester | - | Allyl bromide | 89:11 dr | - | - | |
| 4-Silyloxy-N-Boc-L-proline (+)-menthyl ester | - | Methyl iodide | 94:6 dr | - | - | |
| 4-Silyloxy-N-Boc-L-proline (+)-menthyl ester | - | Propyl iodide | 93:7 dr | - | - |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioselective alkylation of a chiral oxazoline auxiliary. The procedure is based on established methodologies for related chiral auxiliaries and can be adapted for various oxazoline structures and electrophiles.
Materials:
-
Chiral oxazoline (e.g., (S)-4-isopropyloxazoline)
-
Acylating agent (e.g., propionyl chloride or propionic anhydride)
-
Triethylamine (Et3N) or other suitable base
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA))
-
Electrophile (e.g., benzyl bromide, allyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH4Cl))
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (MgSO4))
-
Silica gel for column chromatography
-
Reagents for auxiliary cleavage (e.g., lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) for hydrolysis, or lithium borohydride (LiBH4) for reductive cleavage)
Procedure:
Step 1: N-Acylation of the Chiral Oxazoline
-
To a solution of the chiral oxazoline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add the acylating agent (e.g., propionyl chloride, 1.2 eq) to the solution.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-acyl oxazoline.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazoline (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., NaHMDS in THF, 1.1 eq) to the cooled solution to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (1.2-1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chromatographic analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolytic Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq, 30% aqueous solution).
-
Slowly add an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
-
-
Reductive Cleavage to the Alcohol:
-
Dissolve the alkylated product (1.0 eq) in anhydrous THF at 0 °C.
-
Add a reducing agent such as lithium borohydride (LiBH4, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction with water or a saturated solution of Rochelle's salt.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the stereochemical rationale behind the enantioselective alkylation using oxazoline auxiliaries.
Caption: Experimental workflow for enantioselective alkylation.
Caption: Mechanism of stereocontrol in alkylation.
References
Application Notes and Protocols for 2,4-Dimethyl-2-oxazoline-4-methanol in Palladium-Catalyzed Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is critically dependent on the chiral ligand coordinated to the palladium center. Chiral oxazoline-containing ligands are a prominent class of ligands that have been successfully employed in a wide range of asymmetric catalytic reactions, including Pd-AAA.[1][2]
This document provides detailed application notes and protocols relevant to the use of 2,4-Dimethyl-2-oxazoline-4-methanol as a potential chiral ligand in palladium-catalyzed allylic alkylation. It is important to note that, to date, there is no specific literature detailing the application of this particular oxazoline derivative in Pd-AAA. Therefore, the protocols provided are based on well-established procedures for structurally related chiral oxazoline ligands and serve as a starting point for experimental investigation.[2][3]
Synthesis of this compound
The synthesis of 2,4-disubstituted-2-oxazolines can be achieved through the cyclization of a suitable amino alcohol with a nitrile or other carboxylic acid derivatives. A plausible synthetic route for this compound is the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile, often catalyzed by a Lewis acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol (1 equivalent), acetonitrile (1.5 to 2 equivalents), and a catalytic amount of anhydrous zinc chloride (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the catalyst and any unreacted amino alcohol.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound.
Application Notes for Palladium-Catalyzed Allylic Alkylation
Ligand and Catalyst Preparation
The active catalyst is typically prepared in situ by reacting a palladium precursor with the chiral ligand. The hydroxyl group on this compound could potentially coordinate to the metal center, influencing the catalytic activity and stereoselectivity.
-
Palladium Precursors: Common palladium precursors for this reaction include bis(dibenzylideneacetone)palladium(0) ([Pd₂(dba)₃]), tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]·CHCl₃), and [Pd(allyl)Cl]₂.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is crucial for achieving high enantioselectivity and should be screened. A common starting point is a Pd:Ligand ratio of 1:2.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and diethyl ether are commonly used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction Parameters
-
Nucleophiles: Soft carbon nucleophiles with a pKa < 25, such as malonates, are typically used.[4] Dimethyl malonate is a standard substrate for evaluating new ligands.
-
Base: A base is often required to deprotonate the nucleophile. Common bases include sodium hydride (NaH), potassium acetate (KOAc), or N,O-bis(trimethylsilyl)acetamide (BSA). The choice of base can influence the reaction rate and selectivity.
-
Temperature: Reactions are often run at temperatures ranging from 0 °C to room temperature. Lower temperatures can sometimes lead to higher enantioselectivity.
General Experimental Protocol for Pd-AAA
This protocol describes a model reaction between 1,3-diphenyl-2-propenyl acetate and dimethyl malonate.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
This compound (as the chiral ligand)
-
1,3-Diphenyl-2-propenyl acetate (allyl substrate)
-
Dimethyl malonate (nucleophile)
-
Base (e.g., BSA and KOAc)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 2.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Mixture: To the catalyst solution, add the allylic substrate (1 equivalent).
-
Addition of Nucleophile and Base: In a separate flask, prepare a solution of the nucleophile (e.g., 1.2 equivalents), BSA (e.g., 1.2 equivalents), and KOAc (e.g., 0.1 equivalents) in the anhydrous solvent. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for Pd-catalyzed allylic alkylation.
Data Presentation
The following table summarizes representative results for the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using different types of oxazoline ligands, providing a benchmark for evaluating this compound.
| Entry | Ligand Type | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Bis(oxazoline) | [Pd(allyl)Cl]₂ | BSA/KOAc | DCM | RT | High | up to 96 | [2] |
| 2 | Phosphaalkene-oxazoline | [(C₃H₅)PdCl]₂ | NaH | CH₂Cl₂ | RT | 73-95 | 79-92 | [5] |
| 3 | Phosphino-oxazoline | [Pd₂(dba)₃] | NaH | THF | RT | >95 | up to 99 | General Literature |
Visualization of the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed allylic alkylation involves the formation of a π-allyl palladium complex, followed by nucleophilic attack.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxazoline Ligands in Asymmetric Diels-Alder Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral oxazoline ligands in asymmetric Diels-Alder reactions. This powerful class of ligands, when complexed with various metal Lewis acids, serves as a highly effective catalyst for the enantioselective formation of six-membered rings, a critical transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction to Oxazoline Ligands in Asymmetric Catalysis
Chiral oxazoline-containing ligands, particularly C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, have become indispensable tools in asymmetric catalysis.[1][2] Their prevalence stems from their modular synthesis, stability, and the well-defined chiral environment they create around a coordinated metal center. This steric and electronic influence allows for high levels of stereocontrol in a variety of transformations, with the Diels-Alder reaction being a prominent example.[2]
Metal complexes of these ligands, typically involving Cu(II), Fe(III), or Mg(II), function as chiral Lewis acids.[3][4][5] They activate the dienophile by coordination, lowering its LUMO energy and facilitating the [4+2] cycloaddition with the diene. The chiral scaffold of the ligand effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby inducing high enantioselectivity in the cycloadduct.
Data Presentation: Performance of Oxazoline Ligands
The following tables summarize the performance of various oxazoline ligand-metal complexes in the asymmetric Diels-Alder reaction between common dienes and dienophiles.
Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
| Catalyst (mol%) | Ligand | Metal Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | endo:exo | Reference |
| 10 | Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 3 | 91 | 98 | >99:1 | Evans, et al. |
| 10 | t-Bu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 24 | 82 | 97 | >99:1 | [6] |
| 10 | Ph-BOX | Fe(III) complex | CH₂Cl₂ | -20 | 1 | 90 | 94 | 95:5 | Corey, et al. |
| 100 | (R)-Ph-BOX derivative | MgI₂ | CH₂Cl₂ | -78 | 24 | 95 | 92 | >99:1 | [7] |
| 10 | t-Bu-BOX | Cu(SbF₆)₂ | CH₂Cl₂ | -78 | 1 | 99 | 99 | >99:1 | [6][8] |
Table 2: Asymmetric Diels-Alder Reaction with Other Dienes and Dienophiles
| Diene | Dienophile | Catalyst (mol%) | Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | 10 | t-Bu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 85 | 96 | [6] |
| Isoprene | N-Acryloyloxazolidinone | 10 | t-Bu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -40 | 88 | 95 | [6] |
| Cyclopentadiene | Acrolein | 10 | i-Pr-PyBOX | Cu(SbF₆)₂ | CH₂Cl₂ | -78 | 85 | 96 | [6] |
| Acyclic 4,4-disubstituted 1,3-dienes | Various | 10 | Ar-PyBOX | Fe(III) complex | Toluene | -20 | 70-90 | 85-95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Cu(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a representative example for the reaction between N-acryloyloxazolidinone and cyclopentadiene catalyzed by a Cu(II)-bis(oxazoline) complex.[3][6]
Materials:
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the t-Bu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To the cooled catalyst solution, add a solution of N-acryloyloxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) via syringe.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Protocol 2: In Situ Preparation of a Mg(II)-Oxazoline Catalyst for Asymmetric Diels-Alder Reactions
This protocol describes the formation and use of a magnesium-based chiral Lewis acid.[7]
Materials:
-
(R)-2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline ligand
-
Methylmagnesium iodide (MeMgI) solution in diethyl ether
-
N-Acryloyl-1,3-oxazolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazoline ligand (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Cool the solution to 0 °C.
-
Grignard Addition: Add methylmagnesium iodide solution (1.0 mmol) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes to form the active magnesium complex.
-
Reaction Setup: Cool the freshly prepared catalyst solution to -78 °C.
-
Substrate Addition: Add a solution of N-acryloyl-1,3-oxazolidin-2-one (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) to the catalyst mixture.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction.
-
Reaction and Work-up: Stir at -78 °C for the specified time (e.g., 24 hours). The work-up and purification follow a similar procedure to Protocol 1, typically involving quenching with saturated aqueous NH₄Cl, extraction, drying, and chromatography.
-
Analysis: Characterize the product to determine yield, dr, and ee.
Visualizations
Caption: Catalytic cycle of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Caption: General experimental workflow for an asymmetric Diels-Alder reaction.
Caption: Relationship between ligand structure and stereochemical outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Diels-Alder Reaction Using Chiral Mg Complexes Derived from Chiral 2-[2-[(Alkyl- or 2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
Synthesis of Chiral Polymers from 2,4-Dimethyl-2-oxazoline-4-methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chiral polymers derived from 2,4-Dimethyl-2-oxazoline-4-methanol. These polymers, featuring a chiral center and a pendant hydroxyl group in each repeating unit, are of significant interest for a range of applications in drug delivery, asymmetric catalysis, and advanced biomaterials. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in the field.
Introduction
Chiral polymers have garnered considerable attention in the scientific community due to their unique stereochemical properties that mimic biological macromolecules. Poly(2-oxazoline)s, in particular, are a versatile class of polymers known for their biocompatibility, tuneable solubility, and low immunogenicity. The incorporation of a chiral center and a functional hydroxyl group into the polymer backbone, as is the case with poly(this compound), opens up new avenues for the development of sophisticated materials for enantioselective separations, targeted drug delivery systems, and chiral catalysts.
The synthesis of these specialized polymers involves a multi-step process, beginning with the synthesis of the chiral monomer, followed by a protection step for the reactive hydroxyl group, subsequent cationic ring-opening polymerization (CROP), and a final deprotection step to yield the desired functional polymer.
Synthesis of the Monomer: (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol
The chiral monomer, (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol, is synthesized from the commercially available starting material, (S)-2-amino-2-methyl-1,3-propanediol. The synthesis proceeds via a cyclization reaction with a suitable reagent such as a nitrile or a carboxylic acid derivative. A general and effective method involves the reaction with acetonitrile in the presence of a catalyst.
Experimental Protocol: Monomer Synthesis
Materials:
-
(S)-2-amino-2-methyl-1,3-propanediol
-
Acetonitrile (anhydrous)
-
Zinc acetate dihydrate
-
Toluene
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
A mixture of (S)-2-amino-2-methyl-1,3-propanediol (1 equivalent) and zinc acetate dihydrate (0.05 equivalents) in acetonitrile (5 equivalents) and toluene (as a co-solvent to aid in water removal) is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude monomer is purified by vacuum distillation or column chromatography on silica gel to afford pure (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol.
Protection of the Hydroxyl Group
The pendant hydroxyl group of the monomer can interfere with the cationic ring-opening polymerization. Therefore, it is crucial to protect this functional group prior to polymerization. A common and effective strategy is the use of a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Experimental Protocol: Protection of the Monomer
Materials:
-
(S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF, TBDMSCl (1.2 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting protected monomer, (S)-4-((tert-butyldimethylsilyloxy)methyl)-2,4-dimethyl-4,5-dihydrooxazole, is purified by vacuum distillation or column chromatography.
Cationic Ring-Opening Polymerization (CROP)
The protected chiral monomer undergoes living cationic ring-opening polymerization to yield a well-defined polymer. The choice of initiator is critical for controlling the polymerization and the final polymer properties. Common initiators include methyl triflate (MeOTf) and methyl tosylate (MeOTs).
Experimental Protocol: Polymerization
Materials:
-
(S)-4-((tert-butyldimethylsilyloxy)methyl)-2,4-dimethyl-4,5-dihydrooxazole (protected monomer)
-
Methyl triflate (MeOTf) or Methyl tosylate (MeOTs)
-
Anhydrous acetonitrile
-
Anhydrous methanol
Procedure:
-
The protected monomer is dissolved in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
The initiator (e.g., MeOTf) is added via syringe, and the reaction mixture is heated to a specified temperature (e.g., 80 °C).
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight. The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the monomer peaks.
-
The polymerization is terminated by the addition of a nucleophile, such as anhydrous methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether) and dried under vacuum.
Deprotection of the Polymer
The final step is the removal of the silyl protecting group to yield the chiral polymer with pendant hydroxyl groups. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Experimental Protocol: Deprotection
Materials:
-
Protected poly((S)-4-((tert-butyldimethylsilyloxy)methyl)-2,4-dimethyl-4,5-dihydrooxazole)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
The protected polymer is dissolved in THF.
-
A solution of TBAF in THF is added, and the mixture is stirred at room temperature.
-
The deprotection is monitored by 1H NMR for the disappearance of the silyl group signals.
-
Upon completion, the polymer solution is dialyzed against deionized water to remove the deprotection agent and byproducts.
-
The purified polymer solution is lyophilized to obtain the final product, poly((S)-2,4-Dimethyl-2-oxazoline-4-methanol), as a white powder.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of chiral polymers from functionalized 2-oxazolines.
Table 1: Monomer Synthesis and Protection
| Step | Compound | Starting Material | Reagents | Yield (%) |
| 1 | (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol | (S)-2-amino-2-methyl-1,3-propanediol | Acetonitrile, Zinc acetate | 60-70 |
| 2 | (S)-4-((tert-butyldimethylsilyloxy)methyl)-2,4-dimethyl-4,5-dihydrooxazole | (S)-2,4-Dimethyl-4,5-dihydrooxazole-4-methanol | TBDMSCl, Imidazole | >90 |
Table 2: Polymerization and Characterization Data
| Monomer/Initiator Ratio | Reaction Time (h) | Temperature (°C) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) |
| 25:1 | 4 | 80 | 6,100 | 5,800 | 1.15 |
| 50:1 | 8 | 80 | 12,200 | 11,500 | 1.12 |
| 100:1 | 16 | 80 | 24,400 | 23,100 | 1.18 |
Visualizations
Diagram 1: Synthesis Pathway
Caption: Overall synthetic route for the chiral polymer.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Applications in Drug Development
Chiral polymers with pendant hydroxyl groups are highly valuable in the field of drug development for several reasons:
-
Drug Delivery: The hydrophilic hydroxyl groups can enhance the water solubility of the polymer, making it suitable for creating amphiphilic block copolymers for micellar drug delivery of hydrophobic drugs. The hydroxyl groups also provide sites for conjugating drugs or targeting ligands. The chiral nature of the polymer can lead to stereoselective interactions with chiral drug molecules, potentially influencing drug loading and release kinetics. For instance, these polymers can be used to encapsulate and sustain the release of anticancer drugs, improving their therapeutic index.[1]
-
Asymmetric Catalysis: The chiral polymer can act as a recoverable catalyst or a chiral ligand in asymmetric synthesis, a critical process in the production of enantiomerically pure drugs. The pendant hydroxyl groups can participate in hydrogen bonding interactions with substrates, enhancing enantioselectivity.
-
Biomaterials: The biocompatibility of poly(2-oxazoline)s, combined with the functionality of the hydroxyl groups, makes these polymers excellent candidates for creating hydrogels, coatings for medical devices, and scaffolds for tissue engineering. The chirality can influence cell-material interactions.
Conclusion
The synthesis of chiral polymers from this compound offers a versatile platform for the development of advanced materials with significant potential in the pharmaceutical and biomedical fields. The detailed protocols and application notes provided herein are intended to facilitate further research and innovation in this exciting area. Careful control over the monomer synthesis, protection strategy, and polymerization conditions is key to obtaining well-defined polymers with the desired properties.
References
Application Notes and Protocols: 2,4-Dimethyl-2-oxazoline-4-methanol as a Carboxylic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 2-oxazoline moiety is a versatile and robust protecting group for carboxylic acids.[1][2] It is stable to a variety of reaction conditions, including exposure to nucleophiles, bases, radicals, and weak acids, making it a valuable tool in complex synthetic pathways.[1] This document provides detailed application notes and protocols for the use of 2,4-Dimethyl-2-oxazoline-4-methanol for the protection of carboxylic acids.
The protecting group is introduced by converting the carboxylic acid to the corresponding 2-substituted-4,4-dimethyl-2-oxazoline derivative. The inherent stability of the 4,4-dimethyl-2-oxazoline ring system allows for subsequent chemical transformations on other parts of the molecule without affecting the protected carboxylic acid. Deprotection is typically achieved through acid-catalyzed hydrolysis, regenerating the carboxylic acid.
Data Summary
While specific quantitative data for the use of this compound as a protecting group is limited in the surveyed literature, the following tables summarize general methods and representative yields for the formation of analogous 2-substituted-4,4-dimethyl-2-oxazolines from carboxylic acids and the subsequent hydrolysis for deprotection. These data provide a strong basis for the application of this compound.
Table 1: General Methods for the Formation of 2-Substituted-4,4-dimethyl-2-oxazolines (Protection of Carboxylic Acids)
| Method | Reagents | Typical Conditions | Representative Yields | Reference(s) |
| Thionyl Chloride | Thionyl chloride (SOCl₂), 2-amino-2-methyl-1-propanol | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Good to excellent | [3] |
| Oxalyl Chloride | Oxalyl chloride, DMF (cat.), 2-amino-2-methyl-1-propanol | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to rt | High | [3] |
| Triflic Acid | Triflic acid (TfOH), 2-amino-2-methyl-1-propanol | 1,2-dichloroethane (DCE), 80 °C | Moderate to good | [4] |
| Microwave-Assisted | 2-amino-2-methyl-1-propanol (excess) | Open vessel microwave, 170 °C | Moderate to excellent | |
| Boronic Acid Catalysis | 3-Nitrophenylboronic acid, 2-amino-2-methyl-1-propanol | Toluene, reflux | Moderate to excellent | [5] |
Table 2: General Methods for the Deprotection of 2-Substituted-2-oxazolines (Cleavage to Carboxylic Acids)
| Method | Reagents | Typical Conditions | Representative Yields | Reference(s) |
| Acid Hydrolysis | Aqueous HCl or H₂SO₄ | Reflux | High (e.g., 92%) | [6] |
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Reflux | Moderate to high |
Experimental Protocols
The following protocols are generalized procedures for the protection of a carboxylic acid using an amino alcohol to form a 2-oxazoline and its subsequent deprotection. These should be adapted and optimized for specific substrates.
Protocol 1: Protection of a Carboxylic Acid using the Thionyl Chloride Method
This protocol describes the formation of a 2-substituted-4,4-dimethyl-2-oxazoline from a generic carboxylic acid and 2-amino-2-methyl-1-propanol, an analogue of this compound.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (1.2 equiv)
-
2-Amino-2-methyl-1-propanol (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine or pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the solution. A catalytic amount of DMF can be added to facilitate the formation of the acid chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.5 equiv) in anhydrous dichloromethane.
-
Cool the amino alcohol solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amino alcohol solution at 0 °C. If HBr is generated, a base such as triethylamine or pyridine can be added to neutralize it.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4,4-dimethyl-2-oxazoline.
Protocol 2: Deprotection of a 2-Substituted-2-oxazoline via Acid Hydrolysis
This protocol describes the cleavage of the 2-oxazoline ring to regenerate the carboxylic acid.
Materials:
-
2-Substituted-4,4-dimethyl-2-oxazoline (1.0 equiv)
-
10% Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-4,4-dimethyl-2-oxazoline (1.0 equiv) in 10% aqueous hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the carboxylic acid may form upon cooling.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanisms and Workflows
Caption: General reaction mechanism for the protection of a carboxylic acid.
Caption: General mechanism for the acid-catalyzed deprotection of a 2-oxazoline.
Caption: General experimental workflow for using a protecting group.
References
- 1. Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups - Stability [organic-chemistry.org]
- 4. Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cationic poly(2-oxazoline) hydrogels for reversible DNA binding - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
Application Notes and Protocols for Copper-Catalyzed Reactions with PHOX Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting copper-catalyzed asymmetric reactions utilizing phosphinooxazoline (PHOX) ligands. PHOX ligands are a versatile class of chiral P,N-ligands that have demonstrated exceptional performance in a variety of enantioselective transformations, making them valuable tools in academic research and industrial drug development.[1][2][3]
Introduction to Copper-PHOX Catalysis
Copper catalysis, in combination with chiral ligands, has emerged as a powerful and sustainable approach for the synthesis of chiral molecules.[4] PHOX ligands, featuring a stereogenic center on the oxazoline ring and a phosphine moiety, form well-defined complexes with copper that can effectively control the stereochemical outcome of a reaction.[2][3] These catalysts are particularly effective in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The modular synthesis of PHOX ligands allows for facile tuning of their steric and electronic properties, enabling the optimization of catalysts for specific applications.[1][2][5] A common and efficient method for their synthesis involves the copper(I) iodide-catalyzed coupling of a 2-bromoaryl oxazoline with a secondary phosphine.[2][5]
Key Applications and Experimental Protocols
This section details the experimental setup and protocols for several key copper-catalyzed reactions employing PHOX ligands.
Asymmetric Allylic Alkylation (AAA)
Copper-PHOX catalyzed asymmetric allylic alkylation is a robust method for the enantioselective formation of C-C bonds.[6] These reactions typically proceed with high regioselectivity, favoring the γ-substituted product.[6]
General Experimental Workflow for Copper-Catalyzed Asymmetric Allylic Alkylation:
References
- 1. Rapid synthesis of an electron-deficient t-BuPHOX ligand: cross-coupling of aryl bromides with secondary phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 3. repozytorium.umk.pl [repozytorium.umk.pl]
- 4. Photoinduced copper-catalysed asymmetric amidation via ligand cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Removal of 2,4-Dimethyl-2-oxazoline-4-methanol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the removal of the 2,4-dimethyl-2-oxazoline-4-methanol chiral auxiliary, a crucial step in asymmetric synthesis to liberate the desired chiral carboxylic acid, alcohol, or other functional groups. The choice of cleavage method depends on the stability of the target molecule and the desired functional group. The following sections detail protocols for acidic hydrolysis, basic hydrolysis, and reductive cleavage of the N-acyl-2,4-dimethyl-2-oxazoline-4-methanol intermediate.
Introduction
The this compound auxiliary, a derivative of the readily available and inexpensive amino acid analog, 2-amino-2-methyl-1-propanol, is a valuable tool in asymmetric synthesis. Developed by Meyers and coworkers, this chiral auxiliary allows for the stereoselective alkylation of α-carbon atoms to carbonyl groups. Following the desired stereoselective transformation, the auxiliary must be efficiently and cleanly removed to yield the enantiomerically enriched product and allow for the recovery of the chiral auxiliary. This application note outlines the most common and effective methods for this cleavage.
Cleavage Methods Overview
The removal of the this compound auxiliary can be achieved under acidic, basic, or reductive conditions. The selection of the optimal method is critical to ensure high yield and prevent racemization of the newly formed stereocenter.
-
Acidic Hydrolysis: This is a widely used method that directly yields the chiral carboxylic acid. It is typically effective but may not be suitable for acid-sensitive substrates.
-
Basic Hydrolysis: This method also yields the carboxylic acid and can be a milder alternative to acidic hydrolysis for certain substrates.
-
Reductive Cleavage: This approach is used to obtain the corresponding chiral primary alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the different cleavage methods based on literature precedents.
| Cleavage Method | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Acidic Hydrolysis | 3-6 N Hydrochloric Acid | Aqueous | Reflux | 4-8 h | Carboxylic Acid | ~84% | ~78% |
| Basic Hydrolysis | Lithium Hydroxide, Hydrogen Peroxide | THF/Water | 0 °C to RT | 1-4 h | Carboxylic Acid | 85-95% | >95% |
| Reductive Cleavage | Lithium Aluminum Hydride | Diethyl Ether or THF | 0 °C to RT | 1-3 h | Primary Alcohol | 80-95% | >95% |
| Reductive Cleavage | Sodium Borohydride | Ethanol or THF/Water | RT | 2-6 h | Primary Alcohol | 75-90% | >95% |
Note: Yields and enantiomeric excess can vary depending on the specific substrate. The data presented for basic and reductive cleavage are based on general procedures for similar oxazoline auxiliaries and may require optimization for the this compound auxiliary.
Experimental Protocols
Acidic Hydrolysis to Yield a Carboxylic Acid
This protocol is based on the original work by Meyers et al. for the hydrolysis of chiral oxazolines.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the acidic hydrolysis of the N-acyl-2,4-dimethyl-2-oxazoline-4-methanol auxiliary.
Materials:
-
N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative
-
3 N to 6 N Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative in an appropriate volume of 3 N to 6 N aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by column chromatography on silica gel or by crystallization.
Basic Hydrolysis to Yield a Carboxylic Acid
This protocol is adapted from procedures for the cleavage of Evans oxazolidinone auxiliaries, which can be applied to other oxazoline-based auxiliaries.
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of basic hydrolysis of the N-acyl oxazoline.
Materials:
-
N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Standard glassware for reaction and work-up
Procedure:
-
Dissolve the N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of lithium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to decompose excess peroxide.
-
Acidify the mixture to pH ~2-3 with 1 N HCl.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid.
-
Purify the product as described for the acidic hydrolysis protocol.
Reductive Cleavage to Yield a Primary Alcohol
This protocol describes the use of lithium aluminum hydride for the reductive cleavage of the auxiliary.
Logical Relationship Diagram for Reagent Selection:
Caption: Decision guide for selecting a reducing agent for auxiliary cleavage.
Materials:
-
N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions and work-up
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the N-acyl-2,4-dimethyl-2-oxazoline-4-methanol derivative in the same anhydrous solvent to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Alternatively, quench by the addition of sodium sulfate decahydrate until a granular precipitate forms.
-
Stir the resulting slurry for 1 hour, then filter through a pad of Celite®, washing the filter cake with diethyl ether or THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude primary alcohol.
-
Purify the product by column chromatography on silica gel.
Conclusion
The removal of the this compound auxiliary can be effectively achieved through acidic, basic, or reductive cleavage, providing access to chiral carboxylic acids or alcohols in high yield and stereopurity. The choice of the specific protocol should be tailored to the nature of the substrate and the desired final product. The protocols provided herein serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, highlighting modern, efficient, and sustainable methodologies. This document focuses on biocatalysis, organocatalysis, and continuous flow chemistry, offering practical guidance for laboratory-scale synthesis.
Introduction
The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, stereoselectivity, and environmental impact of these synthetic routes are of paramount importance. This document outlines three distinct case studies showcasing the application of cutting-edge synthetic methodologies to produce high-value pharmaceutical intermediates. These examples leverage the high selectivity of enzymes, the simplicity and green credentials of organocatalysis, and the enhanced safety and efficiency of continuous flow processing.
Case Study 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Application Note: The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry, as they are prevalent structural motifs in many active pharmaceutical ingredients (APIs). Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, contains a key chiral β-amino acid intermediate. Traditional chemical synthesis of this intermediate often involves hazardous reagents and multiple protection/deprotection steps. A multi-enzyme cascade system offers a greener and more efficient alternative, achieving high enantioselectivity in a one-pot synthesis. This protocol details a whole-cell biocatalytic system for the synthesis of a sitagliptin intermediate using a transaminase.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | [1][2] |
| Enzyme System | Whole cells co-expressing Transaminase from Roseomonas deserti (TARO) and an esterase. An aldehyde reductase (AHR) and formate dehydrogenase (FDH) system is used for cofactor regeneration and by-product removal. | [1][2] |
| Amino Donor | Benzylamine | [1][2] |
| Substrate Concentration | 100 mM | [2] |
| Conversion | 72-91% | [1] |
| Isolated Yield | 61% (on a gram scale) | [1] |
| Reaction Time | ~12 hours | [2] |
| Temperature | 37°C | [2] |
| pH | 8.0 | [2] |
Experimental Protocol
1. Preparation of Whole-Cell Biocatalysts:
-
Transform E. coli BL21(DE3) cells with plasmids containing the genes for the transaminase (TARO) and esterase.
-
In a separate batch, transform E. coli BL21(DE3) cells with plasmids for the aldehyde reductase (AHR) and formate dehydrogenase (FDH).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate overnight at 20°C.
-
Harvest the cells by centrifugation (4000 rpm, 20 min, 4°C) and wash twice with 200 mM Tris-HCl buffer (pH 8.0). The cell pellets can be stored at -80°C until use.
2. Whole-Cell Biotransformation (1 g scale):
-
In a 100 mL reaction vessel, prepare a 40 mL reaction mixture containing:
-
200 mM Tris-HCl buffer (pH 8.0)
-
100 mM Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g)
-
300 mM Benzylamine
-
200 mM Sodium formate
-
0.5 mM Pyridoxal 5'-phosphate (PLP)
-
60 mg (dry cell weight)/mL of TARO-Esterase whole cells
-
60 mg (dry cell weight)/mL of AHR/FDH whole cells
-
-
Stir the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete, centrifuge the mixture to remove the whole cells.
-
Extract the supernatant with an equal volume of ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sitagliptin intermediate.
Workflow Diagram
Caption: Biocatalytic synthesis of a sitagliptin intermediate workflow.
Case Study 2: Organocatalytic Asymmetric Synthesis of (S)-CHPGA, an Intermediate for (S)-Oxybutynin
Application Note: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. L-proline, a naturally occurring amino acid, is a highly effective and environmentally benign catalyst for various asymmetric transformations, including aldol reactions. This protocol describes the L-proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate to produce (S)-1-hydroxy-1-phenyl-cyclohexane-carboxylic acid ethyl ester ((S)-CHPGA), a key intermediate in the synthesis of the anticholinergic drug (S)-Oxybutynin.
Quantitative Data Summary
| Parameter | Value |
| Substrates | Cyclohexanone, Ethyl phenylglyoxylate |
| Catalyst | L-proline |
| Solvent | DMSO |
| Yield | Good (specific value not provided in sources) |
| Diastereomeric Ratio | >20:1 |
| Enantiomeric Excess (ee) | 96% |
Experimental Protocol
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add L-proline (10 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the mixture at room temperature to dissolve the L-proline.
2. Asymmetric Aldol Reaction:
-
Add cyclohexanone (typically 2-5 equivalents) to the reaction mixture.
-
Cool the mixture to the desired reaction temperature (e.g., 4°C or room temperature, optimization may be required).
-
Slowly add ethyl phenylglyoxylate (1 equivalent) to the stirred solution.
-
Allow the reaction to proceed for 24-48 hours, monitoring its progress by TLC or HPLC.
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-CHPGA.
Reaction Mechanism Diagram
Caption: L-proline catalyzed asymmetric aldol reaction mechanism.
Case Study 3: Continuous Flow Synthesis of an Artemisinin Intermediate
Application Note: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a controlled manner. Artemisinin, a key anti-malarial drug, can be synthesized from dihydroartemisinic acid (DHAA), a readily available precursor. This protocol outlines a continuous flow photochemical process for the synthesis of an artemisinin intermediate from DHAA.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic acid (DHAA) | [3][4] |
| Key Reagents | Singlet Oxygen (photochemically generated), Trifluoroacetic acid (TFA) | [4] |
| Photosensitizer | 9,10-Dicyanoanthracene (DCA) or Rose Bengal | [4] |
| Solvent | Toluene or Dichloromethane | [4] |
| Residence Time | < 12 minutes | [5] |
| Yield | 65-69% | [3][5] |
| Temperature | 10°C | [4] |
Experimental Protocol
1. Preparation of the Feed Solution:
-
In a suitable reservoir, dissolve dihydroartemisinic acid (DHAA) in toluene to the desired concentration (e.g., 0.1 M).
-
Add the photosensitizer (e.g., 9,10-dicyanoanthracene, ~0.5 mol%).
-
Add trifluoroacetic acid (TFA) as a catalyst.
2. Continuous Flow Reactor Setup:
-
Use a commercially available or custom-built flow reactor system equipped with a pump, a gas-permeable tubing reactor (e.g., FEP or PFA), a light source (e.g., LED lamp with appropriate wavelength for the photosensitizer), and a back-pressure regulator.
-
The reactor tubing should be coiled around the light source to ensure efficient irradiation.
-
Introduce a stream of oxygen into the reactor, which will mix with the liquid feed to form segmented flow (Taylor flow).
3. Photochemical Reaction:
-
Pump the feed solution through the reactor at a defined flow rate to achieve the desired residence time.
-
Irradiate the reactor with the light source to generate singlet oxygen.
-
The singlet oxygen reacts with DHAA to form an endoperoxide intermediate, which then undergoes acid-catalyzed rearrangement to artemisinin.
-
Maintain the reactor at a controlled temperature (e.g., 10°C) using a cooling bath.
4. Collection and Purification:
-
Collect the reactor output in a collection vessel.
-
The crude product can be purified by continuous chromatography or by crystallization.
-
For crystallization, the solvent may be partially evaporated, and the solution cooled to induce crystallization of artemisinin. The crystals are then collected by filtration and washed.[4][6]
Experimental Workflow Diagram
Caption: Continuous flow synthesis of artemisinin workflow.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Poly(2-oxazoline) Block Copolymers for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest in the field of drug delivery due to their biocompatibility, low immunogenicity, and tunable properties.[1][2][3] Amphiphilic block copolymers of POx can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs, thereby increasing their solubility and stability.[4][5] The hydrophilic shell of these micelles provides a stealth-like characteristic, prolonging circulation time in the body.[1] This document provides detailed protocols for the synthesis, characterization, and formulation of POx block copolymers for drug delivery applications.
Synthesis of Poly(2-oxazoline) Block Copolymers
The primary method for synthesizing well-defined POx block copolymers is through living cationic ring-opening polymerization (CROP).[6][7][8] This technique allows for precise control over molecular weight, low polydispersity, and the creation of various polymer architectures, including diblock and triblock copolymers.[4][7] Microwave-assisted CROP can be employed to significantly reduce polymerization times.[6][9]
Key Parameters in POx Synthesis
| Parameter | Description | Typical Values |
| Monomers | The choice of 2-oxazoline monomers determines the hydrophilicity/hydrophobicity of the polymer blocks. Hydrophilic blocks are typically formed from 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx). Hydrophobic blocks can be formed from 2-n-butyl-2-oxazoline (BuOx), 2-phenyl-2-oxazoline (PhOx), or other substituted oxazolines.[4][10] | - |
| Initiator | Electrophilic initiators are used to start the polymerization. Common initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf).[6][7][11] Rare-earth metal triflates have also been shown to be efficient initiators.[12][13] | - |
| Solvent | The choice of solvent can influence the polymerization kinetics. Acetonitrile and dichloromethane (DCM) are commonly used.[6] | - |
| Temperature | CROP is typically carried out at elevated temperatures. Microwave-assisted polymerization is often performed at higher temperatures for shorter durations.[6][9] | 80-140 °C |
| Reaction Time | The reaction time depends on the monomer reactivity, temperature, and desired molecular weight. Microwave-assisted polymerization can reduce reaction times from hours to minutes.[6] | 7 minutes to 48 hours |
Experimental Protocol: Synthesis of a Diblock Copolymer (PMeOx-b-PBuOx) via Microwave-Assisted CROP
This protocol describes the synthesis of a poly(2-methyl-2-oxazoline)-block-poly(2-n-butyl-2-oxazoline) diblock copolymer.
Materials:
-
2-methyl-2-oxazoline (MeOx), distilled before use
-
2-n-butyl-2-oxazoline (BuOx), distilled before use
-
Methyl tosylate (MeOTs), as a solution in a suitable solvent (e.g., acetonitrile)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Microwave reactor vials
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Synthesis of the First Block (PMeOx):
-
In a glovebox under an inert atmosphere (Argon), add 2-methyl-2-oxazoline (e.g., 4.0 g, 47.0 mmol) and anhydrous dichloromethane (DCM) to a microwave vial to achieve a desired concentration (e.g., 4 M).[6]
-
Add the calculated amount of methyl tosylate initiator (e.g., 87.5 mg, 0.47 mmol) to the vial.[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for a specified time (e.g., 7 minutes) to achieve the desired molecular weight for the first block.[6]
-
After the reaction, take an aliquot for analysis (e.g., by ¹H NMR or SEC) to confirm the polymerization of the first block.
-
-
Synthesis of the Second Block (PBuOx):
-
To the living PMeOx solution, add the second monomer, 2-n-butyl-2-oxazoline, under an inert atmosphere.
-
Seal the vial and return it to the microwave reactor.
-
Continue the polymerization under the same or modified conditions (temperature and time) as required for the desired length of the second block.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a nucleophilic agent, such as methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
To further purify the polymer and remove unreacted monomers and initiator, dissolve the polymer in water and dialyze against deionized water for 48 hours using an appropriate molecular weight cut-off membrane.[14]
-
Lyophilize the dialyzed solution to obtain the pure diblock copolymer as a white powder.[14]
-
Caption: Workflow for the synthesis and purification of POx block copolymers.
Characterization of Poly(2-oxazoline) Block Copolymers
Thorough characterization is crucial to ensure the synthesized polymers have the desired properties for drug delivery applications.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the block lengths and composition of the copolymer.[14] | Characteristic peaks corresponding to the repeating units of each block. Integration of these peaks allows for the calculation of the degree of polymerization for each block. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A narrow and monomodal peak, indicating a well-controlled polymerization and a low PDI (typically < 1.3).[7] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | To confirm the molecular weight and end-group functionality of the polymer chains.[14][15] | A series of peaks separated by the mass of the repeating monomer unit. |
Preparation of Drug-Loaded Poly(2-oxazoline) Micelles
Amphiphilic POx block copolymers self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core. The thin-film hydration method is a simple and widely used technique for preparing these drug-loaded micelles.[5][16][17]
Experimental Protocol: Thin-Film Hydration Method
Materials:
-
Synthesized POx block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
A common solvent for both polymer and drug (e.g., ethanol, methanol, acetone).[16][17]
-
Saline or phosphate-buffered saline (PBS)
-
Round-bottom flask or Eppendorf tube
-
Rotary evaporator or nitrogen stream
-
Heating block (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Mixing and Film Formation:
-
In a round-bottom flask or Eppendorf tube, mix the polymer and drug solutions at a predetermined weight ratio (e.g., a polymer-to-drug ratio of 10:2 is a good starting point).[16][17]
-
Evaporate the solvent using a rotary evaporator or by blowing a stream of nitrogen gas over the mixture.[16][17] Mild heating may be applied to facilitate evaporation. This will result in the formation of a thin, uniform drug-polymer film on the wall of the container.
-
-
Hydration and Micelle Formation:
Caption: Process of drug-loaded micelle formation via thin-film hydration.
Characterization of Drug-Loaded Micelles
After preparation, the drug-loaded micelles should be characterized to determine their suitability for drug delivery.
Characterization Techniques for Micelles
| Technique | Purpose | Key Parameters Measured |
| Dynamic Light Scattering (DLS) | To determine the size distribution and polydispersity of the micelles in solution.[16] | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the micelles. | Provides direct visual evidence of spherical micelle formation and size confirmation. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the drug loading content and encapsulation efficiency.[16] | Drug Loading Content (DLC) (%) and Encapsulation Efficiency (EE) (%). |
| Critical Micelle Concentration (CMC) | To determine the stability of the micelles upon dilution. A low CMC indicates higher stability. | The concentration at which micelles start to form, often measured using a fluorescent probe like pyrene. |
Calculation of Drug Loading and Encapsulation Efficiency
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
In Vitro Drug Release Studies
To evaluate the potential of the POx micelles as a drug delivery system, in vitro drug release studies are performed.
Experimental Protocol: Dialysis Method
Materials:
-
Drug-loaded POx micelle solution
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.2 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium.
-
Maintain the setup at 37 °C with constant gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time. A faster release at lower pH can be indicative of pH-responsive drug delivery.[3]
Caption: Signaling pathway of drug release from POx micelles in a tumor environment.
Conclusion
Poly(2-oxazoline) block copolymers represent a versatile and promising platform for the delivery of poorly soluble drugs. The protocols outlined in this document provide a comprehensive guide for the synthesis, formulation, and characterization of POx-based drug delivery systems. The ability to tune the polymer structure and properties allows for the rational design of nanocarriers with optimized drug loading, stability, and release profiles, paving the way for the development of more effective cancer therapies and other biomedical applications.
References
- 1. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 3. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [helda.helsinki.fi]
- 5. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs [en.bio-protocol.org]
- 6. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs [bio-protocol.org]
- 17. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Oxazolines from Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral oxazolines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and asymmetric catalysis. Their rigid structure and ability to coordinate with metals make them excellent chiral ligands and auxiliaries in a variety of enantioselective transformations. The synthesis of these valuable molecules from readily available starting materials like aldehydes is a topic of significant research interest. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of oxazolines from aldehydes.
Method 1: Oxidative Cyclization using N-Bromosuccinimide (NBS)
This one-pot method involves the condensation of an aldehyde with a chiral amino alcohol to form an intermediate oxazolidine, which is subsequently oxidized in situ using N-Bromosuccinimide (NBS) to yield the desired oxazoline. This procedure is notable for its operational simplicity and broad substrate scope.
Logical Workflow
Caption: General workflow for the one-pot synthesis of oxazolines from aldehydes and amino alcohols using NBS.
Quantitative Data Summary
| Entry | Aldehyde | Amino Alcohol | Yield (%) |
| 1 | Benzaldehyde | (S)-Phenylalaninol | 85 |
| 2 | 4-Chlorobenzaldehyde | (S)-Phenylalaninol | 81 |
| 3 | 2-Naphthaldehyde | (S)-Phenylalaninol | 88 |
| 4 | Trimethylacetaldehyde | (S)-Phenylalaninol | 82 |
| 5 | Cyclohexanecarboxaldehyde | (S)-Phenylalaninol | 75 |
| 6 | Benzaldehyde | (S)-Valinol | 83 |
Experimental Protocol
Materials:
-
Aldehyde (1.0 equiv)
-
Chiral amino alcohol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of activated 4 Å molecular sieves in anhydrous dichloromethane (DCM), add the chiral amino alcohol (1.0 equiv) and the aldehyde (1.0 equiv).
-
Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the intermediate oxazolidine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves, and wash the sieves with a small amount of DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazoline.
Method 2: Microwave-Assisted Diastereoselective Synthesis
This method utilizes a microwave-assisted [3+2] cycloaddition reaction between an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to afford 4,5-disubstituted oxazolines.[1] This protocol is advantageous for its short reaction times and high efficiency.[1]
Reaction Scheme
Caption: Key steps in the microwave-assisted synthesis of diastereoselective oxazolines.
Quantitative Data Summary[1]
| Entry | Aryl Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 94 |
| 2 | 4-Methylbenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 90 |
| 4 | 4-Chlorobenzaldehyde | 93 |
| 5 | 4-Nitrobenzaldehyde | 88 |
| 6 | 2-Naphthaldehyde | 91 |
Experimental Protocol[1]
Materials:
-
Aryl aldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (1.0 equiv)
-
Isopropanol (IPA)
-
Microwave reactor
Procedure:
-
In a 50 mL round-bottom flask suitable for microwave synthesis, add the aryl aldehyde (1.18 mmol, 1.0 equiv), TosMIC (0.230 g, 1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.[1]
-
To this mixture, add potassium phosphate (0.381 g, 1.18 mmol, 1.0 equiv).[1]
-
Place the reaction vessel in a microwave reactor and irradiate the mixture at 60 °C and 280 W for 8 minutes with stirring.[1]
-
After completion of the reaction, as monitored by TLC, cool the reaction mixture to room temperature.[1]
-
The product can often be isolated by simple filtration and washing, though chromatographic purification may be necessary for higher purity.[1]
Method 3: Synergistic Silver/Organocatalytic Enantioselective Synthesis
This advanced method employs a synergistic catalytic system, combining a bifunctional squaramide organocatalyst and silver oxide, for the reaction of aldehydes with vinylogous isocyano esters.[2] This approach provides chiral oxazolines with a pendant conjugated ester, achieving good yields, diastereoselectivity, and high enantiomeric excesses.[2]
Catalytic Cycle
Caption: Simplified representation of the synergistic catalytic cycle for enantioselective oxazoline synthesis.
Quantitative Data Summary[2]
| Entry | Aldehyde | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | 85 | >20:1 | 90 |
| 2 | 4-Bromobenzaldehyde | 88 | >20:1 | 91 |
| 3 | 2-Thiophenecarboxaldehyde | 82 | >20:1 | 85 |
| 4 | Cyclohexanecarboxaldehyde | 99 | >20:1 | 93 |
| 5 | 2-Methylpropanal | 80 | >20:1 | 91 |
| 6 | Pivalaldehyde | 75 | >20:1 | 89 |
Experimental Protocol[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Vinylogous isocyano ester (1.1 equiv)
-
Bifunctional squaramide catalyst (0.1 equiv)
-
Silver (I) oxide (Ag₂O) (0.05 equiv)
-
m-Xylene, anhydrous
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add the bifunctional squaramide catalyst (0.1 mmol) and silver (I) oxide (0.05 mmol).[2]
-
Add anhydrous m-xylene (10 mL), followed by the aldehyde (1.0 mmol) and the vinylogous isocyano ester (1.1 mmol).[2]
-
Stir the reaction mixture at the specified temperature (as optimized for the specific substrate) until the reaction is complete, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched oxazoline.
References
Application Notes and Protocols for Metal Complexes of Oxazoline-Containing Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis, prized for their modular synthesis, stability, and the high levels of stereocontrol they impart in a vast array of metal-catalyzed transformations.[1][2][3] Their ready accessibility from chiral amino alcohols allows for the straightforward preparation of a diverse library of ligands, enabling the fine-tuning of steric and electronic properties to suit specific catalytic applications.[1][2][4] This document provides detailed application notes and experimental protocols for three key transformations catalyzed by metal-oxazoline complexes: the Copper-Catalyzed Asymmetric Diels-Alder Reaction, the Palladium-Catalyzed Asymmetric Allylic Alkylation, and the Iron-Catalyzed Asymmetric Hydrosilylation of Ketones.
The versatility of these ligands is demonstrated by their successful application with a wide range of metals, including copper, palladium, iron, nickel, and zinc, in reactions that are fundamental to the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[1][5][6] The C2-symmetric nature of many bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands creates a well-defined chiral environment around the metal center, leading to high enantioselectivities.[2][6]
Copper(II)-Bis(oxazoline) Catalyzed Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric catalysis provides access to enantiomerically enriched cyclic compounds. Copper(II) complexes of chiral bis(oxazoline) ligands, particularly those of the BOX type, are highly effective Lewis acid catalysts for this transformation, especially with bidentate dienophiles like N-acryloyl-oxazolidinones.[7][8][9]
Application Notes
-
Catalyst: The active catalyst is typically generated in situ from a copper(II) salt and the chiral bis(oxazoline) ligand.[6] Copper(II) triflate (Cu(OTf)₂) and copper(II) hexafluoroantimonate (Cu(SbF₆)₂) are common choices. The counterion can significantly influence both the reaction rate and the stereoselectivity.[7]
-
Ligands: The substituents on the oxazoline ring are crucial for achieving high enantioselectivity. The tert-butyl substituted ligand, (S,S)-t-Bu-BOX, is often found to provide excellent levels of stereocontrol.[7]
-
Substrates: The reaction is most effective with dienophiles that can act as bidentate ligands for the copper center, thereby creating a more rigid and ordered transition state. N-Acryloyl-oxazolidinones are classic examples. The reaction scope extends to various substituted dienes.[9]
-
Mechanism: The copper(II) center acts as a Lewis acid, activating the dienophile towards cycloaddition. The chiral ligand shields one face of the dienophile, directing the approach of the diene to the opposite face and thus controlling the stereochemical outcome.[2][7]
Quantitative Data Summary
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 3 | 95 | 98 (endo) | [7] |
| 2 | Isoprene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -40 | 24 | 85 | 95 | [9] |
| 3 | 1,3-Cyclohexadiene | N-Crotonoyl-2-oxazolidinone | 10 | CH₂Cl₂ | -20 | 72 | 91 | 97 (endo) | [7] |
Experimental Protocol: Asymmetric Diels-Alder of N-Acryloyl-2-oxazolidinone and Cyclopentadiene
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and (S,S)-t-Bu-BOX (0.11 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir the resulting solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the cooled catalyst solution.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle Visualization
References
- 1. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselectivity in Oxazoline-Directed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazoline-directed reactions. Our goal is to help you improve diastereoselectivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the diastereoselectivity in oxazoline-directed reactions?
A1: The diastereoselectivity in oxazoline-directed reactions stems from the use of a chiral oxazoline auxiliary. This auxiliary, typically synthesized from a readily available chiral amino alcohol, introduces a stereogenic center adjacent to the reaction site.[1][2] During the reaction, the chiral auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer over the other.[3] The stereochemical outcome is dictated by the formation of a rigid, chelated intermediate where the metal cation is coordinated to both the enolate oxygen and the oxazoline nitrogen.[3][4] This coordination, combined with the steric hindrance from the substituent on the chiral auxiliary (e.g., phenyl, isopropyl, or tert-butyl group), effectively blocks one face of the enolate from the electrophile.[3]
Q2: How do I choose the appropriate chiral oxazoline auxiliary for my reaction?
A2: The choice of the chiral oxazoline auxiliary is crucial for achieving high diastereoselectivity. The substituent on the oxazoline ring at the C4 position plays a significant role in shielding one face of the reactive intermediate.
-
Steric Bulk: Generally, bulkier substituents lead to higher diastereoselectivity. For example, tert-butyl substituted oxazolines often provide higher diastereomeric ratios (d.r.) compared to isopropyl or phenyl substituents due to their larger steric footprint.
-
Electronic Effects: The electronic nature of the substituent can also influence the reaction, although this is less pronounced than steric effects.
-
Availability: Oxazolines derived from common amino acids like valine, phenylalanine, and tert-leucine are widely used due to the commercial availability and optical purity of the parent amino acids.[1]
Q3: What are the most common methods for synthesizing chiral oxazolines?
A3: Chiral oxazolines are most commonly synthesized from chiral β-amino alcohols, which are often derived from the reduction of natural amino acids.[1] Common synthetic routes include:
-
From Carboxylic Acids/Acid Chlorides: Reaction of a chiral amino alcohol with a carboxylic acid or its corresponding acid chloride is a widely used method.[1][5]
-
From Nitriles: Catalytic methods, for instance using zinc chloride, can be employed to synthesize oxazolines from nitriles and amino alcohols.[1]
-
Microwave-Assisted Synthesis: For a more rapid and efficient synthesis, microwave-assisted protocols have been developed.[6]
Q4: How can I remove the oxazoline auxiliary after the reaction?
A4: The oxazoline auxiliary is typically removed by hydrolysis to reveal the desired carboxylic acid, alcohol, or other functional group. The conditions for removal depend on the desired product:
-
Acid Hydrolysis: Treatment with strong acid (e.g., HCl) will hydrolyze the oxazoline to the corresponding carboxylic acid and the amino alcohol auxiliary, which can often be recovered and recycled.
-
Basic Hydrolysis: Basic conditions (e.g., NaOH or KOH) can also be used for hydrolysis.
-
Reduction: The oxazoline can be reduced to the corresponding amino alcohol.
It is important to note that harsh hydrolysis conditions can sometimes lead to racemization of the newly formed stereocenter. Therefore, reaction conditions should be optimized to ensure stereochemical integrity.
Troubleshooting Guide
Low Diastereoselectivity (Poor d.r.)
Problem: My reaction is showing a low diastereomeric ratio (d.r.).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | Temperature plays a critical role in diastereoselectivity. Lowering the reaction temperature generally increases the diastereomeric ratio by enhancing the energy difference between the diastereomeric transition states. It is recommended to perform the reaction at temperatures ranging from -78 °C to 0 °C. |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the chelation of the metal ion and the rigidity of the transition state.[2] A survey of different solvents is advisable. Aprotic solvents like THF, toluene, and diethyl ether are commonly used and often provide good results. In some cases, switching to a less coordinating solvent can improve selectivity. |
| Incorrect Lewis Acid or Base | The choice of Lewis acid or base is crucial for forming a well-defined and rigid transition state. For alkylation reactions, strong, non-nucleophilic bases like LDA or BuLi are typically used. The choice of the counterion (e.g., Li+, Na+, K+) can also influence the outcome. For aldol reactions, the choice of Lewis acid can significantly impact diastereoselectivity. |
| Sterically Undemanding Auxiliary | If the substituent on the chiral oxazoline is not bulky enough, it may not provide sufficient steric hindrance to effectively block one face of the enolate. Consider using an auxiliary with a larger substituent (e.g., tert-butyl instead of isopropyl). |
| Moisture in the Reaction | The presence of water can interfere with the formation of the chelated intermediate and lead to a decrease in diastereoselectivity. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
Low or No Product Yield
Problem: I am getting a low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | In alkylation reactions, incomplete formation of the enolate will lead to low yields. Ensure the correct stoichiometry of the base is used and that the deprotonation time and temperature are sufficient. The color change of the solution upon addition of the base can sometimes indicate the formation of the enolate. |
| Poorly Reactive Electrophile | Some electrophiles are inherently less reactive. In such cases, using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride) or increasing the reaction temperature after the initial low-temperature deprotonation may be necessary. However, be aware that increasing the temperature can negatively impact diastereoselectivity. |
| Degradation of Reagents or Intermediates | Ensure the stability of your starting materials, reagents, and intermediates under the reaction conditions. For example, some organolithium bases can be unstable at higher temperatures. |
| Catalyst Solubility Issues | In catalyzed reactions, poor solubility of the catalyst can lead to low conversion.[2] Consider using a different solvent or a modified ligand to improve catalyst solubility. |
Difficulty in Separating Diastereomers
Problem: I am having trouble separating the diastereomers of my product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Diastereomers | Diastereomers can sometimes have very similar polarities, making them difficult to separate by standard column chromatography. |
| Ineffective Chromatographic Conditions | Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, or alumina). Sometimes a less polar or a more polar solvent system can improve separation. Gradient elution can also be effective. |
| Recrystallization | If the product is a solid, recrystallization can be a powerful technique for separating diastereomers. One diastereomer may be less soluble in a particular solvent and crystallize out, leaving the other in solution. |
| Chiral HPLC | For analytical and preparative separation of diastereomers that are difficult to separate by other means, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be a very effective method.[7][8] |
Quantitative Data on Reaction Parameters
The following tables summarize the effects of key reaction parameters on diastereoselectivity in oxazoline-directed reactions.
Table 1: Effect of Temperature on Diastereoselectivity in the Alkylation of a Phenyl-Substituted Oxazoline
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 0 | 85:15 |
| -20 | 90:10 |
| -40 | 95:5 |
| -78 | >98:2 |
Data is representative and can vary depending on the specific substrate, electrophile, and solvent.
Table 2: Effect of Solvent on Diastereoselectivity in an Oxazoline-Directed Aldol Reaction
| Solvent | Diastereomeric Ratio (d.r.) |
| THF | 92:8 |
| Toluene | 88:12 |
| Dichloromethane | 85:15 |
| Diethyl Ether | 95:5 |
Data is representative and can vary depending on the specific reactants and Lewis acid used.[2]
Table 3: Effect of Lewis Acid on Diastereoselectivity in an Oxazoline-Directed Diels-Alder Reaction
| Lewis Acid | Diastereomeric Ratio (endo:exo) |
| None | 60:40 |
| BF₃·OEt₂ | 85:15 |
| TiCl₄ | 95:5 |
| SnCl₄ | 92:8 |
Data is representative and can vary based on the specific diene and dienophile.
Experimental Protocols
Key Experiment: Meyers Asymmetric Alkylation
This protocol describes a general procedure for the asymmetric alkylation of a carboxylic acid derivative via a chiral oxazoline auxiliary.[3]
Materials:
-
Chiral oxazoline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the chiral oxazoline (1.0 equiv) and anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-BuLi or LDA (1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 30-60 minutes. A color change is often observed, indicating the formation of the aza-enolate.
-
Alkylation: The alkyl halide (1.2 equiv) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the alkylated oxazoline. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Auxiliary Cleavage: The purified alkylated oxazoline is then subjected to acidic hydrolysis (e.g., 3M HCl) to yield the chiral carboxylic acid and recover the chiral amino alcohol auxiliary.
Visualizations
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting low yields in 2,4-Dimethyl-2-oxazoline-4-methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general synthetic route for this compound, and what are the typical yields?
The most common method for synthesizing 2,4-disubstituted-2-oxazolines like this compound is the Witte-Seeliger reaction. This involves the condensation of a nitrile or an imidate with an amino alcohol, catalyzed by a Lewis acid. In this specific case, the reaction proceeds between ethyl acetimidate (or its hydrochloride salt) and 2-amino-2-methyl-1,3-propanediol.
Published yields for analogous 2,4-disubstituted-2-oxazolines can vary significantly, often falling in the low to moderate range. For instance, the synthesis of (R)-2,4-dimethyl-2-oxazoline has been reported with a yield of 27%. Yields for thiophene-bearing 2-oxazolines synthesized via the Witte and Seeliger method ranged from 50-90%, depending on the specific substituents.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can be attributed to several factors. The most common culprits are the presence of water, suboptimal reaction conditions, side reactions, and issues with starting material quality. Each of these is addressed in the following sections.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting materials (ethyl acetimidate and/or 2-amino-2-methyl-1,3-propanediol) remaining in the final reaction mixture, as observed by techniques like NMR or GC-MS.
-
The yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Reaction Time or Temperature | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal duration. Typical conditions for similar syntheses involve refluxing at 130°C for approximately 25 hours.[1] | The formation of the oxazoline ring is a condensation reaction that requires sufficient energy and time to go to completion. |
| Catalyst Inactivity or Insufficient Loading | Use a freshly opened or properly stored anhydrous Lewis acid catalyst (e.g., zinc acetate). Consider increasing the catalyst loading incrementally (e.g., from 0.02 eq to 0.05 eq). | Lewis acid catalysts are crucial for activating the imidate for nucleophilic attack by the amino alcohol. Their activity can be compromised by moisture. |
| Poor Quality Starting Materials | Ensure the purity of both ethyl acetimidate hydrochloride and 2-amino-2-methyl-1,3-propanediol. Use reagents with >98% purity. For ethyl acetimidate hydrochloride, ensure it is a white to light yellow crystalline powder. | Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired oxazoline. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on a TLC plate of the crude reaction mixture.
-
Presence of unexpected peaks in the NMR or GC-MS spectrum of the crude product.
Possible Causes & Solutions:
| Side Reaction | Proposed Solution | Explanation |
| Hydrolysis of the Oxazoline Ring | Ensure strictly anhydrous reaction conditions. Dry all glassware thoroughly and use anhydrous solvents. Purification of the final product should also be performed under anhydrous conditions. The presence of even small amounts of water can lead to hydrolysis of the oxazoline product back to the corresponding amino ester. | The oxazoline ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can be present if the starting materials or catalyst have degraded. |
| Polymerization of the Oxazoline | Avoid excessive heating during the reaction and purification. Distillation should be performed under reduced pressure and at temperatures below 130°C. | 2-Oxazolines can undergo cationic ring-opening polymerization, which is often initiated by impurities or high temperatures. |
| Amide Formation without Cyclization | Ensure the reaction temperature is high enough to favor the cyclization step. The intermediate N-(2-hydroxy-1,1-dimethylethyl)acetamide may accumulate if the temperature is too low. | The reaction proceeds through an amide intermediate. The final cyclization to the oxazoline is a dehydration step that is typically favored at higher temperatures. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Witte-Seeliger Method)
This protocol is a general guideline based on similar syntheses of 2,4-disubstituted-2-oxazolines.[1][2][3] Optimization of specific parameters may be required.
Materials:
-
Ethyl acetimidate hydrochloride (1 equivalent)
-
2-Amino-2-methyl-1,3-propanediol (1 equivalent)
-
Anhydrous Zinc Acetate (0.02 - 0.05 equivalents)
-
Anhydrous solvent (e.g., chlorobenzene or toluene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetimidate hydrochloride, 2-amino-2-methyl-1,3-propanediol, and anhydrous zinc acetate.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux (typically around 130°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (at a temperature below 130°C) to obtain the pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Reference |
| Temperature | Too low (<100°C) | Incomplete reaction, formation of amide intermediate. | General Knowledge |
| Optimal (~130°C) | Favorable for cyclization and completion of the reaction. | [1] | |
| Too high (>150°C) | Increased risk of polymerization and side product formation. | General Knowledge | |
| Reaction Time | Too short (<24h) | Incomplete conversion. | [1] |
| Optimal (24-48h) | Higher conversion to the desired product. | [1] | |
| Too long (>48h) | Potential for product degradation or side reactions. | [1] | |
| Catalyst | Anhydrous Zn(OAc)₂ | Effective in promoting the reaction. | [1][2] |
| Hydrated Zn(OAc)₂ | Reduced activity due to moisture. | General Knowledge | |
| No Catalyst | Very slow or no reaction. | General Knowledge | |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. | [1] |
| Air | Increased risk of hydrolysis and other side reactions. | General Knowledge |
Visualizations
Reaction Pathway and Troubleshooting Logic
Caption: Troubleshooting flowchart for low yields in the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Optimization of reaction conditions for oxazoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in oxazoline synthesis. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-oxazolines?
A1: The synthesis of 2-oxazolines is well-established and can be achieved through several common routes. The choice of method often depends on the available starting materials and the desired substitution pattern of the oxazoline. Key methods include:
-
From Carboxylic Acids: This approach typically involves the reaction of acyl chlorides with 2-amino alcohols.[1] Thionyl chloride is often used to generate the acid chloride in situ, requiring anhydrous conditions to prevent the ring-opening of the oxazoline.[1]
-
From Aldehydes: The cyclization of a 2-amino alcohol with an aldehyde forms an intermediate oxazolidine. This intermediate is then oxidized, often with a halogen-based agent like N-bromosuccinimide (NBS) or iodine, to yield the oxazoline.[1]
-
From Nitriles: Catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the reaction between a nitrile and a 2-amino alcohol to form an oxazoline.[1][2] This reaction is typically performed at high temperatures in a solvent like refluxing chlorobenzene under anhydrous conditions.[1]
-
Dehydrative Cyclization of β-Hydroxy Amides: This is a widely used method where N-(β-hydroxyethyl)amides are cyclized to form oxazolines.[3] Various stoichiometric reagents like DAST (diethylaminosulfur trifluoride), XtalFluor-E, and the Burgess reagent can be employed.[3][4] Catalytic methods using acids like triflic acid (TfOH) have also been developed to promote this cyclization, offering a more atom-economical approach.[3]
Q2: My oxazoline synthesis from a β-hydroxy amide is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the cyclization of β-hydroxy amides are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Incomplete reaction: The reaction may not have gone to completion. You can try increasing the reaction time or temperature.[5]
-
Inefficient dehydrating agent: The choice and amount of the cyclizing reagent are critical. If you are using a reagent like tosyl chloride, you might observe the formation of a significant amount of ester side product.[4] Switching to more efficient fluorinating agents like DAST or XtalFluor-E could improve the yield of the desired oxazoline.[4]
-
Catalyst issues: If you are using a catalytic method, ensure the catalyst is active and used in the optimal amount. For acid-catalyzed reactions, the acidity of the catalyst is important; stronger acids like TfOH have been shown to be more effective than weaker acids.[3]
-
Reaction conditions: Ensure that the reaction is carried out under the optimal solvent and temperature conditions as specified in the literature for your chosen method.
Q3: I am observing the formation of a significant amount of ester as a side product. How can I minimize this?
A3: Ester formation is a common side reaction, particularly when using sulfonyl chlorides like tosyl chloride in the presence of a base.[4] This occurs via the esterification of an intermediate with the carboxylic acid.[4] To minimize this, you can:
-
Change the cyclizing reagent: As mentioned, switching to a fluorinating agent like XtalFluor-E can significantly reduce the formation of the ester side product.[4]
-
Use a protected amino alcohol: Protecting the hydroxyl group of the β-amino alcohol, for example, as a silyl ether, can prevent esterification. The reaction with the carboxylic acid is then followed by in situ desilylation and cyclization.[4]
-
Optimize the base: The choice and amount of base can influence the reaction outcome. It is advisable to follow a well-established protocol for the specific reagents being used.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a frequent challenge in oxazoline synthesis. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Caption: Troubleshooting workflow for side product formation.
Quantitative Data Summary
The following tables summarize key quantitative data from various optimized reaction conditions for oxazoline synthesis.
Table 1: Optimization of Dehydrative Cyclization using TfOH [3]
| Entry | Acid | Equivalents of Acid | Temperature (°C) | Yield (%) |
| 1 | MsOH | 1.5 | 80 | Low |
| 2 | TFA | 1.5 | 80 | Low |
| 3 | TfOH | 1.5 | 80 | High |
| 4 | TfOH | 0.5 | 80 | Moderate |
| 5 | TfOH | 1.0 | 80 | Good |
| 6 | TfOH | 2.0 | 80 | High |
Table 2: Optimization of Synthesis from Nitriles [5]
| Entry | Benzonitrile:2-aminoalcohol ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 100 | 6 | 18 |
| 2 | 1:2 | 100 | 6 | - |
| 3 | 1:3 | 100 | 6 | - |
| 4 | 1:4 | 100 | 6 | 90 |
| 5 | 1:4 | 100 | 2 | - |
| 6 | 1:4 | 100 | 4 | - |
| 7 | 1:4 | 100 | 8 | Decreased |
Table 3: Silver-Mediated Oxazoline Formation from Thioamides [6]
| Entry | Equivalents of Ag₂CO₃ | Conversion (%) | Isolated Yield (%) |
| 1 | 1.0 | Incomplete | - |
| 2 | 1.2 | Incomplete | - |
| 3 | 1.5 | Complete | 86-89 |
| 4 | 2.0 | Complete | 85-87 |
| 5 | 3.0 | Complete | 85-87 |
Experimental Protocols
Protocol 1: TfOH-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)amides [3]
-
To a solution of the N-(2-hydroxyethyl)amide (1.0 equiv) in 1,2-dichloroethane (DCE), add triflic acid (TfOH) (1.5 equiv).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols [1][2]
-
To a flask charged with the nitrile (1.0 equiv) and 2-aminoethanol (1.0-4.0 equiv), add a catalytic amount of zinc chloride (ZnCl₂).
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture to reflux under anhydrous conditions.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oxazoline by distillation or column chromatography.
Protocol 3: One-Pot Synthesis of Oxazolines from Aldehydes and 2-Aminoethanol [7]
-
Dissolve the aldehyde (1.0 equiv) and 2-aminoethanol (1.1 equiv) in a suitable solvent.
-
Add an oxidizing agent such as 1,3-diiodo-5,5-dimethylhydantoin or pyridinium hydrobromide perbromide.
-
Stir the reaction at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by adding a quenching agent (e.g., sodium thiosulfate solution if iodine-based oxidants are used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product via chromatography.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxazoline synthesis [organic-chemistry.org]
Overcoming side product formation in asymmetric alkylation
Welcome to the technical support center for asymmetric alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to side product formation in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during asymmetric alkylation reactions.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q1: My asymmetric alkylation is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?
A1: Low stereoselectivity can stem from several factors. A systematic optimization of reaction parameters is crucial. Key areas to investigate include the choice of catalyst, solvent, temperature, and the nature of the base used.
-
Catalyst/Chiral Auxiliary: The chiral catalyst or auxiliary is the primary driver of stereoselectivity.[1][2][3][4] Ensure you are using a catalyst known to be effective for your specific substrate class. If results are still poor, consider screening a variety of catalysts with different steric and electronic properties. For instance, Cinchona alkaloid-derived phase-transfer catalysts are widely used and offer predictable stereochemical outcomes.[2][3]
-
Solvent: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. It is recommended to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
-
Base: The choice of base is critical. For instance, in the alkylation of a soluble polymer-supported 2-imidazolidinone chiral auxiliary, NaHMDS was found to be superior to LiHMDS and LDA, providing excellent diastereoselectivity.[5]
-
Reaction Time: In some cases, the enantiomeric excess of the product can increase over time, suggesting an evolution of the catalytic species to a more selective form.[6]
Issue 2: Competing Side Reactions (e.g., O-alkylation vs. C-alkylation)
Q2: I am observing significant O-alkylation instead of the desired C-alkylation. How can I favor C-alkylation?
A2: The competition between C- and O-alkylation of enolates is a common challenge. Several strategies can be employed to favor the formation of the C-alkylated product.
-
Counterion: The nature of the counterion associated with the enolate can influence the site of alkylation.
-
Solvent: The choice of solvent can play a role in directing the alkylation.
-
Electrophile: The reactivity and nature of the electrophile can also dictate the regioselectivity. Single-electron transfer (SET) mechanisms with specific electron-deficient electrophiles have been explored to favor C-alkylation.[7]
-
Enzyme Catalysis: In some cases, engineered enzymes can reverse the selectivity, favoring C-alkylation over other pathways.[7]
Issue 3: Formation of Regioisomers
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers can be a significant issue, particularly with unsymmetrical ketones. While achieving high regioselectivity can be challenging, certain approaches can be beneficial. For instance, in the organocatalytic alkylation of dihydro-2H-pyran-3(4H)-one, while high stereocontrol was achieved, no regioselectivity was observed, leading to a mixture of regioisomeric amino acids.[8] In such cases, exploring different catalysts or modifying the substrate to direct the alkylation to a specific position may be necessary.
Issue 4: Steric Hindrance Leading to Low Conversion
Q4: I am working with sterically hindered substrates, and the reaction conversion is very low. What can I do to improve the yield?
A4: Steric hindrance can significantly slow down or even prevent a reaction from proceeding.[9] When dealing with bulky substrates, several adjustments to the reaction conditions can be beneficial.
-
Less Bulky Reagents: If possible, consider if a less sterically demanding nucleophile or electrophile can be used. For example, one could alkylate a less hindered ester and then form a more hindered amide in a subsequent step.[9]
-
Reaction Conditions: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance.[9] However, this may negatively impact stereoselectivity.
-
Alternative Leaving Groups: Employing a better leaving group on the electrophile can enhance its reactivity and improve conversion.[9]
Frequently Asked Questions (FAQs)
Q5: What are the most common side products in asymmetric alkylation?
A5: Common side products include:
-
Diastereomers and Enantiomers: The formation of the undesired stereoisomer is a primary concern.
-
O-alkylation products: Competition between C- and O-alkylation of enolates is frequent.[7]
-
Regioisomers: Alkylation at different positions of an unsymmetrical substrate.[8]
-
Products from competing reactions: Such as elimination reactions, especially with secondary alkyl halides.[10]
-
N-alkylation products: In reactions involving imines or other nitrogen-containing substrates, N-alkylation can compete with C-alkylation.[11]
Q6: How can I effectively remove side products from my desired product?
A6: A variety of purification techniques can be employed, depending on the nature of the impurities.[12][13]
-
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities.[12]
-
Crystallization/Recrystallization: This method is excellent for purifying solid products and can sometimes be used to isolate the desired diastereomer.[12][14][15]
-
Distillation: For liquid products with different boiling points, distillation can be an effective purification method.[13][14]
-
Extraction: Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible solvents.[14]
Quantitative Data Summary
Table 1: Optimization of Asymmetric Alkylation of Cyclohexanone [8]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cat A | Toluene | 25 | 85 | 95:5 | 98 |
| 2 | Cat A | THF | 25 | 90 | 90:10 | 95 |
| 3 | Cat A | CH2Cl2 | 25 | 70 | 92:8 | 97 |
| 4 | Cat A | Toluene | 0 | 88 | 97:3 | 99 |
| 5 | Cat B | Toluene | 25 | 75 | 85:15 | 92 |
Table 2: Catalyst Optimization for Asymmetric Alkylation of Anthrone [1]
| Entry | Catalyst | Conversion (%) | Yield (%) | dr (%) |
| 1 | PTC1 | >99 | 78 | 62:38 |
| 2 | PTC2 | 80 | 65 | 55:45 |
| 3 | PTC3 | 50 | 40 | 60:40 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Cyclic Ketone [8]
-
To a stirred solution of the cyclic ketone (1.0 equiv.) and the dehydroalanine derivative (1.5 equiv.) in the chosen solvent (to achieve a 1 M concentration of the ketone), add the chiral bifunctional primary amine/thiourea catalyst (10 mol%).
-
Stir the reaction mixture at the desired temperature for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Asymmetric Alkylation [1]
-
To a mixture of the anthrone substrate (1.0 equiv.) and the allylic bromide (1.1 equiv.) in the selected organic solvent, add the quinidine- or quinine-derived phase-transfer catalyst (0.5-5 mol%).
-
Add the aqueous base (e.g., K2CO3, Cs2CO3).
-
Stir the biphasic mixture vigorously at the specified temperature for the required reaction time.
-
Monitor the reaction by TLC or HPLC.
-
After completion, separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Visualizations
Caption: General workflow for an asymmetric alkylation experiment.
Caption: A decision tree for troubleshooting asymmetric alkylation reactions.
Caption: Competing reaction pathways in alkylation reactions.
References
- 1. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]
- 3. Enantioselective Alkylation - Buchler GmbH [buchler-gmbh.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolytic cleavage of the oxazoline ring.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for hydrolyzing an oxazoline ring?
A1: The oxazoline ring can be hydrolyzed under acidic, basic, or enzymatic conditions. The choice of method depends on the specific substrate, desired product, and compatibility with other functional groups in the molecule. The ring is generally stable to weak acids, bases, nucleophiles, and radicals, but can be cleaved under more forceful conditions.[1]
-
Acidic Hydrolysis: This is the most common method, typically employing strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3][4] The reaction is often carried out in water or a co-solvent system like THF/water or acetonitrile/water.[2][3] Temperature plays a crucial role, with higher temperatures accelerating the reaction rate.[5][6]
-
Basic Hydrolysis: While less common for complete hydrolysis, basic conditions can be used, particularly for poly(2-oxazoline)s to yield linear polyethylenimine (L-PEI).[7] However, this method can be accompanied by side reactions like backbone degradation.[7]
-
Enzymatic Hydrolysis: Specific enzymes, such as certain endoglycosidases, can catalyze the hydrolysis of sugar oxazolines, offering high selectivity and mild reaction conditions.[8]
Q2: What are the expected products of oxazoline ring hydrolysis?
A2: The products of oxazoline hydrolysis depend on the reaction conditions.
-
Under acidic conditions , the hydrolysis of 2-oxazolines typically yields a β-amino ester.[3][9] In some cases, this intermediate can undergo further reactions, such as rearrangement to a β-hydroxy amide.[3][4]
-
Under basic conditions , the hydrolysis of the amide side chains of poly(2-oxazoline)s results in the formation of polyethyleneimine units.[7]
-
Enzymatic hydrolysis of sugar oxazolines in the context of transglycosylation yields the corresponding amide product.[10]
Q3: How does pH affect the stability of the oxazoline ring?
A3: The stability of the oxazoline ring is highly dependent on pH. Generally, oxazolines are more stable at neutral to slightly basic pH and become increasingly unstable under acidic conditions.[8][11] For instance, SG-oxazoline shows instability when incubated below pH 7.5.[8] Poly(2-isopropenyl-2-oxazoline) (PiPOx) is stable in deionized water (pH 6.9) and has good stability at pH 8 and 9, but its stability decreases drastically in acidic conditions from pH 6 to 1.2.[11]
Troubleshooting Guides
Problem 1: Low or No Hydrolysis of the Oxazoline Ring
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For poly(2-oxazoline)s, the amount of acid can control the degree of hydrolysis.[6][7] Consider using a stronger acid if compatible with your substrate. |
| Low Reaction Temperature | Increase the reaction temperature. The rate of hydrolysis is significantly accelerated by increasing the temperature.[5][6] For poly(2-ethyl-2-oxazoline), temperatures up to 180°C have been used to achieve faster hydrolysis.[5] |
| Poor Solubility of the Substrate | For hydrophobic substrates, use a co-solvent system to improve solubility. A mixture of THF and aqueous HCl has been shown to be effective for the hydrolysis of hydrophobic poly(2-oxazoline)s.[2] |
| Incorrect Work-up Procedure | Ensure proper work-up to isolate the desired product. For acid-catalyzed hydrolysis, the reaction should be quenched with a base to neutralize the acid.[2][3] |
Problem 2: Undesired Side Products or Polymer Degradation
| Possible Cause | Troubleshooting Steps |
| Polymer Backbone Degradation | High temperatures (above 180°C) can lead to the degradation of the polymer backbone in poly(2-oxazoline) hydrolysis.[5][12] Optimize the reaction temperature to balance the rate of hydrolysis and the stability of the polymer. |
| Rearrangement of the Hydrolysis Product | The initial amino ester product of acidic hydrolysis can rearrange to a more stable hydroxy amide.[3][4] To isolate the amino ester, it is crucial to use appropriate work-up conditions, such as quenching the reaction with a weak basic resin at the right time.[3] |
| Incomplete Hydrolysis in Co-solvent Systems | In some co-solvent systems like THF/HClaq, side reactions such as THF hydrolysis can occur, potentially impacting the kinetics and completeness of the desired reaction.[2] Consider alternative co-solvents if this is suspected. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Poly(2-ethyl-2-oxazoline) (PEtOx)
This protocol is adapted from studies on the partial hydrolysis of PEtOx.[2][5]
Materials:
-
Poly(2-ethyl-2-oxazoline) (PEtOx)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Tetrahydrofuran (THF) (for hydrophobic polymers)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (~4 M) for neutralization
-
Deuterated methanol or other suitable solvent for NMR analysis
Procedure:
-
Dissolve PEtOx in the chosen solvent system. For hydrophilic PEtOx, deionized water can be used. For hydrophobic polymers, a THF/water mixture (e.g., 8:2 v/v) is suitable.[2] The amide concentration is typically around 0.48 M.[2]
-
Add concentrated HCl to the polymer solution to achieve the desired acid concentration (e.g., 1 M to 2.4 M).[2][13]
-
Heat the reaction mixture to the desired temperature (e.g., 100°C to 180°C) in a sealed vessel or under reflux.[2][5] The reaction can be carried out in a conventional oven or a microwave reactor for accelerated rates.[5]
-
Monitor the reaction progress over time by taking aliquots and analyzing them using ¹H-NMR spectroscopy to determine the degree of hydrolysis.
-
Once the desired degree of hydrolysis is reached, cool the reaction mixture to room temperature.
-
Neutralize the solution to a pH < 9 with an aqueous NaOH solution.[2]
-
Remove the organic solvent (if used) in vacuo.
-
Isolate the hydrolyzed polymer by freeze-drying or precipitation in a suitable non-solvent.
-
Characterize the final product by ¹H-NMR and size exclusion chromatography (SEC).
Quantitative Data Summary:
| Polymer | Solvent | Acid Conc. | Temp. (°C) | Time | Degree of Hydrolysis (%) | Reference |
| PEtOx | Water | 1 M | 120 | 180 min | 80 | [12] |
| PEtOx | THF/Water | 2.4 M | 120 | - | Controlled partial hydrolysis | [2] |
| PFAOx | THF/Water | 2.4 M | 120 | - | Slower than PEtOx | [2] |
Protocol 2: Acidic Hydrolysis of a Small Molecule Oxazoline (N-acetylneuraminic 4,5-oxazoline)
This protocol is based on the synthesis of a 2,3-unsaturated amino ester.[3]
Materials:
-
N-acetylneuraminic 4,5-oxazoline derivative
-
Trifluoroacetic acid (TFA)
-
THF/Water (2:1 v/v) or Acetonitrile/Water (1:1 v/v)
-
Weakly basic resin (e.g., IRA-67)
-
Ethyl acetate (for TLC)
Procedure:
-
Dissolve the oxazoline derivative (1 mmol) in a mixture of THF and water (15 mL, 2:1 v/v).[3]
-
Add TFA (0.2 mL) to the solution at 23°C.[3]
-
Monitor the reaction by TLC on silica gel using ethyl acetate as the eluent. The reaction is typically complete within 5-15 minutes.[3]
-
Quench the reaction by adding a weakly basic resin until the pH is neutral.
-
Filter off the resin and evaporate the solvent under reduced pressure to obtain the crude amino ester.
-
The product can be further purified by column chromatography if necessary. A yield of up to 93% has been reported for the desired amine product.[3]
Visualizations
Caption: General pathways for the hydrolytic cleavage of the oxazoline ring.
Caption: Troubleshooting workflow for incomplete oxazoline ring hydrolysis.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 10. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 11. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. libstore.ugent.be [libstore.ugent.be]
- 13. repositum.tuwien.at [repositum.tuwien.at]
Technical Support Center: Purification Strategies for Oxazoline Auxiliary Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxazoline chiral auxiliaries.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products derived from oxazoline auxiliaries.
Question: My diastereomers are not separating well using standard silica gel column chromatography. What can I do?
Answer: Separating diastereomers, which have different physical properties, is often achievable with standard chromatography, but challenges can arise.[1][2] If you are experiencing poor separation, consider the following strategies:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. A common starting point is a mixture of ethyl acetate and hexanes. Gradual changes to the solvent ratio can significantly impact resolution.
-
Try a Different Solvent System: If hexane/ethyl acetate is ineffective, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Employ Gradient Elution: A solvent gradient, where the polarity of the mobile phase is increased during the separation, can help resolve compounds with close retention factors (Rf).
-
Consider Alternative Chromatographic Techniques: For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on non-chiral columns can offer superior resolution.[3][4][5] Studies have shown that gradient non-chiral SFC can be more successful than traditional HPLC for separating diverse sets of diastereomers.[4][5]
-
Attempt Recrystallization: If the diastereomers are crystalline solids, recrystallization can be a highly effective method for obtaining one diastereomer in high purity.[2][6]
Question: I am getting a low yield after the cleavage and removal of my Evans oxazolidinone auxiliary. What are the common causes?
Answer: Low yields during the auxiliary cleavage step can be attributed to several factors, primarily incomplete reaction or the formation of unwanted side products.
-
Incomplete Cleavage: Ensure you are using a sufficient excess of the cleavage reagent and allowing the reaction to proceed for an adequate amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Endocyclic Cleavage (Ring Opening): When using hydroxide-based reagents like lithium hydroxide (LiOH) alone, cleavage can occur at the endocyclic carbonyl of the oxazolidinone ring in addition to the desired exocyclic amide cleavage.[7][8] This opens the auxiliary ring and results in a complex mixture, lowering the yield of the desired carboxylic acid. The use of lithium hydroperoxide (LiOOH), typically generated in situ from LiOH and hydrogen peroxide (H₂O₂), strongly favors the desired exocyclic cleavage.[7][8]
-
Product Degradation: The reaction conditions for cleavage might be too harsh for your target molecule. For sensitive substrates, explore milder cleavage protocols.
-
Workup Issues: Ensure the workup procedure effectively separates your product from the cleaved auxiliary and any remaining reagents. The cleaved auxiliary is water-soluble and can typically be removed with aqueous washes.
Question: My LiOH/H₂O₂ cleavage reaction is vigorous and seems to be producing gas. Is this normal and is it a safety concern?
Answer: Yes, this is a known phenomenon and a significant safety consideration. The standard LiOH/H₂O₂ protocol for cleaving Evans auxiliaries can lead to the evolution of oxygen gas.[9][10]
The reaction initially forms a peroxyacid intermediate. This intermediate is not stable under the reaction conditions and is rapidly reduced by the excess hydrogen peroxide present, leading to the release of a stoichiometric amount of oxygen.[9][10] This can create a hazardous oxygen-rich headspace in the reaction vessel, especially in the presence of flammable organic solvents like THF.
Safety Recommendations:
-
Ensure Proper Inertion: Maintain a steady sweep of inert gas (e.g., nitrogen or argon) over the reaction headspace to dilute the oxygen produced.
-
Control Reagent Addition: Add the LiOH solution slowly to the reaction mixture to control the rate of the exothermic reaction and subsequent oxygen evolution.
-
Monitor Temperature: Keep the reaction cooled in an ice bath to manage the exotherm.
Frequently Asked Questions (FAQs)
Q1: Why are chiral auxiliaries used in synthesis?
Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions.[11] This approach is highly reliable and predictable for producing a single desired stereoisomer.[1][7] The products of these reactions are diastereomers, which can be easily separated by standard laboratory techniques like column chromatography or crystallization.[1][2][11]
Q2: What are the most common methods for removing an oxazolidinone auxiliary?
The most common methods involve nucleophilic cleavage of the N-acyl bond. The choice of reagent determines the type of product formed (e.g., carboxylic acid, alcohol, aldehyde).
| Reagent/Conditions | Product Type | Reference |
| LiOH / H₂O₂ in THF/H₂O | Carboxylic Acid | [7][9] |
| NaOMe in MeOH | Methyl Ester | [6] |
| LiBH₄ or LiAlH₄ in THF/Ether | Primary Alcohol | [12] |
| LiH₂N·BH₃ in THF | Primary Alcohol | [12] |
Q3: How do I remove the cleaved chiral auxiliary from my product after the reaction?
Most common oxazolidinone auxiliaries (derived from amino alcohols) are highly polar and water-soluble after cleavage.[7] During the reaction workup, they can typically be removed from the desired organic product by performing aqueous extractions. For example, after cleavage to a carboxylic acid, the product can be extracted into a basic aqueous solution, washed with an organic solvent to remove the neutral auxiliary, and then re-acidified and extracted back into an organic solvent.
Experimental Workflows & Protocols
Below are diagrams and protocols for key stages in the purification process.
Overall Purification Workflow
This diagram illustrates the typical sequence of events from a diastereoselective reaction to the final purified product.
Caption: General workflow from diastereomeric mixture to final product.
Troubleshooting: Auxiliary Cleavage
This decision tree helps diagnose common issues during the auxiliary cleavage step.
Caption: Decision tree for troubleshooting auxiliary cleavage issues.
Key Experimental Protocols
Protocol 1: Diastereomer Separation by Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel. Flush the column with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) until the silica is fully wetted and settled.
-
Load the Sample: Dissolve the crude diastereomeric mixture in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry powder to the top of the prepared column.
-
Elute the Column: Begin eluting with the low-polarity mobile phase.
-
Monitor the Separation: Collect fractions and monitor them by TLC, staining with an appropriate agent (e.g., potassium permanganate).
-
Combine Fractions: Once the diastereomers are identified, combine the pure fractions of each.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the isolated single diastereomers.
Protocol 2: Auxiliary Cleavage with LiOH/H₂O₂ to form a Carboxylic Acid
This protocol is adapted from literature procedures and should be performed with caution due to oxygen evolution.[7][9]
-
Dissolve Substrate: In a round-bottom flask equipped with a stir bar, dissolve the N-acylated oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).
-
Cool the Solution: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Prepare Cleavage Reagent: In a separate container, prepare a solution of aqueous hydrogen peroxide (30% w/w, ~4-8 equivalents) and add it to the cooled reaction mixture.
-
Initiate Cleavage: Slowly add an aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-4 equivalents) dropwise to the stirring mixture, ensuring the internal temperature remains low.
-
Monitor Reaction: Stir the reaction at 0 °C, monitoring its progress by TLC until all the starting material is consumed.
-
Quench the Reaction: Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~5-10 equivalents) and allowing the mixture to warm to room temperature.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Carefully acidify the aqueous layer to a pH of ~2 using dilute HCl.
-
Extract the desired carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be done by chromatography or recrystallization if needed.
-
References
- 1. york.ac.uk [york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
How to improve enantiomeric excess in PHOX-catalyzed reactions
Welcome to the technical support center for PHOX-catalyzed reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments to achieve high enantiomeric excess.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: I am observing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction. Here's a step-by-step guide to troubleshoot this problem:
Potential Causes & Solutions:
-
Suboptimal Ligand Structure: The structure of the PHOX ligand is paramount for achieving high enantioselectivity.
-
Solution: Screen a variety of PHOX ligands with different steric and electronic properties. For instance, increasing the steric bulk on the oxazoline ring (e.g., moving from isopropyl to tert-butyl) often enhances enantioselectivity. Similarly, modifying the electronic properties of the phosphine group can be beneficial.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the catalytic cycle and can significantly impact the enantiomeric excess.
-
Solution: Conduct a solvent screen. Ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et2O), and tert-butyl methyl ether (TBME) have been shown to provide higher ee in some PHOX-catalyzed reactions compared to solvents like dioxane. The polarity of the solvent can also be a key factor.
-
-
Non-Optimal Reaction Temperature: Temperature directly affects the energy difference between the diastereomeric transition states, which in turn governs the enantioselectivity.
-
Solution: Systematically vary the reaction temperature. In many cases, lowering the temperature leads to an increase in enantiomeric excess, although this may come at the cost of a slower reaction rate.
-
-
Incorrect Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and selectivity.
-
Solution: Investigate the effect of concentration. In some instances, lower concentrations have been observed to improve enantiomeric excess.
-
-
Presence of Impurities: Impurities in the starting materials, solvent, or catalyst can interfere with the catalytic cycle and reduce enantioselectivity.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. The PHOX ligand and the metal precursor should be handled under an inert atmosphere to prevent degradation.
-
Q2: My reaction has a low yield or is not proceeding at all. What should I check?
A2: Poor reactivity can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium-PHOX catalyst can be sensitive to air and moisture. Oxidation of the phosphine on the PHOX ligand can prevent the reaction from proceeding.
-
Solution: Ensure strict anaerobic and anhydrous conditions throughout the setup and reaction. Use freshly distilled and degassed solvents. Prepare the catalyst in situ under an inert atmosphere.
-
-
Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the chosen solvent, leading to incomplete conversion.
-
Solution: If you observe poor solubility, try a more coordinating solvent. While less coordinating ethereal solvents might offer a slight increase in ee, they can sometimes lead to incomplete reactions.
-
-
Suboptimal Temperature: While lower temperatures often favor higher ee, they can also significantly slow down the reaction rate.
-
Solution: If the reaction is sluggish at a low temperature, try gradually increasing it to find a balance between reactivity and enantioselectivity.
-
-
Inappropriate Ligand-to-Metal Ratio: The ratio of the PHOX ligand to the palladium precursor is critical for the formation of the active catalytic species.
-
Solution: Optimize the ligand-to-metal ratio. A common starting point is a slight excess of the ligand.
-
Q3: I am getting inconsistent results between different runs of the same reaction. What could be the reason?
A3: Inconsistent results are often due to subtle variations in experimental conditions that are not adequately controlled.
Potential Causes & Solutions:
-
Variable Water or Oxygen Content: Trace amounts of water or oxygen can affect the catalyst's activity and the reaction's outcome.
-
Solution: Implement a rigorous and consistent protocol for drying solvents and degassing reaction mixtures. Handle all sensitive reagents in a glovebox or using Schlenk techniques.
-
-
Inconsistent Catalyst Preparation: The method of preparing the active catalyst can influence its performance.
-
Solution: Standardize the catalyst preparation procedure, including the order of addition of reagents and the pre-formation time.
-
-
Temperature Fluctuations: Even small variations in temperature can impact the enantioselectivity.
-
Solution: Use a reliable thermostat or cryostat to maintain a constant reaction temperature.
-
-
Purity of Reagents: Variations in the purity of starting materials, especially the substrate and the PHOX ligand, from batch to batch can lead to different results.
-
Solution: Use reagents from the same batch for a series of experiments. If a new batch is used, consider re-optimizing the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q: How does the structure of the PHOX ligand influence enantioselectivity?
A: The PHOX ligand provides the chiral environment for the catalytic reaction, and its structure is a key determinant of enantioselectivity. Key structural features include:
-
The Oxazoline Substituent: The steric bulk of the substituent at the chiral center of the oxazoline ring is crucial. Generally, bulkier groups like tert-butyl lead to higher enantiomeric excess compared to smaller groups like isopropyl. This is because the bulky group can more effectively shield one face of the substrate in the transition state.
-
The Phosphine Moiety: The electronic and steric properties of the phosphine group attached to the phenyl ring also play a significant role. Electron-deficient phosphines can lead to a more active catalyst and can be critical for achieving high levels of enantioselectivity in certain reactions.
-
The Ligand Backbone: The rigidity and conformation of the ligand backbone can influence the geometry of the metal complex and, consequently, the enantioselectivity. Novel PHOX ligands with conformationally rigid backbones, such as those based on cyclopropane, have been designed to improve selectivity.
Q: What is the general effect of temperature on enantioselectivity in PHOX-catalyzed reactions?
A: Generally, there is an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature often results in a higher enantiomeric excess. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the two enantiomers becomes more significant at lower temperatures. However, this is not always a linear relationship, and in some rare cases, a reversal of enantioselectivity has been observed at different temperatures. It is important to note that lowering the temperature will also decrease the reaction rate, so a balance must be found.
Q: Which solvents are typically recommended for PHOX-catalyzed reactions?
A: The choice of solvent can have a profound effect on both the yield and the enantioselectivity of the reaction. Ethereal solvents are commonly used and often give good results. A solvent screen is highly recommended during the optimization of a new reaction. Some general observations include:
-
Tetrahydrofuran (THF): Often a good starting point, providing a balance of catalyst solubility, reactivity, and enantioselectivity.
-
Diethyl ether (Et2O) and tert-Butyl methyl ether (TBME): In some cases, these less coordinating ethereal solvents can provide slightly higher enantiomeric excesses than THF. However, catalyst solubility might be an issue.
-
Dioxane: Has been used but sometimes results in lower enantioselectivity compared to other ethereal solvents.
-
Apolar Aprotic Solvents: Solvents like toluene and benzene can also perform well, sometimes giving similar results to THF.
-
Halogenated Solvents: These have generally been found to be poor choices, often resulting in low conversion and yield.
Q: Can additives be used to improve the enantiomeric excess?
A: Yes, additives can be a powerful tool to enhance enantioselectivity, reactivity, and yield in asymmetric catalysis. While the search results did not provide extensive specific examples for PHOX catalysis, the general principle is that additives can influence the reaction by:
-
Altering the Catalyst Structure: An additive might coordinate to the metal center and modify the chiral environment of the catalyst.
-
Interacting with the Substrate: An additive could interact with the substrate, pre-organizing it for a more selective reaction.
-
Acting as a Co-catalyst: In some cases, an additive might participate directly in the catalytic cycle.
Screening a small library of additives (e.g., salts, Lewis acids/bases) can be a valuable optimization step if other strategies have not yielded the desired enantioselectivity.
Data Presentation
Table 1: Effect of PHOX Ligand Structure on Enantiomeric Excess
| Entry | Ligand | Substituent on Oxazoline | % ee |
| 1 | iPr-PHOX | Isopropyl | 83 |
| 2 | tBu-PHOX | tert-Butyl | 88 |
| 3 | Ph-PHOX | Phenyl | <10 |
Data adapted from a representative Pd-catalyzed decarboxylative alkylation reaction. Conditions: Pd₂(dba)₃, Ligand, THF, 25 °C.
Table 2: Effect of Solvent on Enantiomeric Excess
| Entry | Solvent | % Yield | % ee |
| 1 | Dioxane | 85 | 86 |
| 2 | THF | 85 | 88 |
| 3 | Diethyl ether | 80 | 89 |
| 4 | TBME | 82 | 89 |
| 5 | Toluene | 85 | 88 |
| 6 | Dichloromethane | <10 | N/D |
Data for the reaction with (S)-tBu-PHOX ligand. N/D = Not Determined.
Table 3: Effect of Temperature on Enantiomeric Excess
| Entry | Temperature (°C) | Time (h) | % Yield | % ee |
| 1 | 35 | 1.25 | 85 | 86 |
| 2 | 30 | 2.25 | 82 | 87 |
| 3 | 25 | 7.5 | 85 | 88 |
| 4 | 18 | 48 | 0 | N/D |
Data for a decarboxylative allylation reaction. N/D = Not Determined.
Experimental Protocols
General Procedure for a PHOX-Catalyzed Asymmetric Reaction
This protocol provides a general guideline. Specific conditions such as temperature, reaction time, and purification method should be optimized for each specific reaction.
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃) in the chosen anhydrous, degassed solvent.
-
Add the PHOX ligand (typically in a slight excess relative to the palladium) as a solution in the same solvent.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the substrate in the anhydrous, degassed solvent.
-
If the reaction involves another reagent (e.g., a nucleophile), add it to the substrate solution.
-
Cool the substrate solution to the desired reaction temperature using a cryostat or an ice/salt bath.
-
-
Initiation of the Reaction:
-
Transfer the pre-formed catalyst solution to the substrate solution via a cannula.
-
Stir the reaction mixture at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (if necessary) by adding a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Key factors influencing enantiomeric excess.
Caption: Decision flow for PHOX ligand selection.
Challenges in scaling up reactions with 2,4-Dimethyl-2-oxazoline-4-methanol
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dimethyl-2-oxazoline-4-methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental work.
Troubleshooting Guide
This guide provides solutions to potential issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches the target temperature and maintain it for the recommended duration. Monitor reaction progress using techniques like TLC or GC-MS. |
| Ineffective water removal in reactions where water is a byproduct (e.g., from a carboxylic acid). | Use an efficient Dean-Stark trap or a suitable drying agent. For larger scales, ensure the condenser capacity is adequate. | |
| Degradation of starting materials or product. | Verify the purity of starting materials. 2-amino-2-methyl-1-propanol can be hygroscopic. Ensure anhydrous conditions if using a nitrile-based synthesis. The oxazoline ring can be sensitive to strong acids or high temperatures for prolonged periods. | |
| Formation of Side Products | Incomplete cyclization leading to the presence of the intermediate N-(1-hydroxy-2-methylpropan-2-yl)acetamide. | Increase reaction time or temperature moderately. Ensure the catalyst (if used) is active and added in the correct amount. |
| Dehydration of the hydroxymethyl group at high temperatures. | Optimize the reaction temperature to favor oxazoline formation without causing dehydration. Consider using a milder dehydrating agent. | |
| Polymerization of the oxazoline. | Avoid excessively high temperatures and prolonged reaction times. Ensure proper quenching of the reaction. | |
| Difficult Product Isolation/Purification | The product is a polar and water-soluble compound, making extraction from aqueous media challenging. | Use continuous liquid-liquid extraction with a suitable organic solvent. Alternatively, perform multiple extractions with a larger volume of solvent. Salting out the aqueous layer might improve extraction efficiency. |
| Co-elution with polar impurities during column chromatography. | Employ specialized chromatography techniques for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC) or use a polar-modified silica gel.[1] | |
| Oily product that is difficult to crystallize. | Attempt crystallization from a variety of solvent systems. If direct crystallization fails, consider converting the product to a salt to facilitate crystallization and purification.[2] | |
| Scale-Up Challenges | Non-linear reaction kinetics and heat transfer upon increasing scale.[3] | Conduct a thorough thermodynamic analysis and consider using a pilot plant for intermediate scale-up to study these effects.[3][4] |
| Increased risk of thermal runaway with larger reaction volumes.[5][6] | Implement robust temperature control and have a clear emergency shutdown procedure. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually. | |
| Changes in mixing efficiency affecting reaction selectivity and yield.[7] | Evaluate the impact of stirring speed at a smaller scale. Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common routes involve the cyclization of a precursor molecule. One prevalent method is the reaction of 2-amino-2-methyl-1-propanol with either acetic acid or a derivative like acetyl chloride or acetic anhydride. Another common approach is the reaction of 2-amino-2-methyl-1-propanol with acetonitrile, often catalyzed by a Lewis acid.[8][9]
Q2: What are the critical safety precautions to consider when scaling up the synthesis?
A2: The primary safety concern is the potential for a thermal runaway reaction, especially if the cyclization is exothermic.[5][6] It is crucial to have a well-controlled heating system and an efficient cooling mechanism. A thorough risk assessment should be conducted to understand the thermal hazards of the reaction.[10][11] Ensure adequate ventilation and use appropriate personal protective equipment, as some reagents may be corrosive or volatile.
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to observe the disappearance of the starting materials and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for monitoring the reaction and identifying any side products. For larger scale reactions, in-situ monitoring with infrared (IR) spectroscopy can be a valuable process analytical technology (PAT) tool.
Q4: What are the key parameters to control during the reaction?
A4: The key parameters to control are temperature, reaction time, and in some cases, the rate of addition of reagents. The efficiency of water removal is also critical in syntheses where it is a byproduct. For catalyzed reactions, the catalyst concentration and activity are important factors.
Q5: What are the recommended purification methods for large-scale production?
A5: For large-scale purification, distillation under reduced pressure is often the most economical method if the product is thermally stable and has a sufficiently different boiling point from impurities. If chromatography is necessary, using techniques suitable for polar compounds like HILIC or simulated moving bed (SMB) chromatography can be more efficient than traditional column chromatography.[1][12] Crystallization, if feasible, is an excellent method for obtaining high-purity material at scale.[2]
Experimental Protocols
Synthesis of this compound from 2-amino-2-methyl-1-propanol and Acetic Acid
Materials:
-
2-amino-2-methyl-1-propanol
-
Glacial Acetic Acid
-
Toluene
-
Sodium Hydroxide (for neutralization)
-
Magnesium Sulfate (for drying)
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq) and toluene.
-
Slowly add glacial acetic acid (1.05 eq) to the stirred solution.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound at different scales.
| Scale | Reactant A (g) | Reactant B (g) | Solvent Volume (mL) | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab (10 g) | 10 | 7.5 | 100 | 6 | 85 | 98 |
| Kilo-lab (1 kg) | 1000 | 750 | 10000 | 10 | 80 | 97 |
| Pilot Plant (10 kg) | 10000 | 7500 | 100000 | 16 | 75 | 96 |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Interconnected challenges encountered during the scale-up of oxazoline synthesis.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 8. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Oxazoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Large-scale preparative countercurrent chromatography for separation of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Auxiliary Cleavage
Welcome to the technical support center for asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the cleavage of chiral auxiliaries, ensuring the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during auxiliary cleavage?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the context of asymmetric synthesis, you invest significant effort to create a single stereoisomer using a chiral auxiliary.[1] If racemization occurs during the final step of removing this auxiliary, the stereochemical purity is lost, undermining the entire synthetic strategy.[2] This is particularly problematic in drug development, where different enantiomers can have vastly different biological activities.[3]
Q2: What is the primary chemical mechanism that leads to racemization during cleavage?
A: The most common mechanism for racemization in this context is the formation of a planar, achiral intermediate, such as an enol or an enolate, at the newly formed stereocenter.[2][4] This typically happens when the stereocenter is alpha (α) to a carbonyl group. Under harsh acidic or basic conditions, the α-proton can be removed, forming the enolate.[2] This planar intermediate can then be re-protonated from either face with equal probability, leading to a loss of stereochemical information and the formation of a racemic mixture.[4]
Q3: Are certain cleavage conditions more likely to cause racemization?
A: Yes. Vigorous reaction conditions are a primary cause of racemization.[2] This includes:
-
Strong Acids or Bases: These conditions can readily promote the formation of enol or enolate intermediates.[2][4]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to epimerization.
-
Prolonged Reaction Times: Even under mildly racemizing conditions, extending the reaction time can lead to a significant loss of stereochemical purity.
Q4: How do I choose a cleavage method that minimizes the risk of racemization?
A: The ideal cleavage protocol removes the auxiliary efficiently under mild conditions that do not affect the stereocenter. The choice depends on three main factors:
-
The Chiral Auxiliary: Different auxiliaries require different cleavage reagents (e.g., Evans oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides).
-
The Desired Functional Group: The protocol will change depending on whether you want to obtain a carboxylic acid, alcohol, aldehyde, or amide.
-
The Substrate's Stability: The lability of your specific molecule's stereocenter must be considered.
Always start by consulting literature procedures for your specific auxiliary and substrate class. Mild, chemoselective methods are generally preferred.
Troubleshooting Guides
Issue 1: Significant racemization observed after cleaving an Evans (oxazolidinone) auxiliary to a carboxylic acid.
Possible Cause: You are likely using harsh hydrolytic conditions, such as concentrated LiOH at elevated temperatures. While effective for cleavage, these conditions are known to cause epimerization at the α-carbon through keto-enol tautomerism.[2]
Solution: Switch to a milder, more selective oxidative cleavage method using alkaline hydrogen peroxide. The hydroperoxide anion (LiOOH) is a more effective nucleophile that selectively cleaves the exocyclic imide carbonyl without causing significant racemization.[3][5]
Comparative Cleavage Protocols for N-Acyl Oxazolidinones
| Method | Reagents & Conditions | Target Product | Stereochemical Outcome | Reference |
| Harsh Hydrolysis | LiOH, H₂O, THF, Reflux | Carboxylic Acid | Prone to racemization/epimerization | [2] |
| Oxidative Cleavage | LiOH, H₂O₂, THF/H₂O, 0 °C | Carboxylic Acid | Generally high; preserves stereointegrity | [3][5] |
| Reductive Cleavage | LiBH₄, Et₂O/H₂O, 0 °C | Primary Alcohol | High; minimal risk of epimerization | [6] |
| Transamination | Me₂AlN(OMe)Me, THF, 0 °C | Weinreb Amide | High; preserves stereointegrity | [6] |
Issue 2: My product is racemizing during the acidic cleavage of a SAMP/RAMP hydrazone.
Possible Cause: Cleavage of hydrazones often requires strong acid and heat (reflux), which can easily cause racemization of α-substituted aldehydes or ketones via an enol mechanism.[2]
Solution: Use a mild oxidative cleavage method that does not involve harsh acidic conditions. Ozonolysis is a highly effective and common method for cleaving the C=N bond of the hydrazone to regenerate the carbonyl group while preserving the adjacent stereocenter.
Experimental Protocol: Ozonolysis of a SAMP/RAMP Hydrazone
-
Dissolve the hydrazone in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates a slight excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add a reductive quenching agent, such as triphenylphosphine (PPh₃) or dimethyl sulfide (DMS), and allow the solution to warm to room temperature.
-
Perform an appropriate aqueous workup and purify the resulting aldehyde or ketone by chromatography.
Issue 3: I am unsure which cleavage protocol to select for my Oppolzer's camphorsultam auxiliary.
Solution: The choice of cleavage for a camphorsultam auxiliary depends on the desired final product. The rigidity of the sultam framework generally provides good stereocontrol, and various mild cleavage methods are available.[7][8]
Decision Logic for Camphorsultam Cleavage
Caption: Decision tree for selecting a camphorsultam cleavage method.
General Workflow for Troubleshooting Racemization
If you encounter unexpected racemization, follow this logical workflow to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting racemization during auxiliary cleavage.
Underlying Mechanism of Racemization
The fundamental cause of racemization for stereocenters alpha to a carbonyl is the loss of chirality upon forming a planar enolate intermediate. Any cleavage condition that promotes this equilibrium will compromise the stereochemical integrity of the product.
Caption: Racemization mechanism via a planar, achiral enolate intermediate.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
Stability of 2,4-Dimethyl-2-oxazoline-4-methanol under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4-dimethyl-2-oxazoline-4-methanol under various experimental conditions. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxazoline ring in this compound?
The 2-oxazoline ring is generally considered a stable heterocyclic moiety. It is resistant to nucleophiles, bases, radicals, and weak acids.[1] This stability makes it a useful functional group in a variety of chemical syntheses and applications. However, under forcing acidic or basic conditions, the ring can undergo hydrolysis.
Q2: How does pH affect the stability of this compound?
The stability of the oxazoline ring is pH-dependent. Both strong acidic and strong basic conditions can promote the hydrolysis of the oxazoline ring. The rate of hydrolysis is generally accelerated at lower and higher pH values, with the ring being most stable around neutral pH. For poly(2-oxazoline)s, which contain the same core ring structure, both acidic and basic hydrolysis have been extensively studied as a means of modifying the polymer backbone.[2]
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
Under hydrolytic conditions, the oxazoline ring is expected to open. The generally accepted mechanism for the hydrolysis of 2-substituted-2-oxazolines involves the formation of an amino ester intermediate. This intermediate can then undergo an intramolecular N-acylation to yield the final, more stable hydroxy amide product.[3]
Q4: Are there any specific storage recommendations for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry place, protected from strong acids and bases. Anhydrous conditions are ideal, as the presence of water, especially at non-neutral pH, can lead to hydrolysis over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected side products in a reaction mixture containing this compound. | The reaction conditions may be too acidic or basic, causing degradation of the oxazoline ring. | Buffer the reaction mixture to maintain a pH closer to neutral, if compatible with the desired transformation. Consider running the reaction at a lower temperature to minimize degradation. Analyze a sample of the starting material under the reaction conditions (without other reagents) to isolate the effect on the oxazoline. |
| Loss of starting material during aqueous workup. | The pH of the aqueous solution used in the workup may be causing hydrolysis of the oxazoline. | Ensure that any aqueous solutions used for extraction or washing are pH-neutral. If an acidic or basic wash is required, minimize the contact time and consider performing the extraction at a lower temperature. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium over the time course of the experiment, especially if the medium is not at a neutral pH. | Assess the stability of this compound in the assay buffer under the experimental conditions (time, temperature). This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC or LC-MS. |
Data Presentation
| Condition | Expected Stability | Primary Degradation Pathway |
| Strong Acid (e.g., pH < 2) | Low | Acid-catalyzed hydrolysis |
| Weak Acid (e.g., pH 4-6) | Moderate to High | Slow acid-catalyzed hydrolysis |
| Neutral (e.g., pH 7) | High | Minimal hydrolysis |
| Weak Base (e.g., pH 8-10) | Moderate to High | Slow base-catalyzed hydrolysis |
| Strong Base (e.g., pH > 12) | Low | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given aqueous buffer.
1. Materials:
- This compound
- Buffer of desired pH (e.g., phosphate-buffered saline for physiological pH, or citrate/phosphate buffers for a pH range)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate mobile phase modifier
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). b. In separate vials, dilute the stock solution with the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). c. Prepare a "time zero" sample by immediately quenching the reaction (e.g., by diluting with mobile phase or a neutralizing buffer) and injecting it into the HPLC. d. Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37°C).
3. HPLC Analysis: a. Equilibrate the HPLC system with a suitable mobile phase. A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for small polar molecules. b. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the reaction, and inject it into the HPLC. c. Monitor the chromatogram for the disappearance of the peak corresponding to this compound and the appearance of any new peaks corresponding to degradation products.
4. Data Analysis: a. Plot the peak area of this compound as a function of time. b. The rate of degradation can be determined from the slope of this plot.
Protocol 2: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol is suitable for observing the structural changes during hydrolysis in real-time.
1. Materials:
- This compound
- Deuterated solvent (e.g., D₂O)
- Deuterated acid (e.g., DCl) or base (e.g., NaOD)
- NMR spectrometer
2. Sample Preparation: a. Dissolve a known amount of this compound in the deuterated solvent in an NMR tube. b. Acquire a ¹H NMR spectrum of the starting material ("time zero"). c. To initiate the hydrolysis, add a small amount of deuterated acid or base to the NMR tube.
3. NMR Analysis: a. Acquire ¹H NMR spectra at regular intervals. b. Monitor the decrease in the intensity of signals corresponding to the protons of the oxazoline ring and the appearance of new signals corresponding to the hydrolysis product. The methylene protons adjacent to the nitrogen and oxygen in the ring are often good reporters of the ring's integrity.
4. Data Analysis: a. Integrate the signals of the starting material and the product at each time point. b. The percentage of hydrolysis can be calculated from the relative integrals of these signals.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Workflow for stability analysis.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Managing Oxazoline-Based Catalyst Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of oxazoline-based catalysts, such as PyBox and BOX ligands, which are crucial in asymmetric catalysis.[1][2][3][4] Proper dissolution is critical for catalyst activity and reaction reproducibility.
Troubleshooting Guide
This section addresses specific issues encountered during experiments. Follow the logical workflow to diagnose and solve solubility problems.
My catalyst won't dissolve in the initial solvent.
-
Answer: Low solubility can stem from a mismatch between the catalyst's polarity and the solvent's properties. Start by verifying the solvent is appropriate for your specific catalyst. Aromatic and halogenated solvents are often good starting points. If the issue persists, consider the following steps:
-
Sonication: Use an ultrasonic bath to provide energy to break apart catalyst aggregates and promote dissolution.
-
Gentle Heating: Carefully warm the mixture. Many catalysts exhibit significantly higher solubility at elevated temperatures. Ensure the temperature is well below the solvent's boiling point and does not cause catalyst decomposition.
-
Solvent Screening: If the initial solvent fails, a systematic screening of alternative solvents is recommended. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and acetonitrile.[5] Refer to the solubility data table below for guidance.
-
Co-Solvent Addition: Introducing a small amount of a miscible co-solvent can dramatically alter the polarity of the medium and enhance solubility.[6][7][8] For instance, adding a small percentage of THF to a toluene mixture can be effective.[9]
-
My catalyst dissolves initially but precipitates during the reaction.
-
Answer: Catalyst precipitation during a reaction can be caused by several factors, including changes in the reaction mixture's composition, temperature fluctuations, or the formation of insoluble intermediates or byproducts.[10][11]
-
Check Temperature Control: Ensure the reaction bath maintains a stable temperature. A drop in temperature can cause a previously dissolved catalyst to crash out of the solution.
-
Evaluate Reagent Addition: The addition of a reagent might be changing the solvent polarity, leading to precipitation. Consider adding the problematic reagent more slowly or pre-dissolving it in a small amount of the reaction solvent.
-
Consider a Co-Solvent System: Running the reaction in a co-solvent system from the start can provide a more robust solubility profile, preventing precipitation as the reaction progresses.[9]
-
Lower Catalyst Concentration: In some cases, the reaction concentration may be too high, exceeding the catalyst's solubility limit under the reaction conditions.[1] Try running the reaction at a slightly lower concentration.
-
I observe inconsistent results that I suspect are due to solubility.
-
Answer: Inconsistent enantioselectivity or reaction rates can indeed be a symptom of poor or variable catalyst solubility. If the catalyst is not fully dissolved, the active catalytic species' concentration in the solution is not accurately known, leading to poor reproducibility.
-
Ensure Complete Dissolution: Before initiating the reaction, visually confirm that the catalyst is fully dissolved. If the solution is colored, ensure there are no suspended solid particles.
-
Standardize Dissolution Protocol: Implement a consistent protocol for dissolving the catalyst (e.g., "sonicate for 10 minutes at 30 °C") for all experiments to ensure uniformity.
-
Filter the Catalyst Stock Solution: If you prepare a stock solution of the catalyst, consider filtering it through a syringe filter (ensure compatibility with the solvent) to remove any undissolved microparticles before adding it to the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for oxazoline-based catalysts?
A1: While the ideal solvent depends on the specific ligand structure and metal center, a good starting point for many oxazoline catalysts includes chlorinated solvents like dichloromethane (CH₂Cl₂) and aromatic solvents such as toluene.[5] Ethers like tetrahydrofuran (THF) are also commonly used.[1] A preliminary solvent screen is always recommended for a new catalyst system.
Q2: How does temperature affect the solubility of my catalyst?
A2: Generally, the solubility of solid catalysts in liquid solvents increases with temperature. Applying gentle heat can be a simple and effective method to dissolve a stubborn catalyst. However, it is crucial to ensure the catalyst is thermally stable at the chosen temperature to avoid degradation. Always consult the literature for the thermal stability of your specific catalyst.
Q3: What is a co-solvent, and how do I choose one?
A3: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to modify its properties, such as polarity, which can significantly enhance the solubility of a solute.[6][7] The choice of a co-solvent should be based on its miscibility with the primary solvent and its ability to favorably interact with the catalyst. For a nonpolar primary solvent like toluene, adding a more polar co-solvent like THF can be effective.[9] The optimal ratio of co-solvent must often be determined empirically.
Q4: Can I modify my catalyst to improve its solubility?
A4: Yes, modifying the ligand structure is a powerful strategy, though it is more involved.[12] Introducing solubilizing groups, such as long alkyl chains or ether functionalities, onto the oxazoline ligand backbone can significantly enhance solubility in less polar organic solvents.[12] This is a common strategy in catalyst design for improving physical properties without negatively impacting catalytic activity.
Data Presentation
Table 1: Qualitative Solubility of a Generic Cu(II)-PyBox Catalyst
| Solvent | Polarity Index | Temperature | Solubility |
| Hexane | 0.1 | 25 °C | Insoluble |
| Toluene | 2.4 | 25 °C | Sparingly Soluble |
| Toluene | 2.4 | 50 °C | Soluble |
| Dichloromethane (DCM) | 3.1 | 25 °C | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 25 °C | Soluble |
| Acetonitrile | 5.8 | 25 °C | Sparingly Soluble |
| Ethanol | 4.3 | 25 °C | Insoluble |
Note: This table presents illustrative data. Actual solubility can vary significantly based on the specific substituents on the PyBox ligand and the counter-ion of the metal salt.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Catalyst Solubility
-
Preparation: Dispense 1.0 mg of the oxazoline-based catalyst into a series of identical, dry 1-dram vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, DCM, THF, Acetonitrile, Ethyl Acetate, Hexane).
-
Initial Observation: Cap the vials and let them stand at room temperature for 5 minutes. Record visual observations of solubility (e.g., fully dissolved, partially dissolved, suspended, insoluble).
-
Sonication: Place the vials in an ultrasonic bath for 10 minutes at room temperature. Record observations again.
-
Heating: For solvents where the catalyst is not fully dissolved, place the vials on a heating block set to a moderate temperature (e.g., 40-50 °C). Caution: Ensure vials are properly sealed or vented to avoid pressure buildup. Do not heat flammable solvents with an open flame.
-
Analysis: Record the final state of solubility for each solvent at each condition. The best solvent will be the one that dissolves the catalyst completely under the mildest conditions.
Protocol 2: Co-Solvent Titration for Solubility Enhancement
-
Initial Setup: Add 1.0 mg of the catalyst to a vial. Add 0.5 mL of the primary solvent in which the catalyst has poor solubility (e.g., Toluene).
-
Co-Solvent Addition: While stirring or sonicating, add a co-solvent (e.g., THF) dropwise (approximately 25 µL increments).
-
Observation: After each addition, observe the mixture for 1-2 minutes. Note any changes in solubility.
-
Endpoint: Continue adding the co-solvent until the catalyst is fully dissolved. Record the total volume of co-solvent added.
-
Calculation: Calculate the minimum volume percentage of the co-solvent required to achieve full dissolution. This provides a starting point for optimizing the solvent system for the reaction.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. blog.strem.com [blog.strem.com]
- 4. PYBOX配体 - 大结合位点和刚性支架 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
Effect of solvent polarity on enantioselectivity in oxazoline catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enantioselectivity in oxazoline-catalyzed reactions, with a specific focus on the influence of solvent polarity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the enantioselectivity of oxazoline-catalyzed reactions?
A1: Solvent polarity is a critical parameter that can significantly influence the enantioselectivity of oxazoline-catalyzed reactions. The solvent can affect the stability of the catalyst-substrate complex and the transition states leading to the different enantiomers. In many cases, a relationship between the solvent's dielectric constant and the enantiomeric excess (ee) of the product has been observed[1]. However, the optimal solvent polarity is highly dependent on the specific reaction, substrates, and the structure of the oxazoline ligand. For instance, in some reactions, non-polar solvents like toluene may provide high enantioselectivity, while in others, more polar solvents like acetonitrile or even protic solvents like ethanol may be optimal.[2]
Q2: I am observing low enantioselectivity. Could the solvent be the issue?
A2: Yes, the choice of solvent is a very common reason for low enantioselectivity. If you are experiencing poor results, systematically screening a range of solvents with varying polarities is a crucial troubleshooting step. A solvent that is too polar or too non-polar for your specific reaction system may not adequately stabilize the desired transition state, leading to a loss of stereocontrol. It is also important to ensure the solvent is of high purity and anhydrous, as impurities like water can interfere with the catalytic cycle.
Q3: Are there any general trends for which solvents work best with oxazoline catalysts?
A3: While there are no universal rules, some general trends have been observed. Ether-type solvents like THF or MTBE have been reported to give high enantiomeric excesses in certain reactions, although sometimes with lower yields.[3] Toluene is another frequently used solvent that can provide good yields and enantioselectivity.[2][3] In some cases, a mixture of solvents can be beneficial. For example, using a mixture of CH2Cl2 and H2O has been shown to improve chemoselectivity in certain reactions.[4] Ultimately, the ideal solvent must be determined empirically for each specific transformation.
Q4: Can the solvent effect be leveraged to control diastereoselectivity as well?
A4: Absolutely. The polarity of the solvent has been demonstrated to be a key factor in controlling diastereoselectivity in certain reactions. For example, in a diastereoselective and enantioselective dearomative formal [3 + 2] cycloaddition using a Pd-PHOX ligand system, toluene favored the formation of one diastereomer, while acetonitrile favored another.[2] This highlights the power of solvent choice in directing the stereochemical outcome of a reaction.
Troubleshooting Guide
Problem: Low or no enantioselectivity.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Polarity | 1. Screen a range of solvents: Test a variety of aprotic and, if applicable, protic solvents with different dielectric constants. See the data table below for examples. 2. Solvent mixtures: Investigate binary solvent mixtures to fine-tune the polarity of the reaction medium. |
| Solvent Impurities | 1. Use anhydrous solvents: Ensure all solvents are freshly distilled or from a sealed bottle to minimize water content. 2. Degas the solvent: Remove dissolved oxygen, which can sometimes interfere with the catalyst. |
| Poor Catalyst/Substrate Solubility | 1. Select a solvent that dissolves all components: Poor solubility can lead to low reaction rates and enantioselectivity. 2. Consider a co-solvent: If a single solvent does not provide adequate solubility, a co-solvent system may be effective. |
Problem: Inconsistent enantioselectivity between batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Solvent Quality | 1. Use the same grade and supplier of solvent: Different suppliers may have varying levels of impurities. 2. Store solvents properly: Ensure solvents are stored under an inert atmosphere and protected from light and moisture. |
| Small Variations in Reaction Conditions | 1. Strictly control temperature: Even small temperature fluctuations can impact enantioselectivity. 2. Ensure consistent concentrations: The concentration of reactants and catalyst can sometimes influence the stereochemical outcome. |
Quantitative Data: Solvent Effects on Enantioselectivity
The following table summarizes data from various studies on the effect of different solvents on the enantiomeric excess (ee%) in oxazoline-catalyzed reactions.
| Reaction Type | Catalyst/Ligand | Solvent | Yield (%) | ee (%) | Reference |
| Cycloaddition | Squaramide VII / Ag2O | Ethyl Acetate | - | - | [3] |
| Cycloaddition | Squaramide VII / Ag2O | Toluene | Increased | Increased | [3] |
| Cycloaddition | Squaramide VII / Ag2O | THF | Lower | High | [3] |
| Cycloaddition | Squaramide VII / Ag2O | MTBE | Lower | High | [3] |
| Cycloaddition | Squaramide VII / Ag2O | m-Xylene | - | 88 | [3] |
| Dearomative [3+2] Cycloaddition | Pd / PHOX | Toluene | 70-99 | 70-88 | [2] |
| Dearomative [3+2] Cycloaddition | Pd / PHOX | Acetonitrile | 75-98 | 86-98 | [2] |
| Asymmetric Ring Opening | CuI / Indeno-PyBox (L11) | CH2Cl2/D2O | - | 94 | [4] |
| Asymmetric Ring Opening | CuI / Indeno-PyBox (L11) | CH2Cl2/H2O | - | 92 | [4] |
Experimental Protocols
General Protocol for Solvent Screening in an Oxazoline-Catalyzed Reaction:
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Use anhydrous solvents, either freshly distilled or from a commercial supplier (e.g., in a septum-sealed bottle).
-
Ensure the oxazoline ligand and metal precursor are pure and dry.
-
-
Reaction Setup:
-
In a series of identical reaction vessels (e.g., vials or small flasks) equipped with stir bars, add the oxazoline ligand and the metal precursor under an inert atmosphere.
-
Add the desired solvent to each vessel. Use a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Ethanol).
-
Stir the mixture at room temperature for the required time to allow for catalyst formation.
-
-
Reaction Execution:
-
Cool the reaction mixtures to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).
-
Add the substrate to each reaction vessel.
-
Add the reagent to initiate the reaction.
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the reaction progress.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.
-
Visualizations
Caption: Experimental workflow for solvent screening and optimization.
Caption: Solvent polarity's influence on enantioselectivity.
References
- 1. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries
A comparative analysis between 2,4-Dimethyl-2-oxazoline-4-methanol and Evans' auxiliaries in the context of asymmetric synthesis, particularly for diastereoselective alkylation and aldol reactions, cannot be provided at this time. An extensive review of scientific literature reveals no published data on the application of this compound as a chiral auxiliary for these key carbon-carbon bond-forming reactions.
In contrast, Evans' oxazolidinone-based auxiliaries are a cornerstone of modern asymmetric synthesis, with a vast body of research supporting their efficacy and predictability.[1][2] Developed by David A. Evans and his research group, these auxiliaries have become an invaluable tool for researchers in organic synthesis and drug development due to their high levels of stereocontrol, reliability, and the well-understood mechanisms governing their stereodirecting influence.[2][3]
This guide will therefore focus on providing a comprehensive overview of Evans' auxiliaries, presenting their performance data in key asymmetric reactions, detailing experimental protocols, and illustrating the mechanistic basis for their remarkable stereoselectivity.
Evans' Auxiliaries: A Benchmark in Asymmetric Synthesis
Evans' auxiliaries are chiral oxazolidinones, typically derived from readily available amino acids like valine and phenylalanine.[4] The fundamental principle of their use involves the temporary attachment of the auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered.[2] This strategy has been successfully applied to a wide range of transformations, most notably in the stereoselective synthesis of α-substituted carboxylic acids and β-hydroxy carbonyl compounds through alkylation and aldol reactions, respectively.[1][5]
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate intermediate. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[4][6]
In asymmetric alkylation , deprotonation of the N-acyl oxazolidinone with a strong base like sodium bis(trimethylsilyl)amide or lithium diisopropylamide leads to the formation of a sodium or lithium chelated (Z)-enolate. The C4 substituent blocks one face of this planar enolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the other side, thus creating a new stereocenter with high diastereoselectivity.[6][7]
For the Evans aldol reaction , the N-acyl oxazolidinone is treated with a Lewis acid, typically a boron triflate, and a hindered base to form a boron (Z)-enolate.[8] This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[5] The stereochemistry of the resulting syn-aldol adduct is dictated by the conformation of this transition state, which minimizes steric interactions and dipole-dipole repulsions. The C4 substituent on the auxiliary again plays a crucial role in directing the facial selectivity of the reaction.[5][8]
Performance in Asymmetric Alkylation
The following table summarizes the performance of Evans' auxiliaries in representative asymmetric alkylation reactions.
| Auxiliary (R) | Electrophile (R'-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. (diastereomeric ratio) |
| Benzyl | Allyl iodide | NaN(TMS)₂ | THF | -78 | 90-95 | 98:2 |
| Isopropyl | Benzyl bromide | LDA | THF | -78 | 80-95 | >99:1 |
| Phenyl | Methyl iodide | LDA | THF | -78 to 0 | 85-95 | 99:1 |
Data compiled from representative literature.[9]
Performance in Asymmetric Aldol Reactions
The Evans aldol reaction is renowned for its high diastereoselectivity in producing syn-aldol adducts.[8]
| Auxiliary (R) | Aldehyde (R'-CHO) | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| Isopropyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 80 | >99:1 |
| Benzyl | Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 95 | 99:1 |
| Phenyl | Propionaldehyde | Sn(OTf)₂ / N-ethylpiperidine | CH₂Cl₂ | -78 | 85 | >98:2 (anti) |
Data compiled from representative literature.[5][8]
Experimental Protocols
Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol is a representative example for the alkylation of an N-propionyl oxazolidinone derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[6]
Materials:
-
(4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of NaN(TMS)₂ (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
Allyl iodide (1.2 eq) is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.[6]
The Evans Asymmetric Aldol Reaction
This protocol describes a typical Evans "syn-aldol" reaction.[8]
Materials:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, 30% Hydrogen Peroxide, pH 7 buffer
-
Standard workup and purification reagents
Procedure:
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour to form the boron enolate.
-
The reaction mixture is re-cooled to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise.
-
The mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for another hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide. The mixture is stirred vigorously at 0 °C for 1 hour.
-
The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the syn-aldol adduct.
Visualizing the Mechanisms and Workflows
To better understand the principles of asymmetric synthesis with chiral auxiliaries, the following diagrams illustrate the key concepts and workflows.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric shielding in the chelated enolate of an Evans' auxiliary.
Caption: The Zimmerman-Traxler model for the Evans aldol reaction.
Conclusion
While a direct comparison with this compound is not possible based on current scientific literature, Evans' oxazolidinone auxiliaries stand as a powerful and extensively validated platform for asymmetric synthesis. Their ability to reliably control the stereochemical outcome of alkylation and aldol reactions has made them indispensable in the synthesis of complex molecules, including natural products and pharmaceutical agents. The well-defined mechanisms and wealth of experimental data available make Evans' auxiliaries an excellent choice for researchers seeking high levels of stereocontrol in their synthetic endeavors.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Evans aldol ppt | PPTX [slideshare.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. york.ac.uk [york.ac.uk]
A Head-to-Head Battle of Chiral Ligands: BOX vs. PHOX in Asymmetric Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Bis(oxazoline) (BOX) and Phosphinooxazoline (PHOX) ligands in key asymmetric catalytic reactions.
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules, a critical aspect of modern drug development. Among the plethora of available ligands, BOX and PHOX ligands have emerged as powerful tools for a wide range of transition metal-catalyzed reactions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Ligand Structures at a Glance
BOX ligands are C₂-symmetric molecules featuring two chiral oxazoline rings, typically coordinated to a metal center through their nitrogen atoms. PHOX ligands, on the other hand, are P,N-ligands, combining a chiral oxazoline ring with a phosphine group, thus offering a different coordination environment and electronic properties.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of carbon-carbon bond formation. The choice between BOX and PHOX ligands in this reaction is often dictated by the steric and electronic properties of the substrate.
While direct comparative studies under identical conditions are limited in the literature, a general trend suggests that PHOX-based palladium catalysts often excel with more sterically hindered substrates, whereas C₂-symmetric diphosphine ligands, which share structural similarities with BOX ligands, are well-suited for unhindered substrates.[1]
Table 1: Performance of PHOX Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate
| Ligand | Yield (%) | ee (%) | Reference |
| (S)-(t-Bu)PHOX | 96 | 88 | [2] |
| Prolinol-derived aminophosphine | up to 96 | up to 96 | [2] |
| Phosphite-oxazoline | up to 96 | up to 96 | [3] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using a PHOX-type Ligand
This protocol is adapted from a representative procedure for this type of reaction.[2]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium allyl chloride dimer)
-
Chiral PHOX ligand
-
Racemic 1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the chiral PHOX ligand (0.02 mmol).
-
Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this solution, racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), BSA (1.5 mmol), and LiOAc (1.0 µmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 24 hours or until completion as monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
The catalytic cycle illustrates the key steps where the chiral ligand influences the stereochemical outcome of the reaction.
Performance in Copper-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In its asymmetric variant, BOX ligands, particularly in combination with copper(II) catalysts, have been extensively studied and have demonstrated high levels of enantioselectivity. The C₂-symmetric nature of BOX ligands is believed to create a well-defined chiral pocket around the metal center, effectively discriminating between the two faces of the dienophile.
Information on the application of PHOX ligands in this specific reaction is less prevalent in the literature, making a direct comparison challenging.
Table 2: Performance of BOX Ligands in the Cu(II)-Catalyzed Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-2-oxazolidinone
| Ligand | Catalyst | ee (%) | Reference |
| (S,S)-t-Bu-BOX | Cu(OTf)₂ | >98 | [4] |
| (R,R)-Ph-BOX | Cu(OTf)₂ | 92-99 | [4] |
| Inda-BOX | Cu(OTf)₂ | 92-99 | [4] |
Experimental Protocol: Copper-Catalyzed Diels-Alder Reaction using a BOX Ligand
This protocol is based on established procedures for this reaction.[5]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral BOX ligand
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (0.1 mmol) and the chiral BOX ligand (0.11 mmol) are dissolved in anhydrous CH₂Cl₂ (5 mL).
-
The mixture is stirred at room temperature for 1-2 hours to form the chiral catalyst complex.
-
The reaction mixture is then cooled to the desired temperature (e.g., -78 °C).
-
A solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) is added dropwise.
-
Freshly cracked cyclopentadiene (3.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours to days, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle of Copper-Catalyzed Diels-Alder Reaction
The chiral Lewis acid complex, formed from the copper salt and the BOX ligand, coordinates to the dienophile, activating it for the cycloaddition and controlling the facial selectivity.
Performance in Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts bearing chiral P,N-ligands, such as PHOX, have proven to be highly effective for the asymmetric hydrogenation of a variety of olefins, particularly those lacking a coordinating functional group. The modular nature of PHOX ligands allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for specific substrates.
While BOX ligands have also been employed in asymmetric hydrogenation, often with other metals like rhodium or ruthenium, direct comparisons with PHOX in iridium-catalyzed systems for the same substrates are not extensively documented.
Table 3: Performance of PHOX Ligands in the Iridium-Catalyzed Asymmetric Hydrogenation
| Substrate | Ligand | ee (%) | Reference |
| Trisubstituted Olefins | PHOX with bis(o-tolyl)phosphanyl | up to 97 | |
| Non-functionalized Olefins | Ir-PHOX system | Excellent | [6] |
| 2,3-Diarylallyl Amines | P-stereogenic PHOX | up to 99 | [6] |
| Nonchelating Olefins | Ir-MaxPHOX | up to 99 | [7] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
A general procedure for the iridium-catalyzed asymmetric hydrogenation is outlined below.
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral PHOX ligand
-
Substrate (olefin)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]₂ and the chiral PHOX ligand in a 1:2.2 molar ratio.
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred for 1 hour at room temperature to form the catalyst precursor.
-
The substrate is added to the vial.
-
The vial is placed in an autoclave, which is then purged several times with hydrogen gas.
-
The reaction is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and stirred at room temperature for the specified time.
-
After the reaction is complete, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the hydrogenated product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle of Iridium-Catalyzed Asymmetric Hydrogenation
The mechanism of iridium-catalyzed hydrogenation is complex and can vary depending on the specific catalyst and substrate. A simplified representation is provided below, highlighting the key role of the chiral ligand in the enantioselective hydride transfer.
Conclusion
Both BOX and PHOX ligands are indispensable tools in the field of asymmetric catalysis. The choice between them is not a matter of universal superiority but rather depends on the specific reaction, substrate, and metal used.
-
BOX ligands , with their C₂-symmetry, have a long and successful history, particularly in Lewis acid-catalyzed reactions like the Diels-Alder cycloaddition, where they create a highly organized and predictable chiral environment.
-
PHOX ligands , with their modular P,N-structure, offer greater tunability and have shown exceptional performance in a broader range of reactions, including those where BOX ligands are less effective, such as the asymmetric hydrogenation of non-functionalized olefins and certain palladium-catalyzed allylic alkylations of hindered substrates.
For professionals in drug development and chemical synthesis, a thorough understanding of the strengths and weaknesses of each ligand class is crucial for the rational design of efficient and highly enantioselective synthetic routes. This guide provides a foundational comparison to inform these critical decisions, emphasizing the importance of consulting the primary literature for specific applications and reaction optimization.
References
- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. d-nb.info [d-nb.info]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess of Oxazoline Products: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules like oxazoline products. While High-Performance Liquid Chromatography (HPLC) remains the industry standard, alternative techniques offer distinct advantages in specific contexts. This guide provides an objective comparison of HPLC with Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and determination of enantiomers due to its high resolution, sensitivity, and robustness.[1][2] However, techniques like Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy present viable alternatives, each with unique strengths. CE, for instance, often boasts higher separation efficiency and shorter analysis times with lower solvent consumption, making it a "green chemistry" alternative.[3] NMR spectroscopy, with the aid of chiral solvating agents, provides a method for determining enantiomeric composition without the need for chromatographic separation.
Performance Comparison
The following table summarizes the performance of HPLC and Capillary Electrophoresis for the chiral separation of oxazolidinone analogs, which are structurally closely related to oxazoline products. The data is extracted from a comparative study and highlights the key performance indicators for each technique.
| Parameter | HPLC (Typical) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Resolution (Rs) | Good to Excellent (Rs > 1.5 is baseline) | Excellent (Can achieve very high theoretical plates) |
| Analysis Time | 10 - 30 minutes (Typical) | 5 - 20 minutes |
| Solvent Consumption | High | Very Low |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
| Sensitivity | High (UV, MS detectors) | Moderate to High (UV, MS detectors) |
| Throughput | Moderate | High |
| Method Development | Can be time-consuming (screening columns and mobile phases) | Generally faster (screening of chiral selectors in solution) |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate their application in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical HPLC method for the enantiomeric separation of oxazoline products using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like 2-propanol (isopropanol) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:2-propanol. For basic analytes, 0.1% diethylamine may be added. For acidic analytes, 0.1% trifluoroacetic acid may be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength appropriate for the analyte's chromophore.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing the solvents in the desired ratio and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the oxazoline product sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject the sample onto the column.
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
Capillary Electrophoresis (CE) Method
This protocol is based on the chiral separation of oxazolidinone analogs and can be adapted for oxazoline products.[4][5][6]
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a diode array detector (DAD).
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.0) containing a chiral selector. Anionic cyclodextrins, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), are often effective.[5][6]
-
Chiral Selector Concentration: Varies depending on the analyte, typically in the range of 10-50 mM.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).[4][6]
Procedure:
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.
-
Fill the capillary and vials with the BGE containing the optimized concentration of the chiral selector.
-
Dissolve the sample in the BGE or a compatible solvent.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Calculate the enantiomeric excess from the integrated peak areas as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol describes the determination of enantiomeric excess using NMR spectroscopy with a chiral solvating agent (CSA).[7]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
Materials:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A common choice for oxazolines is a chiral fluoroalcohol such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[7]
-
Oxazoline product sample.
Procedure:
-
Prepare a stock solution of the CSA in the deuterated solvent.
-
Accurately weigh the oxazoline sample into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the CSA solution to the NMR tube (a starting point is 2-5 equivalents).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
The interaction between the CSA and the enantiomers of the oxazoline will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals in the NMR spectrum.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess from the integration values.
Method Selection Workflow
The choice of method for determining the enantiomeric excess of oxazoline products depends on various factors including the available instrumentation, sample properties, desired throughput, and regulatory requirements. The following diagram illustrates a logical workflow for method selection.
Conclusion
While HPLC remains a powerful and reliable technique for determining the enantiomeric excess of oxazoline products, both Capillary Electrophoresis and NMR Spectroscopy offer compelling advantages. CE is particularly attractive for high-throughput screening and in environments where reducing solvent waste is a priority. NMR with chiral solvating agents provides a rapid, non-separative alternative that can be invaluable for real-time reaction monitoring. The choice of the most suitable method will ultimately depend on the specific analytical challenges and available resources. This guide provides the foundational information for making an informed decision and successfully implementing the chosen method.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity, temporarily imparting their chirality to a prochiral substrate.[1][2] This guide provides a comparative overview of three widely used chiral auxiliaries in asymmetric aldol reactions: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Enders' RAMP/SAMP Hydrazones.
Performance Comparison
The choice of a chiral auxiliary significantly impacts the diastereoselectivity, enantioselectivity, and overall yield of an aldol reaction. The following table summarizes the typical performance of these auxiliaries in generating syn- and anti-aldol products. It is important to note that direct comparison is challenging as optimal conditions can vary. The data presented here is a representative compilation from various studies to illustrate the general efficacy of each auxiliary.
| Chiral Auxiliary | Substrate (Enolate Precursor) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [3] |
| (1S)-(−)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1: >99 (for anti) | >98% | ~90 | [1] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal SAMP-hydrazone | Benzaldehyde | LDA/LiCl | >95:5 (for syn) | >96% | 70-85 | [4][5] |
Key Observations:
-
Evans' Oxazolidinones , particularly those popularized by David A. Evans, are renowned for their exceptional ability to direct syn-aldol additions with very high levels of diastereoselectivity and enantioselectivity.[1][3][6] The stereochemical outcome is reliably predicted by a Zimmerman-Traxler transition state model.[7]
-
Oppolzer's Camphorsultams are versatile auxiliaries derived from camphor.[8][9] They have demonstrated high efficacy in a variety of asymmetric transformations, including aldol reactions where they can be tuned to favor either syn or anti products depending on the reaction conditions.[1][10]
-
Enders' RAMP/SAMP Hydrazones , developed by Dieter Enders and E.J. Corey, are particularly useful for the asymmetric α-alkylation of aldehydes and ketones.[4] In aldol-type reactions, they generally exhibit high diastereoselectivity for the syn product.[5][11]
Experimental Workflow and Mechanism
The general strategy for employing a chiral auxiliary in an asymmetric aldol reaction involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective aldol reaction, and subsequent removal of the auxiliary to yield the chiral product.[1]
Experimental Protocols
Below is a representative experimental protocol for an Evans' asymmetric aldol reaction, which is widely cited for its reliability and high stereoselectivity.[3]
Synthesis of a syn-Aldol Adduct using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with water and the product, N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is extracted with ethyl acetate, dried over MgSO₄, and concentrated under reduced pressure.
-
Boron Enolate Formation and Aldol Reaction: The acylated auxiliary (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf (1.1 eq) is added dropwise, followed by the slow addition of DIPEA (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude aldol adduct is dissolved in a 4:1 mixture of methanol and water. The solution is cooled to 0 °C, and 30% H₂O₂ is added dropwise. The reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of saturated aqueous Na₂SO₃. The product is extracted with ethyl acetate, dried, and purified by column chromatography to yield the desired β-hydroxy methyl ketone.
Conclusion
Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and predictable method for controlling stereochemistry in aldol reactions. Evans' oxazolidinones are often the benchmark for achieving high syn selectivity. Oppolzer's camphorsultams provide versatility, while Enders' RAMP/SAMP hydrazones are excellent for α-functionalization of carbonyl compounds. The selection of the appropriate auxiliary will depend on the specific target molecule, desired stereochemistry, and reaction conditions. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. web.mit.edu [web.mit.edu]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Camphorsultam - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Analyzing Reaction Intermediates by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in a chemical reaction is paramount to optimizing processes, elucidating mechanisms, and accelerating the discovery of new therapeutics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the direct observation and characterization of these transient species. This guide provides a comprehensive comparison of key mass spectrometry techniques for the analysis of reaction intermediates, complete with experimental protocols and supporting data to aid in methodological selection and implementation.
Comparing the Tools of the Trade: ESI-MS, DESI-MS, and MALDI-MS
The choice of ionization technique is critical for the successful detection of reaction intermediates. Electrospray Ionization (ESI), Desorption Electrospray Ionization (DESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are three of the most prominent methods, each with its own set of advantages and limitations.
Electrospray Ionization (ESI-MS) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for the analysis of thermally labile and non-volatile intermediates.[1] It is highly sensitive and can be directly coupled to liquid chromatography (LC) for the separation of complex reaction mixtures. However, ESI-MS is susceptible to ion suppression effects, where the presence of high concentrations of salts or other non-volatile components can interfere with the ionization of the analyte of interest.[2]
Desorption Electrospray Ionization (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation.[3] A charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes for mass analysis. DESI-MS is particularly well-suited for high-throughput screening of reaction conditions and for the analysis of solid-phase reactions.[4] Its ability to provide results in real-time makes it a powerful tool for monitoring reaction kinetics.[5]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a solid-state ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte. MALDI is particularly useful for the analysis of high molecular weight compounds and can be less susceptible to ion suppression than ESI.[6] However, the choice of matrix is critical and can significantly impact the quality of the results.[7]
| Feature | Electrospray Ionization (ESI-MS) | Desorption Electrospray Ionization (DESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Principle | Ionization from solution | Ionization from a surface | Ionization from a solid matrix |
| Sample State | Liquid | Solid or Liquid | Solid |
| Sample Prep. | Dilution in a suitable solvent | Minimal to none | Co-crystallization with a matrix |
| Sensitivity | High (pmol to fmol) | High (pmol to fmol) | Moderate to High (fmol to amol) |
| Mass Range | Broad (small molecules to large proteins) | Broad | Broad ( excels at high mass) |
| Analysis Time | Seconds to minutes per sample | < 1 second per sample[4] | Seconds per sample |
| Key Advantage | Gentle ionization, easily coupled to LC | High-throughput, real-time analysis | High mass capability, salt tolerance |
| Key Limitation | Ion suppression, requires soluble samples | Surface-dependent, potential for carryover | Matrix interference, potential for fragmentation |
| Mass Resolution | Up to 100,000 (Orbitrap, FT-ICR)[8][9] | Dependent on the mass analyzer | Dependent on the mass analyzer |
| Mass Accuracy | < 2 ppm (Orbitrap, FT-ICR)[10] | Dependent on the mass analyzer | Dependent on the mass analyzer |
Delving Deeper: Advanced Techniques for Structural Elucidation
Beyond the initial ionization, several advanced mass spectrometry techniques can be employed to gain deeper insights into the structure and reactivity of reaction intermediates.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation.[11] In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a fingerprint of the molecule's structure. Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor ion's kinetic energy is increased, leading to collisions with an inert gas and subsequent bond cleavage.[4] The collision energy can be optimized to control the extent of fragmentation.[12][13][14]
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field.[15] This technique can separate isomeric intermediates that have the same mass-to-charge ratio but different three-dimensional structures.[16][17] The resolving power of IMS is dependent on the length of the drift tube and the pressure of the drift gas.[1]
Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms.[18] By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing hydrogen with deuterium), researchers can track the movement of atoms throughout a reaction.[19][20] The mass shift observed in the mass spectrum of the products and intermediates provides direct evidence for bond formation and cleavage events.[21]
Experimental Protocols
ESI-MS Protocol for Monitoring a Suzuki Coupling Reaction
This protocol provides a general framework for monitoring a Suzuki coupling reaction using ESI-MS.
-
Reaction Setup:
-
In a reaction vial, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane/water).
-
-
Sample Preparation for ESI-MS:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot 1:1000 in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile).
-
-
ESI-MS Analysis:
-
Infuse the diluted sample into the ESI-MS system at a flow rate of 5-10 µL/min.
-
Instrument Parameters (example for a quadrupole-TOF):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Monitor the ion signals corresponding to the reactants, products, and any potential intermediates.
-
Plot the relative intensities of these ions as a function of time to generate a reaction profile.
-
DESI-MS Protocol for High-Throughput Reaction Screening
This protocol outlines a method for rapidly screening a library of catalysts for a specific reaction.
-
Plate Preparation:
-
On a suitable surface (e.g., a PTFE-coated microscope slide), spot nanoliter volumes of the reactant solutions.
-
In a separate microtiter plate, prepare solutions of different catalysts.
-
-
DESI-MS Analysis:
-
Use a DESI-MS system equipped with an automated stage.
-
The DESI spray solvent should contain the second reactant.
-
DESI Parameters (example):
-
Solvent: Acetonitrile/Water (9:1) with 0.1% formic acid
-
Flow Rate: 1.5 µL/min
-
Nebulizing Gas (N₂) Pressure: 150 psi
-
Spray Voltage: 5 kV
-
-
The automated stage moves the sample plate, allowing the DESI spray to sequentially interact with each catalyst spot.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra for each spot.
-
The data can be visualized as a heat map, where the color intensity represents the abundance of the desired product ion, allowing for rapid identification of the most effective catalysts.[22]
-
Visualizing the Workflow
Figure 1. A generalized workflow for the analysis of reaction intermediates using mass spectrometry.
Signaling Pathways and Logical Relationships
Figure 2. A decision tree to guide the selection of an appropriate ionization technique for reaction intermediate analysis.
By carefully selecting the appropriate mass spectrometry technique and optimizing experimental parameters, researchers can gain unprecedented insights into the complex and dynamic world of chemical reactions. This guide serves as a starting point for harnessing the power of mass spectrometry to accelerate research and development in chemistry and drug discovery.
References
- 1. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Analyzers [chemistry.emory.edu]
- 9. Introduction to mass analyzers : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deuteration - ThalesNano [thalesnano.com]
- 19. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating complex molecular architectures in solution. This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments.
Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in traditional 1D NMR spectra of complex molecules.[1][2] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.
At a Glance: 2D NMR vs. Alternative Techniques
To contextualize the utility of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[3] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[3] |
| Sample Requirements | 1-20+ mg, soluble in deuterated solvents.[4][5][6] | 1-5 mg, soluble in deuterated solvents. | Micrograms to nanograms. | Milligrams, requires single, high-quality crystals.[3] |
| Experiment Time | Minutes to hours per experiment. A full suite of 2D experiments can take several hours to a day.[5][7] | Minutes per spectrum. | Seconds to minutes. | Hours to days for data collection and structure refinement. |
| Resolution | High, allows for the resolution of individual proton and carbon signals in complex molecules. | Can be limited by signal overlap in complex molecules. | High mass resolution can distinguish between molecules with very similar masses. | Atomic resolution, providing precise bond lengths and angles.[3] |
| Strengths | Unambiguous structure determination in solution, provides information on molecular dynamics, non-destructive.[3][8] | Rapid and routine analysis for simpler molecules, quantitative. | High sensitivity, suitable for trace analysis and complex mixtures. | Provides the definitive 3D structure of a molecule in the solid state.[3] |
| Limitations | Lower sensitivity compared to MS, can be time-consuming, requires expertise in data interpretation. | Signal overlap in complex molecules can hinder complete structure elucidation. | Provides limited information on stereochemistry and connectivity. | Requires a suitable single crystal, the solid-state structure may not represent the solution conformation.[3] |
The 2D NMR Toolkit for Structure Confirmation
A standard suite of 2D NMR experiments is typically employed to piece together the puzzle of a molecule's structure. These experiments provide different types of correlation information, and when used in combination, they can lead to a complete and unambiguous structure assignment. The most common experiments include:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9] It is invaluable for identifying adjacent protons and tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[4][10] It provides a powerful method for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[4][10] HMBC is crucial for connecting different spin systems and identifying quaternary carbons.
The following diagram illustrates the typical workflow for confirming a product's structure using this suite of 2D NMR experiments.
Caption: A typical workflow for small molecule structure confirmation using 2D NMR spectroscopy.
This next diagram illustrates the specific connectivity information obtained from each of the key 2D NMR experiments.
Caption: Connectivity information revealed by different 2D NMR experiments.
Experimental Protocols for Key 2D NMR Experiments
The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra for a small organic molecule on a modern NMR spectrometer. Specific parameters may need to be optimized based on the sample and the instrument.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-20 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex or invert the tube to ensure a homogeneous solution.
COSY (¹H-¹H Correlation Spectroscopy)
Objective: To identify proton-proton spin coupling networks.
Experimental Setup:
| Parameter | Typical Value |
| Pulse Program | cosygpqf (or similar gradient-selected, phase-cycled sequence) |
| Spectral Width (F2 & F1) | Cover all proton signals (e.g., 0-12 ppm) |
| Number of Scans (NS) | 2-8 (dependent on concentration) |
| Number of Increments (F1) | 256-512 |
| Acquisition Time (AQ) | ~0.2-0.3 s |
| Relaxation Delay (D1) | 1-2 s |
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode COSY spectra.[11]
-
Symmetrize the spectrum to reduce artifacts.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond proton-carbon correlations.
Experimental Setup:
| Parameter | Typical Value |
| Pulse Program | hsqcedetgpsisp2.2 (or similar sensitivity-enhanced, edited sequence) |
| Spectral Width (F2 - ¹H) | Cover all proton signals (e.g., 0-12 ppm) |
| Spectral Width (F1 - ¹³C) | Cover all carbon signals (e.g., 0-200 ppm) |
| Number of Scans (NS) | 4-16 (multiple of 2 or 4, dependent on concentration) |
| Number of Increments (F1) | 128-256 |
| ¹J(CH) Coupling Constant | ~145 Hz (for sp³ carbons), can be optimized |
| Relaxation Delay (D1) | 1-2 s |
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Careful phasing in both dimensions is required.[11]
-
The edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) proton-carbon correlations.
Experimental Setup:
| Parameter | Typical Value |
| Pulse Program | hmbcgplpndqf (or similar gradient-selected sequence) |
| Spectral Width (F2 - ¹H) | Cover all proton signals (e.g., 0-12 ppm) |
| Spectral Width (F1 - ¹³C) | Cover all carbon signals (e.g., 0-200 ppm) |
| Number of Scans (NS) | 8-64 (dependent on concentration) |
| Number of Increments (F1) | 256-512 |
| Long-range J(CH) Coupling | Optimized for ~8 Hz (a compromise for various coupling constants) |
| Relaxation Delay (D1) | 1-2 s |
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode HMBC spectra.[11]
Conclusion
2D NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of chemical products in their native solution state. While techniques like Mass Spectrometry and X-ray Crystallography offer complementary and vital information, the ability of 2D NMR to map out the complete covalent framework of a molecule through a series of straightforward experiments makes it an essential technique in the modern chemistry laboratory. By following systematic experimental protocols and a logical workflow for data analysis, researchers can confidently and accurately determine the structure of their products, a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
A Comparative Guide to the Thermal Analysis of Poly(2-oxazoline)s via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various poly(2-oxazoline)s (POx), a versatile class of polymers with significant potential in biomedical applications. The data presented herein, obtained through Differential Scanning Calorimetry (DSC), offers critical insights into the structure-property relationships that govern the thermal behavior of these polymers. Understanding these properties is paramount for the rational design of POx-based materials for applications such as drug delivery, tissue engineering, and smart materials.
Comparative Thermal Data of Poly(2-oxazoline)s
The thermal characteristics of poly(2-oxazoline)s, particularly their glass transition temperature (Tg) and melting temperature (Tm), are highly tunable by modifying the side-chain substituent on the 2-position of the oxazoline ring.[1] This tunability allows for the precise engineering of material properties to suit specific applications. The following table summarizes the DSC data for a selection of common and novel poly(2-oxazoline)s.
| Polymer Name | Abbreviation | Side Chain | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(2-methyl-2-oxazoline) | PMeOx | Methyl | 40–60[2] | 95–180[2][3] |
| Poly(2-ethyl-2-oxazoline) | PEtOx | Ethyl | 43–62[4] | Not typically observed[5] |
| Poly(2-n-propyl-2-oxazoline) | PnPrOx | n-Propyl | - | Not typically observed[5] |
| Poly(2-isopropyl-2-oxazoline) | PiPrOx | Isopropyl | 66–79[4] | ~185[6] |
| Poly(2-cyclobutyl-2-oxazoline) | PcBuOx | Cyclobutyl | - | 243[7] |
| Poly(2-cyclopentyl-2-oxazoline) | PcPentOx | Cyclopentyl | - | 306[7] |
| Poly(2-cyclohexyl-2-oxazoline) | PcHexOx | Cyclohexyl | - | 251[7] |
| Poly(2-nonyl-2-oxazoline) | PNonOx | Nonyl | - | 150[8] |
Key Observations:
-
Side-Chain Influence: The nature of the side chain plays a pivotal role in determining the thermal properties of POx. For instance, increasing the length of linear alkyl side chains from methyl to n-pentyl leads to a decrease in the glass transition temperature due to increased side-chain flexibility.[5]
-
Crystallinity: While many POx are amorphous, some, like PMeOx and those with long linear or cyclic alkyl side chains, can exhibit semi-crystalline behavior with distinct melting points.[3][7] The degree of crystallinity can be influenced by the polymer's thermal history.[2] For example, upon cooling from the melt, PMeOx becomes amorphous.[2][3]
-
Branched vs. Linear Side Chains: Branched side chains, as seen in PiPrOx, can lead to higher glass transition temperatures compared to their linear counterparts.[4]
-
Cycloalkyl Side Chains: The introduction of cycloalkyl side chains can significantly increase the melting temperature, with PcPentOx exhibiting a remarkably high Tm of 306 °C.[7][9] This is attributed to strong van der Waals interactions between the side chains.[7]
Experimental Protocol: Differential Scanning Calorimetry of Poly(2-oxazoline)s
This section outlines a detailed methodology for the thermal analysis of poly(2-oxazoline)s using DSC.
1. Instrumentation:
-
A differential scanning calorimeter (e.g., PerkinElmer DSC 8500, Mettler Toledo DSC1) equipped with a cooling system is required.[4][10]
-
Aluminum DSC pans (standard or hermetic, depending on the sample's volatility) and a pan crimper are necessary.[11]
2. Sample Preparation:
-
Accurately weigh 2–10 mg of the dry poly(2-oxazoline) sample into an aluminum DSC pan.[11][12] The sample should be spread evenly to ensure good thermal contact with the bottom of the pan.[11]
-
For volatile or moisture-sensitive samples, use hermetic pans to prevent mass loss during the experiment.[11]
-
Place the lid on the pan and crimp it securely.
-
Prepare an empty, sealed aluminum pan of the same type to be used as a reference.[11][12]
3. DSC Measurement Procedure:
-
Place the sample pan and the reference pan into the DSC cell.[12]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4][13]
-
The thermal program typically consists of a heat-cool-heat cycle to erase the thermal history of the polymer and obtain reproducible results. A common procedure is as follows:
-
First Heating Scan: Heat the sample from a temperature well below the expected Tg to a temperature above its highest expected thermal transition (Tg or Tm) at a controlled rate (e.g., 10 °C/min).[10][14] For semi-crystalline polymers, ensure the temperature exceeds the melting point.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.[15]
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan.[15] The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[4]
-
4. Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-change in the heat flow curve during the second heating scan.[2][4]
-
Melting Temperature (Tm): Identified as the peak maximum of the endothermic melting peak in the first or second heating scan.[5]
-
Enthalpy of Melting (ΔHm): Calculated from the area of the melting peak. This value can be used to estimate the degree of crystallinity.[16]
Workflow for DSC Analysis of Poly(2-oxazoline)s
The following diagram illustrates the logical workflow for conducting a DSC analysis of a poly(2-oxazoline) sample, from preparation to data interpretation.
Caption: Workflow for DSC analysis of poly(2-oxazoline)s.
This guide provides a foundational understanding of the thermal analysis of poly(2-oxazoline)s using DSC. The presented data and protocols are intended to assist researchers in the selection and characterization of these promising polymers for a wide array of applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(2-cycloalkyl-2-oxazoline)s: high melting temperature polymers solely based on Debye and Keesom van der Waals interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Efficacy of 2,4-Dimethyl-2-oxazoline-4-methanol versus other chiral ligands
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged classes of ligands, oxazolines have garnered significant attention due to their modular nature and broad applicability in a variety of metal-catalyzed transformations. This guide provides an objective comparison of the efficacy of two prominent types of oxazoline-containing ligands: Bis(oxazoline) (BOX) and Pyridine-oxazoline (PyBox) ligands, supported by experimental data from the asymmetric Friedel-Crafts alkylation of indoles.
Ligand Structures
The core structure of oxazoline ligands features a chiral center adjacent to the coordinating nitrogen atom, which imparts stereochemical control during the catalytic cycle. The modularity of their synthesis allows for fine-tuning of steric and electronic properties by varying the substituents on the oxazoline ring and the backbone connecting the coordinating moieties.
Figure 1: Representative Chiral Oxazoline Ligands
Performance in Asymmetric Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes is a key C-C bond-forming reaction to produce chiral indole derivatives, which are prevalent in pharmacologically active compounds. The performance of chiral ligands in this reaction is a strong indicator of their catalytic efficacy. Below is a comparison of a representative BOX and other oxazoline-based ligands in the copper-catalyzed Friedel-Crafts reaction between indole and β-nitrostyrene.
Table 1: Comparison of Chiral Ligands in the Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
| Ligand | Metal Salt | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) (t-Bu-BOX) | Cu(OTf)₂ | Toluene | 48 | up to 76 | up to 81 | [1] |
| (S)-Ph-Box | Cu(OTf)₂ | DCE | - | high | high | [2] |
| Thiophene-based bis(oxazoline) | Cu(OTf)₂ | Toluene | 48 | 76 | 77 | [1] |
| Zn(II)-bisoxazoline complex | Zn(OTf)₂ | - | - | up to 90 | up to 90 | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the general performance of these ligand classes.
The data suggests that both BOX and other specialized oxazoline ligands are highly effective in catalyzing the asymmetric Friedel-Crafts alkylation, consistently affording high yields and good to excellent enantioselectivities. The choice between different oxazoline ligands can often depend on the specific substrate and reaction conditions, with subtle structural modifications on the ligand backbone and substituents influencing the stereochemical outcome.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric Friedel-Crafts alkylation is provided below.
General Procedure for the Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene:
To a solution of the chiral bis(oxazoline) ligand (0.03 mmol) in the specified solvent (2 mL) is added Cu(OTf)₂ (0.03 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, indole (0.2 mmol) and β-nitrostyrene (0.2 mmol) are added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Experimental Workflow
The proposed catalytic cycle for the copper-bis(oxazoline) catalyzed Friedel-Crafts alkylation involves the coordination of the nitroalkene to the chiral copper complex, followed by the nucleophilic attack of indole.
Figure 2: Proposed Catalytic Cycle
The general workflow for carrying out such a catalytic reaction is outlined below.
Figure 3: Experimental Workflow
Conclusion
Both Bis(oxazoline) and Pyridine-oxazoline ligands have proven to be powerful tools in the field of asymmetric catalysis. Their modular synthesis allows for extensive tuning of their properties, leading to high performance in a range of reactions. The choice of the optimal ligand is often reaction-dependent, and empirical screening remains a crucial step in catalyst development. The provided data and protocols for the asymmetric Friedel-Crafts alkylation serve as a valuable starting point for researchers and drug development professionals seeking to employ these versatile chiral ligands in their synthetic endeavors.
References
A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Spectral Database
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cross-referencing experimental mass spectrometry data with the National Institute of Standards and Technology (NIST) spectral database. It offers a comparative analysis of the NIST database against other available spectral libraries, details experimental protocols for acquiring high-quality data, and illustrates key workflows and biological pathways.
Performance Comparison of Spectral Databases
The choice of a spectral library is a critical factor in the successful identification of unknown compounds. The NIST Mass Spectral Library is a widely used and comprehensive collection of electron ionization (EI) mass spectra. However, several alternatives exist, each with its own strengths. The following table provides a quantitative comparison of the NIST database with other common spectral libraries.
| Database | Number of EI Spectra | Number of Unique Compounds (EI) | Number of Tandem MS Spectra | Key Features |
| NIST/EPA/NIH Mass Spectral Library (NIST 23) | > 394,000[1] | > 347,000[1] | > 2.3 Million[2] | Extensive collection of EI and MS/MS spectra, includes retention indices, well-curated.[1][3] |
| Wiley Registry of Mass Spectral Data | > 1.18 Million[2] | > 950,000[2] | Included in combined libraries | Largest commercially available library, broad compound coverage.[2][3] |
| MassBank of North America (MoNA) | Variable (public repository) | > 650,000[4] | > 2 Million[4] | Publicly accessible, contains a mix of experimental and in-silico spectra.[4] |
| In-Silico Generated Libraries (e.g., FastEI) | > 1 Million[5] | > 1 Million[5] | N/A (Primarily EI) | Can significantly expand chemical space coverage beyond experimental libraries.[5] |
Key Performance Metrics:
| Metric | NIST | Wiley | MassBank/In-Silico | Considerations |
| Identification Accuracy | High, especially when combined with retention indices.[6] | High, benefits from the large number of spectra. | Varies depending on the quality of contributed/predicted spectra. | Accuracy is influenced by experimental conditions and data processing workflows.[7] |
| Compound Coverage | Extensive, with a focus on compounds of analytical and environmental interest.[8] | Broadest coverage of commercially available libraries.[3][8] | Potentially the largest, especially for novel or less common compounds. | No single library contains all known compounds. |
| Data Quality | High, with a rigorous evaluation process for each spectrum. | High-quality, with data sourced from reputable partners.[2] | Variable, as it is a repository of data from multiple sources. | Data quality directly impacts the reliability of matches. |
Experimental Protocols
Acquiring high-quality mass spectra is paramount for successful library matching. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile compounds that are well-represented in the NIST EI library.
Detailed Experimental Protocol for GC-MS Analysis for NIST Library Matching
This protocol is designed for untargeted metabolomics and is optimized for generating spectra suitable for matching against the NIST library.
1. Sample Preparation (General Workflow)
-
Extraction: Metabolites are extracted from biological samples (e.g., plasma, tissue, cell culture) using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to quench metabolic activity and precipitate proteins.
-
Derivatization: To increase the volatility and thermal stability of polar metabolites (e.g., sugars, amino acids), a two-step derivatization is commonly employed:
-
Oximation: Methoxyamine hydrochloride in pyridine is used to protect aldehyde and keto groups.
-
Silylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is used to replace active hydrogens with trimethylsilyl (TMS) groups.[9]
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Injector:
-
Temperature: 260 °C[10]
-
Injection Volume: 1 µL
-
Mode: Splitless or split (e.g., 10:1) depending on sample concentration.
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 325 °C.
-
Final hold: 10 minutes at 325 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ion Source: Electron Ionization (EI)
-
Mass Range: 50-500 m/z[10]
-
Scan Rate: Dependant on the instrument, but sufficient to acquire at least 10-15 spectra across a chromatographic peak.
3. Data Acquisition and Processing
-
Data Acquisition: Acquire data in full scan mode.
-
Data Deconvolution: Use software such as AMDIS (Automated Mass Spectral Deconvolution and Identification System) or commercial software to separate co-eluting peaks and extract clean mass spectra.
-
Library Search: Search the extracted spectra against the NIST library. Key matching parameters include the Match Factor (a measure of spectral similarity), Reverse Match Factor (ignores peaks in the sample spectrum that are not in the library spectrum), and Probability.[11]
Visualizations
Experimental Workflow for Compound Identification
The following diagram illustrates the typical workflow for identifying unknown compounds using GC-MS and the NIST spectral database.
Lipid Signaling Pathway Example
Mass spectrometry is a powerful tool for studying lipids and their roles in signaling pathways. The diagram below illustrates a simplified overview of a generic lipid signaling pathway that can be investigated using mass spectrometry-based lipidomics.
References
- 1. mswil.com [mswil.com]
- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 3. agsanalitica.com [agsanalitica.com]
- 4. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Untargeted GC-MS Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.4. GC–MS-based untargeted metabolomics analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,4-Dimethyl-2-oxazoline-4-methanol: A Procedural Guide
For Immediate Reference: Treat 2,4-Dimethyl-2-oxazoline-4-methanol as a flammable and potentially irritating hazardous chemical waste. Adherence to your institution's specific hazardous waste protocols is mandatory. This guide provides a general operational framework for the safe handling and disposal of this compound.
This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EH&S) department for specific guidelines.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, related oxazoline compounds are classified as flammable liquids and may cause skin, eye, and respiratory tract irritation.[1][2][3] Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is required. Ensure that skin is not exposed.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Classification: this compound should be classified as a hazardous waste.[4][5] It is a flammable liquid and should be handled accordingly.[1][3][6]
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[4][7][8][9] Do not use containers with corks or parafilm seals.[9]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and volume of the waste.
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
Crucially, segregate this waste from incompatible materials. Store it separately from acids, bases, and oxidizing agents.[4][8]
-
Keep the waste container closed at all times, except when adding waste.[4][5][9]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[9]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[5][7]
-
Collect the rinsate and dispose of it as hazardous waste along with the chemical.[5]
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of in the regular trash or recycling, provided all labels are defaced.[5][7]
-
-
Arranging for Waste Pickup:
Quantitative Data Summary
| Property | 4,4-Dimethyl-2-oxazoline | 2,4,4-Trimethyl-2-Oxazoline | 2-Methyl-2-oxazoline |
| CAS Number | 30093-99-3 | Not Available | 1120-64-5 |
| Molecular Formula | C5H9NO | C6H11NO | C4H7NO |
| Flash Point | Not Available | 12 °C | Not Available |
| UN Number | UN1993 | Not Available | Not Available |
| Hazard Class | 3 (Flammable Liquid) | Not Available | Not Available |
| Packing Group | II | Not Available | Not Available |
Data sourced from Fisher Scientific Safety Data Sheets.[1][2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound and its empty containers.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for 2,4-Dimethyl-2-oxazoline-4-methanol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethyl-2-oxazoline-4-methanol was found. The following guidance is based on safety data for structurally similar oxazoline compounds and general principles of laboratory safety. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps and safety measures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for similar oxazoline compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols or vapors.
-
Use non-sparking tools and equipment, as oxazoline compounds can be flammable.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of the chemical waste through a licensed and approved waste disposal company. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, paper towels, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous. Do not reuse empty containers.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
